N-Boc-PEG-t-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(16)7-9-18-10-8-15-12(17)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRQFPUTXUDCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140544 | |
| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145119-18-2 | |
| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145119-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-PEG-t-butyl Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-PEG-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a tert-butyl (t-butyl) ester at the other, provides orthogonal protecting groups that can be selectively removed under different conditions. This allows for the sequential and controlled conjugation of two different molecular entities, making it an invaluable spacer for constructing complex biomolecules and drug delivery systems.
The PEG backbone imparts favorable physicochemical properties, such as increased hydrophilicity, biocompatibility, and a reduced immunogenic profile to the conjugated molecules. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with experimental protocols and data presented for practical use by researchers in the field.
Structure and Properties
The generalized structure of a linear this compound is characterized by a central polyethylene glycol chain of varying length, flanked by a Boc-protected amine and a t-butyl ester. The number of ethylene (B1197577) glycol units (n) can be precisely controlled during synthesis to achieve desired spacing and physicochemical properties.
Physicochemical Properties
The properties of this compound are significantly influenced by the length of the PEG chain. Generally, as the number of PEG units increases, so does the molecular weight and hydrophilicity. These linkers are typically soluble in a range of organic solvents such as dichloromethane (B109758) (DCM), chloroform, and dimethylformamide (DMF), as well as in aqueous solutions, a critical feature for biological applications.
| Property | Description |
| Appearance | White to off-white solid or waxy substance. |
| Solubility | Soluble in water and most organic solvents like DCM, DMF, and Chloroform.[1] |
| Stability | Stable under standard laboratory conditions. The Boc and t-butyl ester groups are labile to acidic conditions. |
| Purity | Typically >95% as determined by NMR and HPLC. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of N-Boc-PEG-t-butyl esters. The following table summarizes the expected chemical shifts for a representative this compound.
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Boc (t-butyl) | ~1.44 (s, 9H) | ~79.0, ~28.4 |
| PEG Backbone (-CH₂CH₂O-) | ~3.64 (br s) | ~70.5 |
| -NH-CH₂- | ~3.30 (q, 2H) | ~40.3 |
| -CH₂-COO- | ~2.45 (t, 2H) | ~35.0 |
| t-butyl ester | ~1.46 (s, 9H) | ~80.5, ~28.1 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the length of the PEG chain.
Experimental Protocols
Synthesis of this compound (General Procedure)
The synthesis of heterobifunctional PEGs can be achieved through various methods, often involving the sequential modification of a PEG diol. A general approach is outlined below:
Step 1: Monoprotection of PEG Diol
-
Dissolve polyethylene glycol diol in anhydrous dichloromethane (DCM).
-
Add one equivalent of a suitable protecting group precursor for one hydroxyl group, for example, by reacting with NaH followed by an alkyl halide to form an ether linkage, leaving one free hydroxyl group.
-
Purify the mono-protected PEG by column chromatography.
Step 2: Functionalization of the Free Hydroxyl Group to a Carboxylic Acid
-
The mono-protected PEG is then oxidized to a carboxylic acid using an oxidizing agent like Jones reagent or TEMPO.
-
Alternatively, the hydroxyl group can be reacted with a protected bromoacetic acid, followed by deprotection.
Step 3: Esterification with tert-Butanol (B103910)
-
The resulting carboxylic acid is then esterified with tert-butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form the t-butyl ester.
Step 4: Deprotection and Boc Protection of the Other Terminus
-
The protecting group from Step 1 is removed.
-
The newly exposed hydroxyl group is converted to an amine, for example, via a two-step process of mesylation followed by reaction with sodium azide (B81097) and subsequent reduction.
-
The resulting amine is then protected with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) (TEA) to yield the final this compound.
Deprotection Protocols
Boc Deprotection:
-
Dissolve the this compound in anhydrous DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine-PEG-t-butyl ester TFA salt can often be used directly in the next step.
t-Butyl Ester Deprotection:
-
Dissolve the this compound in a minimal amount of DCM.
-
Add a solution of TFA in DCM (e.g., 50-95% v/v).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield the N-Boc-PEG-acid.
Purification and Characterization
Purification of PEGylated compounds is commonly performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC): Useful for separating PEGylated molecules based on their hydrodynamic volume.
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate PEG linkers of different lengths and to assess purity. A gradient of water and acetonitrile (B52724) with a modifier like TFA is typically used.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the molecular weight and confirm the identity of the compound.
Applications in Drug Development
N-Boc-PEG-t-butyl esters are extensively used as linkers in the synthesis of complex therapeutic molecules, most notably in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the efficiency of ternary complex formation.
PEG linkers, derived from N-Boc-PEG-t-butyl esters after deprotection and conjugation, offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of often hydrophobic PROTAC molecules.
-
Improved Cell Permeability: The flexibility and amphipathic nature of PEG linkers can aid in cellular uptake.
-
Optimized Ternary Complex Formation: The length of the PEG linker can be tuned to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.
References
Synthesis of N-Boc-PEG-t-butyl Ester: A Technical Guide
This guide provides a comprehensive overview of the synthesis of N-Boc-PEG-t-butyl ester, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery systems. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Introduction
This compound is a versatile chemical tool featuring a Boc-protected amine and a t-butyl-protected carboxylic acid, connected by a polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential and controlled conjugation to other molecules. The Boc group can be removed under acidic conditions to reveal a primary amine, while the t-butyl ester can also be cleaved under acidic conditions to yield a carboxylic acid. The PEG linker enhances the hydrophilicity and biocompatibility of the resulting conjugates. This molecule is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker between a target protein ligand and an E3 ligase ligand.[1]
Synthetic Pathway
The synthesis of this compound typically involves the mono-Boc protection of an amino-PEG-t-butyl ester precursor. The overall reaction scheme is depicted below.
Caption: Synthetic route for this compound.
Experimental Protocol
The following protocol is a synthesized procedure based on established methods for the Boc protection of amines.
Materials:
-
Amino-PEG-t-butyl ester (e.g., Amino-PEG2-t-butyl ester)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: Dissolve Amino-PEG-t-butyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material.[2]
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Quantitative Data
The yield and purity of the synthesized this compound can vary depending on the specific PEG linker length and reaction conditions. Below is a summary of representative quantitative data.
| Parameter | Value | Reference |
| Yield | 80-95% | [3] |
| Purity | >95% (by HPLC or NMR) | [3] |
Characterization:
-
¹H NMR: The successful synthesis can be confirmed by the appearance of a singlet at approximately 1.4 ppm, corresponding to the nine protons of the t-butyl group of the Boc protecting group.[2]
-
Mass Spectrometry (ESI-MS): The molecular weight of the product can be confirmed by ESI-MS.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Conclusion
The synthesis of this compound is a straightforward yet critical procedure for obtaining a key building block in modern drug development and bioconjugation. The protocol described herein, based on established chemical principles, provides a reliable method for producing this versatile linker in high yield and purity. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining a high-quality product suitable for downstream applications.
References
An In-depth Technical Guide to N-Boc-PEG-t-butyl Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-PEG-t-butyl ester, a versatile class of heterobifunctional linkers. We will delve into their chemical properties, with a focus on their molecular weight variations, and explore their applications in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for their use in bioconjugation are also provided.
Core Properties of this compound
N-Boc-PEG-t-butyl esters are polyethylene (B3416737) glycol (PEG) linkers featuring two distinct terminal protecting groups: a tert-butoxycarbonyl (Boc) group on an amine and a tert-butyl ester on a carboxylic acid. This orthogonal protection strategy allows for the sequential deprotection and functionalization of either end of the PEG linker, making them invaluable tools in the precise assembly of complex biomolecules.[1] The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting conjugates.[2]
Molecular Weight Variations
The molecular weight of this compound is determined by the number of repeating ethylene (B1197577) glycol units (n). The following table summarizes the molecular weights for various common PEG chain lengths.
| Number of PEG Units (n) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | N-Boc-PEG1-t-butyl ester | C14H27NO5 | 289.37 |
| 2 | N-Boc-PEG2-t-butyl ester | C16H31NO6 | 333.42 |
| 3 | N-Boc-PEG3-t-butyl ester | C18H35NO7 | 377.47 |
| 4 | N-Boc-PEG4-t-butyl ester | C20H39NO8 | 421.53 |
| 5 | N-Boc-PEG5-t-butyl ester | C22H43NO9 | 465.58 |
| 6 | N-Boc-PEG6-t-butyl ester | C24H47NO10 | 509.63 |
| 8 | N-Boc-PEG8-t-butyl ester | C28H55NO12 | 597.74 |
| 12 | N-Boc-PEG12-t-butyl ester | C36H71NO16 | 773.95 |
Key Applications in Drug Development
The unique structural features of N-Boc-PEG-t-butyl esters make them highly suitable for applications in drug delivery and development.
-
PROTACs: These linkers are frequently used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3] The PEG linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[2]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The this compound allows for a controlled and stable conjugation, ensuring that the drug is delivered specifically to the target cells.
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound.
Deprotection of the t-butyl Ester Group
To reveal the carboxylic acid for subsequent conjugation, the t-butyl ester is typically removed under acidic conditions.
Protocol: Trifluoroacetic Acid (TFA) Mediated t-butyl Ester Deprotection
-
Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Acidification: Add an equal volume of trifluoroacetic acid (TFA) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The resulting N-Boc-PEG-acid can often be used in the next step without further purification.
Conjugation of the Carboxylic Acid to an Amine-Containing Molecule
The newly exposed carboxylic acid can be coupled to a primary amine on a target molecule using carbodiimide (B86325) chemistry.
Protocol: EDC/NHS Coupling of N-Boc-PEG-acid to an Amine
-
Activation of Carboxylic Acid:
-
Dissolve the N-Boc-PEGn-acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated ester. The activation is most efficient at a pH of 4.5-7.2.[4][5]
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule (1 equivalent) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Add the activated N-Boc-PEG-NHS ester solution to the amine-containing solution.
-
Stir the reaction at room temperature for 2-12 hours. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.[4]
-
-
Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
Deprotection of the N-Boc Group
The final step is often the deprotection of the Boc group to reveal the terminal amine, which can be used for further functionalization or is the desired final state of the molecule.
Protocol: Trifluoroacetic Acid (TFA) Mediated N-Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Acidification: Add an equal volume of trifluoroacetic acid (TFA) to the solution.[6]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7][8]
-
Work-up: Remove the solvent and excess TFA in vacuo. The resulting amine is typically obtained as a TFA salt.[7]
Visualizing Workflows and Structures
Chemical Structure and Protecting Group Strategy
The core structure of this compound is designed for sequential deprotection and conjugation.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-Boc-PEG-t-butyl Ester: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-PEG-t-butyl ester, a versatile class of chemical linkers integral to the advancement of targeted therapeutics. We will delve into their synthesis, physicochemical properties, and pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), offering detailed experimental protocols and data to inform your research and development endeavors.
Introduction to this compound
This compound represents a class of heterobifunctional linkers featuring a polyethylene (B3416737) glycol (PEG) backbone. One terminus is functionalized with a tert-butoxycarbonyl (Boc) protected amine, while the other end is a t-butyl ester. This unique architecture allows for controlled, sequential reactions, making them invaluable tools in the construction of complex biomolecules. The PEG component enhances aqueous solubility and optimizes the pharmacokinetic properties of the final conjugate, a critical aspect in drug design.
The primary application of these linkers is in the synthesis of PROTACs. PROTACs are innovative therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease.[1] The this compound serves as the crucial bridge connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.
Physicochemical Properties
The specific properties of an this compound molecule depend on the length of the PEG chain. Below is a summary of the quantitative data for several commercially available variants.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound | 145119-18-2 | C₁₄H₂₇NO₅ | 289.37 | >95% |
| N-(Boc-PEG4)-NH-PEG4-t-butyl ester | 2112737-17-2 | C₃₀H₆₀N₂O₁₂ | 640.8 | >98%[2] |
| N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) | 2183440-29-9 | C₂₉H₆₁N₃O₁₁ | 627.8 | >98%[3] |
Core Applications and Signaling Pathways
The central role of this compound linkers is in the assembly of PROTACs. The mechanism of action for a PROTAC is a cyclical process that results in the degradation of a target protein.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The use of this compound in PROTAC synthesis involves a series of well-defined chemical reactions. The following protocols provide a detailed methodology for the key steps.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using an this compound linker is a multi-step process that leverages the orthogonal protecting groups. This allows for the sequential attachment of the E3 ligase ligand and the target protein ligand.
General PROTAC synthesis workflow.
Detailed Methodologies
4.2.1. Boc Group Deprotection
This procedure removes the Boc protecting group to reveal a primary amine, which is then available for coupling.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Protocol:
-
Dissolve the this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
-
4.2.2. Amide Coupling Reaction
This protocol describes the formation of an amide bond between the deprotected amine of the linker and a carboxylic acid on the E3 ligase or target protein ligand.
-
Materials:
-
Amine-functionalized PEG-t-butyl ester (from step 4.2.1)
-
Carboxylic acid-functionalized ligand (E3 ligase or POI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Protocol:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-functionalized PEG-t-butyl ester (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
4.2.3. t-Butyl Ester Deprotection
This procedure removes the t-butyl ester protecting group to reveal a carboxylic acid, which is then available for the second coupling reaction.
-
Materials:
-
E3-Linker-t-butyl ester intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Protocol:
-
Dissolve the E3-Linker-t-butyl ester intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting carboxylic acid intermediate can often be used in the next step without further purification.
-
Conclusion
N-Boc-PEG-t-butyl esters are indispensable tools in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Their unique bifunctional nature, coupled with the beneficial properties of the PEG spacer, allows for the systematic and efficient synthesis of PROTACs and other complex bioconjugates. The detailed protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize these linkers in their own research, ultimately contributing to the development of novel and effective therapeutics.
References
N-Boc-PEG-t-butyl ester chemical formula
An In-Depth Technical Guide to N-Boc-PEG-t-butyl ester Linkers
Introduction
This compound represents a class of heterobifunctional crosslinkers widely utilized in chemical biology, drug discovery, and materials science. These molecules incorporate a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides a flexible bridge between conjugated moieties.[1][2][3] The structure is characterized by two key protecting groups: a tert-butyloxycarbonyl (Boc) group protecting an amine and a tert-butyl (t-butyl) ester protecting a carboxylic acid. This dual-protection scheme allows for the sequential and controlled deprotection and subsequent conjugation of different molecules.
These linkers are particularly valuable in the synthesis of complex bioconjugates and Proteolysis-Targeting Chimeras (PROTACs).[4] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4] The this compound linker serves as the crucial connection between a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.
Chemical Structure and Properties
The generalized chemical structure of a linear this compound is shown below. The variable 'n' in the structure denotes the number of repeating ethylene (B1197577) glycol units, which can be adjusted to achieve a desired linker length and hydrophilicity.
Boc-NH-(CH₂CH₂O)n-C(O)O-tBu
The Boc group can be removed under acidic conditions to reveal a primary or secondary amine, while the t-butyl ester is also cleaved under acidic conditions to yield a carboxylic acid.[2][5][6] This differential or simultaneous cleavage allows for precise synthetic strategies.
Data Presentation: Physicochemical Properties
The molecular weight and formula of these linkers are directly dependent on the length of the PEG chain. The table below summarizes these properties for several common linker lengths.
| Compound Name | PEG Units (n) | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |
| N-(Boc-PEG4)-NH-PEG4-t-butyl ester | 8 (total) | C₃₀H₆₀N₂O₁₂ | 640.81 | >96% | [7] |
| Boc-NH-PEG2-COOtBu | 2 | C₁₄H₂₇NO₅ | 289.37 | >95% | [4] |
| Boc-NH-PEG3-COOtBu | 3 | C₁₆H₃₁NO₆ | 333.42 | >95% | - |
| Boc-NH-PEG4-COOtBu | 4 | C₁₈H₃₅NO₇ | 377.47 | >95% | - |
| Boc-NH-PEG5-COOtBu | 5 | C₂₀H₃₉NO₈ | 421.53 | >95% | - |
Experimental Protocols
A critical step in the application of these linkers is the efficient and selective removal of the Boc and t-butyl ester protecting groups. The most common method for deprotection of both groups is treatment with a strong acid, such as trifluoroacetic acid (TFA).[8][9]
Protocol 1: Simultaneous Deprotection of Boc and t-Butyl Ester Groups using TFA
This protocol describes a general procedure for the complete deprotection of this compound to yield the corresponding amine-PEG-carboxylic acid as a salt.
Materials and Reagents:
-
This compound derivative
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Nitrogen or Argon gas supply
-
Round-bottom flask and standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound substrate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). A typical concentration is 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common reagent mixture is 25-50% TFA in DCM (v/v).[8][10] For example, a 1:1 mixture of DCM and TFA can be used.[11]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.[9][12] Reaction times can vary from 30 minutes to a few hours depending on the substrate.[8][9][12]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8][11][12] This will typically yield a crude residue of the deprotected product as a TFA salt.
-
Precipitation and Washing (Optional): The crude product can be purified by precipitation. Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DCM) and add cold diethyl ether to precipitate the product.[11]
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected amine-PEG-acid as the TFA salt. The crude product can often be used in the next synthetic step without further purification.[8]
Work-up Considerations:
-
If a free amine is required instead of the TFA salt, a basic work-up can be performed by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[12][13] However, care must be taken as the resulting free carboxylic acid may have different solubility properties.
-
Alternatively, a basic ion-exchange resin (e.g., Amberlyst A-21) can be used to scavenge the acid and yield the free amine.[14]
Visualization of Experimental Workflow
The following diagram illustrates a typical synthetic workflow for using an this compound linker to synthesize a PROTAC molecule. The process involves sequential deprotection and coupling steps.
Caption: Synthetic workflow for PROTAC creation using a bifunctional linker.
References
- 1. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Boc-PEG4)-NH-PEG4-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of N-Boc-PEG-t-butyl Ester
For Immediate Release
In the intricate world of drug development and molecular biology, the precise and controlled assembly of complex molecular architectures is paramount. The N-Boc-PEG-t-butyl ester linker has emerged as a cornerstone technology, offering researchers a versatile and powerful tool for bioconjugation, drug delivery, and surface modification. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Core Mechanism: Acid-Labile Deprotection
The fundamental mechanism of action of this compound lies in the acid-labile nature of its two terminal protecting groups: the N-tert-butoxycarbonyl (N-Boc) group and the tert-butyl (t-butyl) ester group. These groups serve as temporary masks for a primary amine and a carboxylic acid, respectively. Their removal, typically achieved through treatment with a strong acid such as trifluoroacetic acid (TFA), uncovers the reactive functionalities, enabling subsequent conjugation to biomolecules or other chemical entities.[1][2]
The polyethylene (B3416737) glycol (PEG) spacer is a critical component of the linker's design, imparting enhanced hydrophilicity and biocompatibility to the conjugates. This often leads to improved pharmacokinetic profiles for therapeutic agents, including increased solubility, stability, and circulation half-life.[2]
N-Boc Deprotection Mechanism
The deprotection of the N-Boc group is a well-understood acid-catalyzed process. The reaction proceeds through the following key steps:
-
Protonation: The carbamate (B1207046) oxygen is protonated by the acid.[3]
-
Carbocation Formation: The protonated carbamate undergoes fragmentation to release a stable tertiary carbocation (the t-butyl cation) and a carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free primary amine.[3]
-
Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate (B77799) salt).[3]
t-Butyl Ester Deprotection Mechanism
Similarly, the t-butyl ester is cleaved under acidic conditions to yield the corresponding carboxylic acid. The mechanism involves:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid.
-
Carbocation Formation: Cleavage of the carbon-oxygen bond results in the formation of the carboxylic acid and the stable t-butyl carbocation.
-
Fate of the t-Butyl Cation: The t-butyl cation can be deprotonated to form isobutylene, a volatile gas, or it can be trapped by a nucleophilic scavenger present in the reaction mixture.
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-Boc-PEG-t-butyl Ester
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of N-Boc-PEG-t-butyl ester, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and formulation scientists who utilize this versatile molecule and require a comprehensive understanding of its behavior in various solvent systems.
Introduction to this compound
This compound is a valuable synthetic building block featuring three key chemical motifs: a tert-butyloxycarbonyl (Boc) protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyl ester. This unique combination of functional groups provides orthogonal handles for sequential chemical modifications while the PEG linker imparts favorable physicochemical properties. The solubility of this linker is a critical parameter for its effective use in reaction setup, purification, and the formulation of final conjugates. While specific quantitative data is often dependent on the PEG chain length, this guide provides a predictive solubility profile based on the constituent parts of the molecule and data from structurally similar compounds.
Inferred Solubility Profile
Direct quantitative solubility data for every variant of this compound is not extensively published. However, by analyzing its structural components, a reliable solubility profile can be inferred.
-
N-Boc Group: The bulky and nonpolar tert-butyloxycarbonyl protecting group enhances solubility in lipophilic organic solvents.
-
PEG Chain: The polyethylene glycol spacer is highly flexible and hydrophilic, significantly contributing to solubility in a wide array of polar organic solvents and, depending on the chain length, aqueous solutions. Longer PEG chains generally correlate with increased solubility.
-
t-Butyl Ester: The tert-butyl ester group is generally soluble in many common organic solvents.
Based on these features and available data for analogous compounds, the following table summarizes the expected solubility of this compound in common laboratory solvents. It is imperative for researchers to confirm the solubility for their specific molecule and experimental conditions.
| Solvent/Solvent System | Solvent Type | Predicted Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Expected to dissolve readily, making it a good choice for preparing stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Another excellent solvent for solubilization, often used in peptide synthesis and other bioconjugation reactions. |
| Dichloromethane (DCM) | Chlorinated | Soluble | Good solubility is expected, suitable for reactions and purifications where a less polar solvent is required. |
| Tetrahydrofuran (THF) | Ether | Soluble | Expected to be a viable solvent, though solubility may be slightly less than in DMSO or DMF. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Generally a good solvent for PEGylated compounds. |
| Methanol (MeOH) | Polar Protic | Moderately Soluble | Solubility may be moderate and dependent on the PEG chain length. |
| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Similar to methanol, solubility is expected to be moderate. |
| Water | Aqueous | Sparingly to Soluble | Solubility is highly dependent on the PEG chain length. Molecules with shorter PEG chains will be sparingly soluble, while those with longer chains are more soluble. |
| Toluene (B28343) | Nonpolar Aromatic | Sparingly Soluble | The nonpolar nature of toluene makes it a poorer solvent for this molecule. |
| Hexanes/Heptane | Nonpolar Aliphatic | Insoluble | Expected to be insoluble due to the high polarity of the PEG chain. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for a specific this compound derivative, the following gravimetric method is recommended.
3.1. Materials and Equipment
-
This compound sample
-
Selected solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)
-
Thermostatic shaker or rotator
-
Centrifuge
-
Pipettes
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Drying oven or vacuum desiccator
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the this compound to a pre-weighed vial. An excess is crucial to ensure saturation.
-
Record the initial mass of the compound.
-
Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms saturation.
-
-
Sample Clarification:
-
After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
For finely suspended particles, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Determination of Solute Concentration:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a pipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial.
-
Record the exact volume of the supernatant transferred.
-
Evaporate the solvent from the vial containing the supernatant. This can be done in a drying oven at a temperature below the compound's decomposition point or under high vacuum.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the weight of the empty vial from the final weight.
-
The solubility can then be expressed in mg/mL or g/L using the following formula:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
-
3.3. Workflow for Solubility Determination
Application Workflow: PROTAC Synthesis
This compound is frequently employed as a linker in the synthesis of PROTACs. The Boc and t-butyl ester groups serve as orthogonal protecting groups that can be selectively removed to allow for the stepwise conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
An In-depth Technical Guide to the NMR Analysis and Interpretation of N-Boc-PEG-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of N-Boc-PEG-t-butyl ester, a versatile heterobifunctional linker molecule critical in bioconjugation and drug delivery. Understanding its NMR spectrum is paramount for confirming its structure, purity, and for monitoring subsequent chemical modifications.
Structural Overview and NMR Correlation
This compound consists of three key structural components, each with distinct signatures in both ¹H and ¹³C NMR spectra: the N-tert-butoxycarbonyl (N-Boc) protecting group, the polyethylene (B3416737) glycol (PEG) linker, and the tert-butyl (t-butyl) ester group. The successful interpretation of the NMR spectrum relies on the unambiguous assignment of signals to the corresponding nuclei within these moieties.
Data Presentation: Expected NMR Chemical Shifts
The following tables summarize the expected chemical shift (δ) ranges for the protons and carbons in a typical this compound molecule, based on data for analogous structures. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The exact chemical shifts can vary depending on the solvent used, the concentration, and the length of the PEG chain.
Table 1: Expected ¹H NMR Chemical Shifts
| Assignment | Structural Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration |
| a | N-H | ~5.0 - 5.5 | Broad singlet | 1H |
| b | -CH ₂-NH-Boc | ~3.2 - 3.4 | Multiplet | 2H |
| c | -O-CH ₂-CH ₂-O- (PEG backbone) | ~3.6 | Broad singlet | 4n H |
| d | -CH ₂-COO-tBu | ~2.4 - 2.6 | Triplet | 2H |
| e | -C(C H₃)₃ (N-Boc) | ~1.45 | Singlet | 9H |
| f | -COO-C(C H₃)₃ (t-butyl ester) | ~1.44 | Singlet | 9H |
Table 2: Expected ¹³C NMR Chemical Shifts
| Assignment | Structural Moiety | Chemical Shift (δ ppm) |
| g | C =O (N-Boc) | ~155 - 156 |
| h | C =O (t-butyl ester) | ~170 - 173 |
| i | -O-C H₂-C H₂-O- (PEG backbone) | ~70 - 71 |
| j | -C H₂-NH-Boc | ~40 - 41 |
| k | -C H₂-COO-tBu | ~35 - 36 |
| l | -C (CH₃)₃ (N-Boc) | ~79 - 80 |
| m | -C(C H₃)₃ (N-Boc) | ~28 |
| n | -COO-C (CH₃)₃ (t-butyl ester) | ~80 - 81 |
| o | -COO-C(C H₃)₃ (t-butyl ester) | ~28 |
Interpretation of Key NMR Signals
A successful synthesis of this compound is primarily confirmed by the presence of key signals:
-
¹H NMR: The most telling signals are the two sharp singlets in the upfield region (around 1.44-1.45 ppm), each integrating to 9 protons, corresponding to the two magnetically equivalent sets of methyl protons of the N-Boc and t-butyl ester groups.[1] The broad signal around 3.6 ppm is characteristic of the repeating ethylene (B1197577) glycol units of the PEG chain. The presence of a broad singlet around 5.0-5.5 ppm indicates the N-H proton of the carbamate (B1207046).
-
¹³C NMR: The presence of two distinct carbonyl signals confirms the existence of both the carbamate (N-Boc) and the ester functionalities. The quaternary carbons of the t-butyl groups appear around 79-81 ppm, while their methyl carbons resonate around 28 ppm. The prominent signal around 70 ppm is indicative of the carbon backbone of the PEG linker.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice. Other solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) can also be used depending on the solubility.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube (typically 5 mm in diameter). Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Vortex the NMR tube for 30-60 seconds to ensure the sample is completely dissolved and the solution is homogeneous. A clear, particulate-free solution is crucial for acquiring a high-resolution spectrum.
-
Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.
Mandatory Visualizations
Diagram 1: Logical Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, processing, and interpretation.
Diagram 2: Structural Assignment of NMR Signals
Caption: Correlation of chemical structure with characteristic ¹H NMR signals.
References
A Technical Guide to N-Boc-PEG-t-butyl Ester: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Boc-PEG-t-butyl ester, a heterobifunctional linker molecule that has become an invaluable tool in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide details the commercially available derivatives, their key physicochemical properties, and detailed experimental protocols for their application, with a focus on PROTAC synthesis.
Introduction to this compound
This compound is a derivative of polyethylene (B3416737) glycol (PEG) that incorporates two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on a terminal amine and a tert-butyl (t-butyl) ester on a terminal carboxyl group. This unique structure allows for the sequential and controlled deprotection and subsequent conjugation of two different molecular entities. The inclusion of a PEG spacer of varying length enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it a highly versatile building block in the design of complex therapeutic molecules.
Commercial Suppliers and Physicochemical Properties
A variety of commercial suppliers offer this compound and its derivatives with varying lengths of the PEG chain. The choice of linker length is a critical parameter in applications such as PROTACs, as it directly influences the formation and stability of the ternary complex. The following tables summarize the key quantitative data for commercially available this compound derivatives.
It is important to note that for polyethylene glycol (PEG) derivatives, the polydispersity index (PDI) is a crucial measure of the heterogeneity of the polymer chain lengths. A PDI value close to 1.0 indicates a highly monodisperse sample with uniform chain lengths, which is often desirable for pharmaceutical applications to ensure batch-to-batch consistency and predictable biological activity. While many suppliers provide high-purity monodisperse PEG linkers, specific PDI values are not always readily available in general product listings and may require inquiry for specific batches.
Table 1: Physicochemical Properties of N-Boc-PEGn-t-butyl Ester Derivatives
| Product Name | Supplier(s) | PEG units (n) | Molecular Weight ( g/mol ) | Purity |
| N-Boc-PEG2-t-butyl ester | MedKoo Biosciences | 2 | 233.31 | >98% |
| N-Boc-PEG3-t-butyl ester | MedchemExpress, ChemScene | 3 | 377.47 | >98% |
| N-Boc-PEG4-t-butyl ester | BroadPharm, CD Bioparticles, Precise PEG | 4 | 640.81 | >96-98% |
| N-(t-butyl ester-PEG6)-N-bis(PEG6-amine) | BroadPharm | 6 | 1024.3 | 98% |
| N-Boc-N-bis(PEG8-NHS ester) | Precise PEG | 8 | 1160.3 | >90% |
| t-Boc-Aminooxy-PEG12-t-butyl ester | BroadPharm | 12 | 790.0 | 97% |
| t-Boc-N-amido-PEG12-NHS ester | BroadPharm | 12 | 814.9 | 98% |
Experimental Protocols
The utility of this compound lies in the ability to selectively deprotect either the Boc-protected amine or the t-butyl-protected carboxylic acid. This allows for a directional and step-wise synthesis of bifunctional molecules.
Deprotection of the t-Butyl Ester Group
The t-butyl ester is readily cleaved under acidic conditions to reveal a free carboxylic acid. A common and effective method involves the use of trifluoroacetic acid (TFA).
Protocol: t-Butyl Ester Deprotection with TFA
-
Dissolution: Dissolve the this compound compound in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) at a concentration of 0.1-0.5 M.
-
Acid Addition: To the stirred solution at room temperature, add TFA to a final concentration of 20-50% (v/v). For substrates sensitive to the tert-butyl cation byproduct, a scavenger such as triisopropylsilane (B1312306) (TIS) can be added (2-5% v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting crude product, the N-Boc-PEG-acid, can be further purified by flash chromatography if necessary.
Deprotection of the N-Boc Group
The N-Boc group is also acid-labile but can often be removed under conditions that leave the t-butyl ester intact, although strong acids like neat TFA will cleave both. Milder acidic conditions are typically employed for selective Boc deprotection.
Protocol: N-Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve the this compound compound in a minimal amount of a suitable solvent like methanol (B129727) or ethyl acetate.
-
Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (B91453) (typically 4-10 equivalents of HCl).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is usually rapid and can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the solvent is removed under reduced pressure to yield the amine hydrochloride salt. This salt can often be used in the next step without further purification. If the free amine is required, a subsequent basic work-up can be performed.
Application in PROTAC Synthesis: A Step-by-Step Workflow
This compound linkers are instrumental in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The following section outlines a representative solution-phase synthesis of a PROTAC, illustrating the sequential use of the linker.
PROTAC Synthesis Workflow
The general strategy for synthesizing a PROTAC using an this compound linker involves the following key steps:
-
Selective Deprotection of the Linker: One of the protecting groups on the linker is removed to allow for the attachment of the first ligand (either the E3 ligase binder or the target protein binder).
-
First Ligand Coupling: The first ligand is chemically coupled to the deprotected functional group of the linker.
-
Second Deprotection: The remaining protecting group on the linker-ligand conjugate is removed.
-
Second Ligand Coupling: The second ligand is coupled to the newly exposed functional group, completing the PROTAC molecule.
-
Purification: The final PROTAC is purified, typically using chromatographic methods.
The following diagram illustrates this experimental workflow.
Mechanism of Action of PROTACs
Once synthesized, the PROTAC molecule functions by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
The key steps in the PROTAC mechanism of action are:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically.
The following diagram illustrates the catalytic cycle of a PROTAC.
Conclusion
This compound and its derivatives are highly valuable and versatile tools for researchers in drug discovery and development. Their unique bifunctional nature, combined with the beneficial properties of the PEG spacer, enables the controlled and efficient synthesis of complex molecules like PROTACs. Understanding the physicochemical properties of these linkers and the experimental protocols for their use is crucial for the successful design and synthesis of next-generation therapeutics. This guide provides a foundational understanding to empower researchers in their efforts to develop novel and effective treatments for a wide range of diseases.
The Gatekeepers of Synthesis: A Technical Guide to Boc and t-Butyl Ester Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. These molecular gatekeepers temporarily mask reactive functional groups, allowing chemists to direct reactions with precision and avoid unwanted side reactions. Among the most ubiquitous and indispensable of these are the tert-butyloxycarbonyl (Boc) group for amines and the t-butyl ester for carboxylic acids. Their widespread use stems from a favorable combination of stability under a range of conditions and their facile, yet selective, removal under acidic conditions.
This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of Boc and t-butyl ester protecting groups. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical processes.
Core Principles: Stability and Lability
The utility of both the Boc and t-butyl ester protecting groups hinges on their shared chemical feature: the tert-butyl group. The steric bulk and the stability of the resulting tert-butyl cation upon cleavage are the cornerstones of their function.
The Boc group is employed to protect primary and secondary amines, converting them into less nucleophilic carbamates. This protection is robust under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1] However, the Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine.[2][3]
Similarly, the t-butyl ester shields the reactivity of carboxylic acids. It is stable to basic and many nucleophilic reagents, making it an excellent choice when other functional groups in the molecule require manipulation under these conditions.[4] Like the Boc group, t-butyl esters are cleaved by strong acids, such as TFA or hydrochloric acid, to reveal the carboxylic acid.[5][6]
The key to their broad applicability, especially in complex syntheses like solid-phase peptide synthesis (SPPS), is the concept of orthogonality . Protecting groups are considered orthogonal if one can be removed selectively in the presence of the other.[7] While both Boc and t-butyl esters are acid-labile, the Boc group is generally more sensitive to acid. This difference in reactivity, though not strictly orthogonal, allows for selective deprotection under carefully controlled conditions. For truly orthogonal strategies, the base-labile Fmoc group is often paired with acid-labile t-butyl side-chain protection in modern peptide synthesis.[8]
Quantitative Data for Practical Application
The selection of a protecting group strategy is often guided by quantitative metrics such as reaction yields and stability under various conditions. The following tables summarize representative data for the protection and stability of Boc and t-butyl ester groups.
| Amino Acid | Solvent System | Base | Time (hr) | Yield (%) |
| Alanine | t-butyl alcohol-water | NaOH | 16 | 92-94 |
| Phenylalanine | t-butyl alcohol-water | NaOH | Overnight | 78-87 |
| Various Amines | water-acetone | None | 8-12 min | 85-95 |
| Sulfamides | water-acetone | None | 5-10 min | 80-92 |
Table 1: Representative Yields for Boc Protection of Amines. Yields can vary based on the specific substrate and reaction conditions.
| Carboxylic Acid | Reagent/Catalyst | Solvent | Time | Yield (%) |
| Benzoic Acid | Triphenylphosphine (B44618)/2,2'-dibenzothiazolyl disulfide | Methylene (B1212753) chloride | 5 hr | ~76 |
| Phenylacetic Acid | DMAP/tert-butyl alcohol | - | - | 45 |
| Cinnamic Acid | DMAP/tert-butyl alcohol | - | - | 60 |
| Various Amino Acids | bis(trifluoromethanesulfonyl)imide | tert-butyl acetate | - | High |
| Various Carboxylic Acids | bis(trifluoromethanesulfonyl)imide (catalytic) | tert-butyl acetate | - | High |
Table 2: Representative Yields for t-Butyl Esterification of Carboxylic Acids. The choice of esterification method depends on the substrate's properties and desired reaction conditions.
| Condition | Boc Group Stability | t-Butyl Ester Stability |
| Strong Acid (e.g., TFA) | Labile | Labile |
| Mild Acid (e.g., aqueous H3PO4) | Can be labile | Can be labile |
| ZnBr2 in CH2Cl2 | Labile (secondary amines) | Can be cleaved |
| Basic conditions (e.g., NaOH, piperidine) | Stable | Stable |
| Nucleophiles | Stable | Stable |
| Hydrogenolysis (e.g., H2/Pd) | Stable | Stable |
Table 3: General Stability of Boc and t-Butyl Ester Protecting Groups.
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of amines with the Boc group and carboxylic acids with the t-butyl ester group.
Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH), or water/acetone mixture)
-
Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃))
-
Saturated aqueous NaHCO₃ solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of THF) in a round-bottom flask.
-
If a base is used, add it to the solution (e.g., 1.1 mmol of TEA).
-
Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution. The addition can be done in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.
-
Purify the crude product by column chromatography if necessary.
Deprotection of a Boc-Protected Amine using TFA
This protocol outlines the removal of the Boc group using trifluoroacetic acid.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triethylsilane (TES), anisole)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA to the solution (typically a 25-50% v/v solution of TFA in DCM). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger (e.g., 5% TES).
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by bubbling due to the evolution of carbon dioxide.[9]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.[2]
-
The crude product, the TFA salt of the amine, can be precipitated by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
t-Butyl Esterification of a Carboxylic Acid
This protocol describes a general method for the formation of a t-butyl ester from a carboxylic acid.
Materials:
-
Carboxylic acid
-
tert-Butanol
-
2,2'-Dibenzothiazolyl disulfide
-
Triphenylphosphine
-
Methylene chloride
Procedure:
-
To a mixture of t-butanol (1.1 eq.), the carboxylic acid (1.0 eq.), and 2,2'-dibenzothiazolyl disulfide (1.5 eq.) in methylene chloride, add a solution of triphenylphosphine (1.2 eq.) in methylene chloride dropwise at room temperature with stirring.
-
Stir the mixture at room temperature for an additional 5 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture, which may involve washing with aqueous solutions to remove byproducts.
-
Purify the product, for example, by distillation under reduced pressure.[10]
Cleavage of a t-Butyl Ester with Strong Acid
This protocol details the deprotection of a t-butyl ester using a strong acid.
Materials:
-
t-Butyl ester
-
Strong acid (e.g., TFA, HCl in an organic solvent)
-
Solvent (e.g., DCM)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the t-butyl ester-protected compound in a suitable solvent like DCM.
-
Add the strong acid (e.g., a 25-50% solution of TFA in DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid in vacuo.
-
If necessary, perform an aqueous workup by quenching the reaction with water and extracting the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[5]
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows.
Mitigating Side Reactions
A crucial aspect of using Boc and t-butyl ester protecting groups is the management of potential side reactions that can occur during their removal.
Tert-Butylation
The primary side reaction during the acidic cleavage of both Boc and t-butyl ester groups is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[11] Electron-rich aromatic rings (such as in tryptophan and tyrosine) and sulfur-containing side chains (in methionine and cysteine) are particularly susceptible to this modification.[12] To prevent this, scavengers are added to the deprotection cocktail. These are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate. Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These reduce the tert-butyl cation to isobutane.[11]
-
Anisole or Thioanisole: These aromatic compounds act as traps for the carbocation.[12]
-
Water: Can react with the cation to form tert-butanol.[11]
A common scavenger cocktail for Boc deprotection is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[12]
Aspartimide Formation
In peptide synthesis, a significant side reaction associated with t-butyl protected aspartic acid (Asp(OtBu)) is the formation of aspartimide. This occurs under the basic conditions used for Fmoc group removal, where the backbone amide nitrogen can attack the side-chain ester, forming a cyclic imide.[13] This can lead to racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the desired product.[14] To mitigate this, bulkier t-butyl-based protecting groups for the aspartic acid side chain have been developed, which sterically hinder the cyclization.[15][16]
Conclusion
The Boc and t-butyl ester protecting groups are foundational tools in modern organic synthesis, enabling the construction of complex molecules with a high degree of control. Their stability profiles, coupled with their reliable and well-characterized deprotection methods, have solidified their place in the synthetic chemist's toolbox. A thorough understanding of their application, including quantitative aspects of their stability and reactivity, as well as strategies to mitigate potential side reactions, is essential for researchers, scientists, and drug development professionals aiming to achieve their synthetic goals efficiently and with high fidelity. This guide provides a solid foundation for the informed and effective use of these indispensable protecting groups.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 15. media.iris-biotech.de [media.iris-biotech.de]
- 16. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Boc-PEG-t-butyl Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Boc-PEG-t-butyl ester as a heterobifunctional linker for the development of advanced drug delivery systems. This versatile molecule is instrumental in the surface functionalization of nanoparticles, enabling the attachment of therapeutic agents, targeting ligands, and imaging moieties. The protocols detailed below offer step-by-step methodologies for key experiments, from nanoparticle synthesis to in vitro evaluation, supplemented with representative data and visualizations to facilitate your research and development endeavors.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing two distinct functional groups at its termini: a Boc-protected amine and a t-butyl ester-protected carboxylic acid.[1] The tert-butyloxycarbonyl (Boc) and t-butyl ester protecting groups provide orthogonality, allowing for the sequential deprotection and reaction of the amine and carboxylic acid groups. This feature is highly advantageous for the controlled and stepwise construction of complex drug delivery systems. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, a critical aspect in drug delivery.[2]
Key Applications in Drug Delivery:
-
Surface Modification of Nanoparticles: The reactive termini can be used to covalently attach the PEG linker to the surface of pre-formed nanoparticles (e.g., polymeric nanoparticles, liposomes, metallic nanoparticles).
-
Drug Conjugation: The deprotected amine or carboxylic acid can be conjugated to a variety of drug molecules, including small molecules, peptides, and proteins.
-
Targeted Delivery: The available functional group after drug conjugation can be used to attach targeting ligands (e.g., antibodies, aptamers, folic acid) to direct the nanocarrier to specific cells or tissues.
-
PROTAC Development: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[3][4]
Quantitative Data Summary
The following tables present representative data on the physicochemical properties of nanoparticles at different stages of functionalization and drug loading. The data is compiled from various studies on PEGylated nanoparticles and serves as a benchmark for expected outcomes.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 150 ± 10.2 | 0.25 ± 0.05 | -25.6 ± 2.1 |
| This compound Functionalized NPs | 165 ± 12.5 | 0.22 ± 0.04 | -18.3 ± 1.8 |
| Drug-Conjugated Nanoparticles | 175 ± 11.8 | 0.21 ± 0.03 | -15.1 ± 2.5 |
| Drug- and Ligand-Conjugated Nanoparticles | 185 ± 13.1 | 0.20 ± 0.04 | -12.7 ± 2.2 |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Nanoparticle Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Doxorubicin | PEGylated PLGA Nanoparticles | 5.2 ± 0.4 | 85.3 ± 5.2 |
| Paclitaxel | PEGylated Liposomes | 3.8 ± 0.3 | 90.1 ± 4.7 |
| Curcumin | PEGylated Polymeric Micelles | 7.5 ± 0.6 | 78.9 ± 6.1 |
Table 3: In Vitro Cell Viability (MCF-7 Cells, 48h Incubation)
| Treatment | Concentration (µg/mL) | Cell Viability (%) |
| Control (untreated) | - | 100 |
| Blank PEGylated Nanoparticles | 100 | 95.2 ± 3.1 |
| Free Doxorubicin | 10 | 45.7 ± 4.5 |
| Doxorubicin-Loaded PEGylated Nanoparticles | 10 | 30.2 ± 3.8 |
Experimental Protocols
Protocol 1: Synthesis and Functionalization of Carboxyl-Terminated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with available carboxyl groups on their surface (e.g., PLGA nanoparticles).
Materials:
-
Carboxyl-terminated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM hydroxylamine (B1172632) or glycine (B1666218) in PBS)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Disperse the carboxyl-terminated nanoparticles in MES buffer to a concentration of 10 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Activation of Carboxyl Groups:
-
Add EDC to a final concentration of 2 mM.
-
Add NHS to a final concentration of 5 mM.
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.
-
-
Conjugation with this compound:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension to a final concentration of 10 mM.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the pellet in PBS.
-
Repeat the washing step three times to remove unreacted reagents.[5]
-
-
Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage or further use.
Workflow for Nanoparticle Functionalization
Protocol 2: Deprotection of Boc and t-butyl Ester Groups
This protocol describes the removal of the protecting groups to expose the primary amine and carboxylic acid for subsequent conjugation.
A. Boc Group Deprotection (to expose amine)
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.[5]
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Washing: Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles. Remove the supernatant and resuspend in fresh PBS. Repeat the washing step three times.[5]
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer.
B. t-butyl Ester Group Deprotection (to expose carboxylic acid)
Materials:
-
This compound functionalized nanoparticles
-
Formic acid (90%)
-
Dialysis membrane (appropriate MWCO)
-
Deionized water
Procedure:
-
Nanoparticle Suspension: Resuspend the functionalized nanoparticles in 90% formic acid.
-
Deprotection Reaction: Stir the suspension at room temperature for 4-6 hours.
-
Acid Removal: Dialyze the nanoparticle suspension against deionized water for 48 hours, with frequent water changes, to remove the formic acid.
-
Lyophilization: Lyophilize the dialyzed nanoparticle suspension to obtain the carboxyl-terminated nanoparticles as a dry powder.
Logical Flow of Deprotection and Conjugation
Protocol 3: In Vitro Drug Release Study
This protocol describes a common method for evaluating the release kinetics of a drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)
-
Dialysis tubing or centrifugal filter units (with a molecular weight cut-off (MWCO) lower than the drug's molecular weight)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium.
-
Dialysis Method:
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of release medium.
-
Incubate at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Sample and Separate Method:
-
Place the nanoparticle suspension in a container in a shaking incubator at 37°C.
-
At specified times, withdraw a sample and separate the released drug from the nanoparticles using a centrifugal filter unit.
-
-
Quantification: Analyze the amount of drug in the collected samples using a pre-validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol 4: Cell Viability Assay
This protocol is used to assess the cytotoxicity of the drug-loaded nanoparticles.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
96-well plates
-
Blank nanoparticles, free drug, and drug-loaded nanoparticles
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of blank nanoparticles, free drug, and drug-loaded nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/MTS Assay:
-
Add the MTT or MTS reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathway Visualization
The this compound linker itself does not have a direct effect on signaling pathways. Its role is to deliver a therapeutic agent to the target cells. The subsequent biological effect is determined by the drug's mechanism of action. As an example, the diagram below illustrates the signaling pathway affected by Doxorubicin, a common anticancer drug often delivered via nanoparticles.
Doxorubicin-Induced Apoptosis Pathway
References
- 1. N-(Boc-PEG4)-NH-PEG4-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. N-(amine-PEG4)-N-Boc-PEG4-t-butyl ester | BroadPharm [broadpharm.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Utilizing N-Boc-PEG-t-butyl Ester for Advanced Protein PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a leading strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2][3][4]
This document provides detailed application notes and protocols for the use of N-Boc-PEG-t-butyl ester, a heterobifunctional PEGylation reagent, for the targeted modification of therapeutic proteins. This reagent offers a versatile platform for creating well-defined bioconjugates. The t-butyl ester group provides a reactive site for conjugation to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on the protein surface. The Boc-protected amine at the other end of the PEG chain allows for subsequent, orthogonal chemistries after deprotection, enabling the development of more complex and tailored therapeutic constructs.
Reagent Overview
This compound is a linear PEG derivative possessing two distinct functional groups at its termini:
-
t-Butyl Ester: This group is activated to react with primary amines on a protein, forming a stable amide bond. This reaction is analogous to the widely used NHS-ester chemistry.
-
N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This group can be selectively removed under acidic conditions to reveal the amine for further conjugation, for example, with a targeting ligand, a second protein, or an imaging agent.
The dual functionality of this reagent allows for a stepwise approach to creating complex bioconjugates, offering precise control over the final molecular architecture.
Key Applications
-
Prolonging Plasma Half-Life: Increasing the hydrodynamic radius of a protein to reduce renal clearance.[1][4]
-
Reducing Immunogenicity: Shielding antigenic epitopes on the protein surface to minimize immune responses.[2]
-
Improving Stability: Protecting proteins from proteolytic degradation and enhancing their stability in various formulations.[1][5]
-
Enabling Multi-functional Conjugates: Serving as a linker to attach other molecules of interest to the PEGylated protein.
Data Presentation: Impact of PEGylation on Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)
The following table summarizes the effect of the molar ratio of PEG reagent to protein on the efficiency of mono-PEGylation and the resulting in vitro bioactivity of recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF). While this data was generated using an amine-reactive PEG-aldehyde, the principles are directly applicable to t-butyl ester-based PEGylation of primary amines.
| Molar Ratio (PEG:Protein) | Mono-PEGylated rhG-CSF (%) | Retained Bioactivity (%) |
| 3:1 | Not specified | Not specified |
| 5:1 | 86 | 20.80 - 42.73 |
Data adapted from a study on rhG-CSF PEGylation with mPEG-ALD. The bioactivity was assessed using a cell proliferation assay.[6]
This data illustrates a common trade-off in PEGylation: higher molar ratios can increase the yield of the desired mono-PEGylated product but may also lead to a decrease in specific bioactivity due to steric hindrance at the protein's active site.[5] Optimization of the PEG-to-protein molar ratio is therefore a critical step in the development of a PEGylated therapeutic.
Experimental Protocols
Protocol 1: PEGylation of a Target Protein with this compound
This protocol outlines the general procedure for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
Target protein
-
This compound
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis cassettes for purification
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.
-
-
PEG Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).
-
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Gently mix the reaction solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. This will react with any excess this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified PEGylated protein.
-
-
Characterization:
-
Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight.
-
Confirm the degree of PEGylation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Assess the purity of the conjugate using SEC-HPLC.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the PEGylated protein to expose a primary amine for further conjugation.
Materials:
-
Boc-protected PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Scavenger (e.g., triisopropylsilane (B1312306) or anisole)
-
Cold diethyl ether
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation:
-
Lyophilize the purified Boc-protected PEGylated protein to ensure it is free of water.
-
Prepare a deprotection solution of 50-95% TFA in anhydrous DCM with a small amount of a scavenger (e.g., 2-5%).
-
-
Deprotection Reaction:
-
Dissolve the lyophilized protein in the deprotection solution.
-
Incubate the reaction on ice for 30-60 minutes. Monitor the reaction progress if possible.
-
-
Protein Precipitation and Washing:
-
Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and carefully decant the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA and scavenger.
-
-
Resuspension and Purification:
-
Air-dry the protein pellet to remove residual ether.
-
Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Purify the protein using a desalting column or dialysis to remove any remaining reagents.
-
Protocol 3: Deprotection of the t-Butyl Ester Group
This protocol describes the removal of the t-butyl ester protecting group to reveal a carboxylic acid.
Materials:
-
t-Butyl ester protected PEGylated protein
-
Anhydrous acid solution (e.g., 4 M HCl in dioxane or TFA)
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized t-butyl ester protected PEGylated protein in the anhydrous acid solution.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by a suitable method (e.g., LC-MS of a small aliquot).
-
-
Removal of Acid and Purification:
-
Evaporate the acid under reduced pressure.
-
Purify the protein with the newly exposed carboxylic acid using a desalting column or dialysis against a suitable buffer (e.g., MES buffer at a slightly acidic pH).
-
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: G-CSF JAK-STAT signaling pathway.
Application Example: PEGylated G-CSF and its Impact on Signaling
Granulocyte Colony-Stimulating Factor (G-CSF) is a cytokine that stimulates the production of neutrophils.[7] Its recombinant human form (rhG-CSF) is used therapeutically to treat neutropenia, often in cancer patients undergoing chemotherapy.[7][8] However, native rhG-CSF has a short plasma half-life, necessitating frequent injections.
PEGylation of rhG-CSF (creating drugs like Pegfilgrastim) significantly extends its half-life, allowing for administration once per chemotherapy cycle.[4][9] PEGylated G-CSF binds to the G-CSF receptor on myeloid progenitor cells, initiating the JAK-STAT signaling cascade.[10][11] This pathway ultimately leads to the transcription of genes that promote cell proliferation and differentiation into mature neutrophils.
While PEGylation can reduce the in vitro bioactivity of G-CSF due to steric hindrance of receptor binding, the extended circulation time in vivo leads to a more sustained and effective biological response.[5][9] This highlights the importance of considering both the immediate impact on protein function and the overall pharmacokinetic benefits when designing PEGylated therapeutics. The use of a heterobifunctional linker like this compound could further allow for the attachment of a targeting moiety to direct the PEGylated G-CSF to specific cell populations, potentially enhancing its therapeutic index.
References
- 1. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 5. Biophysical Characterization of Met-G-CSF: Effects of Different Site-Specific Mono-Pegylations on Protein Stability and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG‐rhG‐CSF for Neutropenia | Biopharma PEG [biochempeg.com]
- 7. Study of PEG-rhG-CSF for the prevention of neutropenia in concurrent chemoradiotherapy for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
Application Notes and Protocols for N-Boc-PEG-t-butyl Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Boc-PEG-t-butyl ester, a heterobifunctional crosslinker, in bioconjugation. This reagent is a valuable tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The N-Boc protected amine and the t-butyl ester protected carboxylic acid allow for a controlled, stepwise conjugation strategy.
Introduction to this compound
This compound is a versatile polyethylene (B3416737) glycol (PEG) linker that features two distinct protected functional groups. The tert-butyloxycarbonyl (Boc) group protects a primary amine, while the t-butyl ester protects a carboxylic acid. This dual protection allows for selective deprotection and subsequent conjugation reactions, providing precise control over the synthesis of complex bioconjugates. The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.
Key Applications
The unique structure of this compound makes it suitable for a variety of bioconjugation applications, including:
-
PROTAC Synthesis: The linker can be used to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein, facilitating the targeted degradation of the protein of interest.
-
Antibody-Drug Conjugate (ADC) Development: This linker can be employed to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Peptide and Protein Modification: It serves as a versatile tool for modifying peptides and proteins to improve their pharmacokinetic properties or to introduce new functionalities.
-
Surface Functionalization: The linker can be used to modify surfaces with biomolecules for applications in diagnostics and biomaterials.
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in a typical bioconjugation workflow. This involves the activation of the carboxylic acid, conjugation to a biomolecule, and subsequent deprotection of the Boc and t-butyl ester groups.
Activation of the Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes the activation of the t-butyl ester protected carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine on a target biomolecule (e.g., a protein).
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Biomolecule containing a primary amine (e.g., protein, peptide)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours to form the NHS ester. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Conjugation to the Biomolecule:
-
Dissolve the amine-containing biomolecule in the reaction buffer. The concentration will depend on the specific biomolecule.
-
Add the activated N-Boc-PEG-NHS ester solution to the biomolecule solution. A molar excess of the PEG linker (typically 5 to 20-fold) is recommended.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the this compound conjugated biomolecule using an appropriate chromatography method such as SEC or IEX to remove excess PEG reagent and byproducts.
-
Quantitative Data Summary: Activation and Conjugation
| Parameter | Condition | Expected Outcome/Note |
| Activation Reagents | EDC/NHS | Commonly used for efficient NHS ester formation. |
| Activation Time | 4-12 hours | Monitor by TLC or LC-MS for completion. |
| Activation Temperature | Room Temperature | Standard condition for NHS ester activation. |
| Conjugation Buffer pH | 7.2 - 8.5 | Optimal for reaction with primary amines while minimizing NHS ester hydrolysis.[] |
| PEG Linker Molar Excess | 5 to 20-fold | The optimal ratio depends on the biomolecule concentration and should be determined empirically.[2] |
| Conjugation Time | 1-4 hours (RT) or overnight (4°C) | Longer incubation at lower temperatures can be beneficial for sensitive biomolecules. |
| Purification Method | SEC, IEX | Choice depends on the properties of the biomolecule and the conjugate.[3] |
Simultaneous Deprotection of Boc and t-Butyl Ester Groups
This protocol describes the removal of both the Boc and t-butyl ester protecting groups using trifluoroacetic acid (TFA).
Materials:
-
This compound conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
-
Cold diethyl ether
-
Purification supplies (e.g., dialysis tubing, desalting columns)
Procedure:
-
Preparation of the Deprotection Solution:
-
Prepare a deprotection cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized conjugate in the deprotection cocktail.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the removal of both protecting groups.
-
-
Removal of TFA and Precipitation:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product and discard the supernatant. Wash the pellet with cold diethyl ether to remove residual TFA.
-
-
Final Purification:
-
Air-dry the pellet and resuspend it in a suitable buffer.
-
Perform a final purification step using dialysis or a desalting column to remove any remaining salts and byproducts.
-
Quantitative Data Summary: Deprotection
| Parameter | Condition | Expected Yield/Note |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid commonly used for simultaneous Boc and t-butyl ester cleavage.[4] |
| TFA Concentration | Typically 20-50% in DCM, or neat TFA with scavengers. | Higher concentrations lead to faster deprotection. |
| Scavengers | Triisopropylsilane (TIS), water | Used to prevent side reactions caused by the carbocations generated during deprotection. |
| Reaction Time | 1-2 hours | Monitor by LC-MS for completion. |
| Reaction Temperature | Room Temperature | Standard condition for TFA deprotection. |
| Yield | 70-100% | Yields can vary depending on the substrate.[5] |
Characterization of the Final Conjugate
Thorough characterization of the final bioconjugate is crucial to ensure its purity, homogeneity, and desired structure.
Common Characterization Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate and to determine the degree of PEGylation.[6]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) can be used to assess the purity and homogeneity of the conjugate.[]
-
UV-Vis Spectroscopy: To determine the concentration of the protein component of the conjugate.
Quantitative Data Summary: Characterization
| Technique | Parameter Measured | Expected Result |
| SDS-PAGE | Apparent Molecular Weight | A shift to a higher molecular weight compared to the unconjugated biomolecule. |
| Mass Spectrometry | Molecular Weight | Confirmation of the expected mass of the conjugate, providing the degree of PEGylation. |
| HPLC (SEC) | Purity and Aggregation | A single, well-defined peak indicating a homogenous product with minimal aggregation. |
| HPLC (RP-HPLC) | Purity and Hydrophobicity | A change in retention time compared to the unconjugated biomolecule. |
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Simplified mechanism of simultaneous Boc and t-butyl ester deprotection by TFA.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Hydrolysis of NHS ester- Incorrect buffer pH- Insufficient molar excess of PEG linker | - Prepare fresh NHS ester solution immediately before use.- Ensure reaction buffer pH is between 7.2 and 8.5.- Increase the molar excess of the PEG linker. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO)- Change in protein stability upon conjugation | - Keep the final concentration of the organic solvent below 10%.- Optimize buffer conditions (e.g., add stabilizing excipients). |
| Incomplete Deprotection | - Insufficient TFA concentration or reaction time- Presence of TFA-sensitive groups | - Increase TFA concentration or extend the reaction time.- Use milder deprotection conditions if other acid-labile groups are present. |
| Side Reactions during Deprotection | - Alkylation by t-butyl cation | - Use scavengers such as TIS and water in the deprotection cocktail. |
References
Application Notes and Protocols: N-Boc-PEG-t-butyl Ester in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-PEG-t-butyl ester in the field of nanotechnology. This versatile bifunctional linker is instrumental in the development of advanced drug delivery systems, diagnostics, and other nanomedical applications. The following sections detail its applications, relevant quantitative data, and step-by-step experimental protocols.
Introduction to this compound
This compound is a hetero-bifunctional polyethylene (B3416737) glycol (PEG) linker. Its key features are the N-Boc (tert-butyloxycarbonyl) protected amine group and the t-butyl ester protected carboxylic acid group. These protecting groups allow for sequential and controlled conjugation of different molecules, such as targeting ligands and therapeutic agents, to nanoparticles. The PEG spacer enhances the solubility and biocompatibility of the resulting nanoconstructs, and it can improve their pharmacokinetic properties by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2]
Key Applications in Nanotechnology
The unique structure of this compound makes it a valuable tool in several areas of nanotechnology:
-
Drug Delivery: This linker is widely used to attach targeting moieties (e.g., antibodies, peptides, aptamers) and drug molecules to the surface of nanoparticles, such as liposomes, polymeric nanoparticles, and metallic nanoparticles.[3][4] This functionalization can enhance the delivery of therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.
-
PROTAC Technology: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Diagnostic Imaging: By conjugating imaging agents (e.g., fluorescent dyes, MRI contrast agents) to nanoparticles, this linker aids in the development of targeted diagnostic tools for various diseases, including cancer.
-
Surface Modification of Nanomaterials: The PEG component of the linker can be used to create a hydrophilic "stealth" layer on the surface of nanoparticles, which helps to prolong their circulation time in the bloodstream.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of nanoparticles functionalized with PEG linkers, including those similar in function to this compound.
Table 1: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading Content (DLC) % | Encapsulation Efficiency (EE) % | Reference |
| PLGA Nanoparticles | Paclitaxel | ~5% | >70% | [9] |
| Silk Fibroin Nanoparticles | Naringenin | 0 - 7.89% | Linearly decreases with increased loading | [9] |
| PLGA-PEG Nanoparticles | Docetaxel | Not specified | Not specified | [10] |
| mPEG-PCL Nanoparticles | Doxorubicin | 2.9 - 3.4% | 58.6 - 67.8% | [11] |
Table 2: In Vivo Circulation Half-Life of PEGylated Nanoparticles
| Nanoparticle System | Size | PEG Molecular Weight | Circulation Half-Life (t½) | Animal Model | Reference |
| PEGylated rhTIMP-1 | Not applicable | 20 kDa | 28 hours | Mice | [8] |
| PEGylated Gold Nanoparticles | 13 nm | 5 kDa | 57 hours | Rats | [12] |
| mPEG-PCL Nanoparticles | 80 nm | 5 kDa | 0.3 ± 0.14 hours (α-phase) | Rats | [11] |
| PEGylated Gold Nanoparticles | 15 nm | 5 kDa | 31.9 hours | Mice | [13] |
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involving this compound.
Protocol for Surface Functionalization of Gold Nanoparticles
This protocol describes the functionalization of gold nanoparticles (AuNPs) with this compound, followed by deprotection to expose the amine and carboxylic acid groups for further conjugation.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
N-Boc-PEG-SH-t-butyl ester (a thiol-terminated version for AuNP conjugation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Centrifuge
Procedure:
-
Ligand Exchange:
-
To a solution of citrate-stabilized AuNPs, add a solution of N-Boc-PEG-SH-t-butyl ester in ethanol. The molar ratio of the PEG linker to AuNPs should be optimized, but a starting point of 1000:1 is recommended.
-
Gently stir the mixture at room temperature for 12-24 hours to allow for ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing unbound linker.
-
Resuspend the pellet in PBS and repeat the centrifugation and washing step two more times to ensure complete removal of unbound linker.
-
-
Deprotection of the Boc Group:
-
Resuspend the purified N-Boc-PEG-functionalized AuNPs in a 1:1 (v/v) mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Wash the resulting amine-terminated AuNPs with PBS and centrifuge to purify.
-
-
Deprotection of the t-butyl Ester Group:
-
Resuspend the amine-terminated AuNPs in a solution of 95% TFA in water.
-
Stir the reaction at room temperature for 2-4 hours.
-
Neutralize the solution by adding saturated NaHCO₃ solution dropwise until the pH is approximately 7.
-
Purify the carboxyl- and amine-terminated AuNPs by centrifugation and washing with water.
-
Protocol for Conjugation to Liposomes
This protocol outlines the incorporation of this compound into a liposomal formulation using the thin-film hydration method.
Materials:
-
Lipids (e.g., POPC, Cholesterol, POPG)
-
N-Boc-PEG-DSPE (or other suitable lipid anchor)
-
HEPES-buffered 5% glucose (HBG)
-
Mini handheld extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and N-Boc-PEG-DSPE in chloroform in a round-bottom flask. A typical molar ratio is 4:3:3:0.1 for POPC:Cholesterol:POPG:N-Boc-PEG-DSPE.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with HBG buffer by vortexing or gentle shaking.
-
The resulting multilamellar vesicle suspension should be subjected to at least 10 extrusion cycles through a 100 nm polycarbonate membrane using a mini extruder to form unilamellar liposomes.
-
-
Deprotection (as needed):
-
The deprotection of the Boc and t-butyl ester groups can be carried out using acidic conditions as described in the previous protocol, with appropriate adjustments for the liposomal formulation. Purification can be achieved through dialysis or size exclusion chromatography.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway targeted by a drug-loaded nanoparticle.
Experimental Workflow Diagram
Caption: General workflow for creating targeted nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes [mdpi.com]
- 4. Targeted therapy using nanotechnology: focus on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
N-Boc-PEG-t-butyl Ester as a PROTAC Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins.[1] These heterobifunctional molecules consist of two active domains connected by a chemical linker: one domain binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[1] The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties.[2]
N-Boc-PEG-t-butyl Ester: A Versatile PROTAC Linker
This compound is a commonly used polyethylene (B3416737) glycol (PEG)-based linker in PROTAC synthesis.[3][4] Its structure features a PEG chain of varying length, with one end capped with a tert-butyloxycarbonyl (Boc)-protected amine and the other with a t-butyl ester. This bifunctional nature allows for the sequential and controlled conjugation of the POI-binding ligand and the E3 ligase ligand.
The PEG component of the linker offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.[1]
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the optimization of the distance between the target protein and the E3 ligase to achieve efficient ternary complex formation and subsequent degradation.[6]
The Boc and t-butyl ester protecting groups provide orthogonal protection of the amine and carboxylic acid functionalities, respectively. The Boc group is readily removed under acidic conditions, while the t-butyl ester can also be cleaved with acid, often under slightly different conditions, allowing for a directed synthetic strategy.[7][8]
Signaling Pathway: PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell proliferation and survival.[9][10] Dysregulation of BTK signaling is implicated in various B-cell malignancies.[11] PROTACs have been developed to target BTK for degradation, offering a promising therapeutic strategy.[12]
Caption: PROTAC-mediated degradation of BTK interrupts the BCR signaling cascade.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. An optimal linker length facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while an overly long linker can lead to inefficient ubiquitination.[] The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparative Efficacy of BTK-Targeting PROTACs with Different Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| NC-1 | PEG-based | 2.2 | 97 | Mino | [14] |
| IR-1 | PEG-based | <10 | ~90 | Mino | [14] |
| IR-2 | PEG-based | <10 | ~90 | Mino | [14] |
| RC-3 | PEG-based | <10 | ~90 | Mino | [14] |
| Degrader-11 | Not specified | 1.7 | - | Not specified | [15] |
| Degrader-13 | PEG-based | 270 | - | Not specified | [16] |
Table 2: Comparative Efficacy of EGFR-Targeting PROTACs with Different Linker Compositions
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 13 | PEG and triazole | 3.57 | 91 | HCC-827 | [17][18] |
| Gefitinib-PROTAC 30 | Alkyl linker > PEG linker | 7.1 | - | HCC827 | [19] |
| PROTAC 17 | Alkane linker > PEG linker | 11 | - | HCC827 | [19] |
| PROTAC 5 | Alkane chain | 5.0 | - | HCC827 | [19] |
| SJF-1528 | Tos-PEG2-CH2-Boc | 39.2 | - | OVCAR8 (WT EGFR) | [20] |
Table 3: Comparative Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | VHL | PEG | - | - | HeLa | [6] |
| dBET1 | CRBN | Not specified | - | - | - | [6] |
| BETd24-6 | Not specified | PEG | - | - | - | [21] |
Experimental Protocols
PROTAC Synthesis using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of the E3 ligase ligand to the this compound linker, followed by deprotection and coupling of the POI-binding ligand.
Caption: General workflow for the synthesis of a PROTAC using a bifunctional PEG linker.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
Deprotection of the t-butyl ester: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% v/v).[22] Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[22] Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid can be used directly in the next step.
-
Amide Coupling: Dissolve the deprotected linker and the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) in an anhydrous solvent such as DMF. Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the Boc-protected linker-E3 ligase ligand conjugate.
Step 2: Coupling of POI-binding Ligand
-
Boc Deprotection: Dissolve the purified Boc-protected linker-E3 ligase ligand conjugate in a solution of TFA in DCM (e.g., 20-50% v/v).[7] Stir at room temperature for 1-2 hours until the deprotection is complete as monitored by LC-MS.[7] Remove the solvent and excess TFA under reduced pressure.
-
Amide Coupling: Dissolve the resulting amine-TFA salt and the carboxylic acid-containing POI-binding ligand in anhydrous DMF. Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3-4 equivalents to neutralize the TFA salt and facilitate coupling). Stir the reaction at room temperature overnight.
-
Final Purification and Characterization: Purify the final PROTAC by preparative HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[23][]
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for a desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Assay Procedure:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to evaluate the passive permeability of a PROTAC.[25][26]
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with an artificial lipid solution (e.g., phosphatidylcholine in dodecane).
-
Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer at a known concentration.
-
Assay Execution: Add the PROTAC solution to the donor wells. Add buffer to the acceptor wells. Sandwich the two plates together and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. The inherent properties of the PEG chain can be leveraged to improve the physicochemical and pharmacokinetic properties of the resulting degrader molecules. The optimization of linker length is a critical aspect of PROTAC design, and the protocols provided herein offer a framework for the synthesis and evaluation of novel PROTACs for targeted protein degradation. Careful characterization and biological evaluation are essential to identify potent and effective therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. lifesensors.com [lifesensors.com]
- 22. benchchem.com [benchchem.com]
- 23. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. PAMPA | Evotec [evotec.com]
Application Notes and Protocols for the Deprotection of N-Boc-PEG-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the simultaneous deprotection of N-tert-butyloxycarbonyl (Boc) and tert-butyl ester protecting groups from a polyethylene (B3416737) glycol (PEG) derivative. This procedure is a critical step in bioconjugation and drug delivery system development, yielding a PEG linker with a free amine and a carboxylic acid terminus, ready for subsequent modification.
Introduction
N-Boc-PEG-t-butyl ester is a heterobifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. The Boc group protects the amine, while the t-butyl ester protects the carboxylic acid. Both groups are labile under acidic conditions, allowing for a one-pot deprotection strategy. The most common and effective method for this transformation is treatment with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This protocol will focus on the use of TFA in a suitable solvent, a widely adopted and reliable method.
Key Experimental Considerations
Successful deprotection requires careful control of several parameters to ensure complete removal of both protecting groups while minimizing side reactions.
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) is the reagent of choice for simultaneous Boc and t-butyl ester cleavage due to its high efficiency.[1] Concentrations typically range from 20% to 50% (v/v) in a suitable solvent like dichloromethane (B109758) (DCM).[2] Higher concentrations of TFA can lead to faster reaction times.
-
Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it provides good solubility for the PEG linker and is relatively inert under the reaction conditions.[2]
-
Temperature: The reaction is typically initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature.[2]
-
Reaction Time: Complete deprotection is usually achieved within 1 to 4 hours.[3][4] Reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Scavengers: The cleavage of the Boc and t-butyl groups generates reactive tert-butyl cations.[2][5] These cations can cause unwanted side reactions, particularly with electron-rich amino acid residues like tryptophan or methionine if they are present in the molecule.[2] To prevent this, a scavenger such as triisopropylsilane (B1312306) (TIS) is often added to the reaction mixture to trap the carbocations.[2]
Experimental Protocol
This protocol describes a general procedure for the deprotection of this compound using TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate solution (optional, for neutralization)
-
Anhydrous sodium sulfate (B86663) (optional)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[2]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents:
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[2]
-
Work-up:
-
Direct Use: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[2] The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[2] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Data Presentation
The efficiency of the deprotection reaction can be influenced by the acid concentration and reaction time. The following table summarizes typical results for Boc deprotection under various acidic conditions.
| Acidic Reagent | Concentration | Solvent | Time (min) | Purity of Deprotected Product (%) | Reference |
| TFA | 20% | DCM | 5 | 78 | [6] |
| TFA | 50% | DCM | 60 | >95 | [6] |
| HCl | 4M | Dioxane | 5 | ~80 | [6] |
| HCl | 4M | Dioxane | 60 | >95 | [6] |
Table 1: Comparative analysis of acidic conditions for Boc deprotection. Purity was determined by HPLC analysis.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the deprotection of this compound.
Caption: Workflow for the deprotection of this compound.
The following diagram illustrates the chemical transformation and the mechanism of deprotection.
References
- 1. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Boc-PEG-t-butyl Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional PEG linkers are crucial tools in bioconjugation and drug development, enabling the precise connection of two different molecular entities. The N-Boc-PEG-t-butyl ester is a versatile linker featuring two distinct protecting groups: a tert-butyloxycarbonyl (Boc) group on a terminal amine and a tert-butyl (t-butyl) ester on a terminal carboxyl group. This dual protection allows for a modular and controlled approach to synthesizing complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
The Boc group is readily cleaved under acidic conditions to reveal a primary amine, which can then be coupled to a carboxyl group on a target molecule.[3] Conversely, the t-butyl ester can also be removed with acid to expose a carboxylic acid, which can be activated for conjugation to an amine-containing molecule. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5][6][7]
These application notes provide detailed protocols for the deprotection and subsequent conjugation of this compound linkers, with a focus on reaction conditions relevant to the synthesis of PROTACs and other bioconjugates.
Data Summary: Reaction Conditions
The following tables summarize typical quantitative data for the key steps in the deprotection and conjugation of this compound and similar molecules. These values are intended as a starting point for optimization.
Table 1: N-Boc Deprotection Conditions
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that efficiently removes the Boc group. |
| Solvent | Dichloromethane (DCM) | A common solvent for this reaction. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can be used if the substrate is resistant to deprotection.[3][8] |
| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C and then allowed to warm to room temperature.[3] |
| Reaction Time | 1-2 hours | Progress should be monitored by TLC or LC-MS.[3] |
| Work-up | Co-evaporation with toluene (B28343) | To remove residual TFA. The resulting TFA salt can often be used directly.[3] |
| Neutralization | Saturated aq. NaHCO₃ or 10% DIPEA in DCM | To obtain the free amine from its TFA salt.[3][9] |
Table 2: Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)
| Parameter | Condition | Notes |
| Activation Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS | EDC activates the carboxyl group, and NHS/sulfo-NHS forms a more stable, amine-reactive intermediate.[10][11][12] |
| Activation Buffer | 50 mM MES, pH 4.5-6.0 | The optimal pH for EDC/NHS activation.[10][13] |
| Coupling Buffer | PBS or Borate Buffer, pH 7.2-8.5 | The optimal pH for the reaction of the NHS ester with a primary amine.[10][11] |
| Reactant Molar Ratios | 1.2-1.5 eq. EDC, 1.2-1.5 eq. NHS per carboxyl group | An excess of coupling reagents is typically used. |
| Reaction Time (Activation) | 15-30 minutes at room temperature | |
| Reaction Time (Coupling) | 2-4 hours at room temperature, or overnight at 4°C | [10] |
| Quenching | Ethanolamine, Tris, or Glycine | To block any unreacted NHS esters.[10] |
Experimental Protocols
Protocol 1: N-Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield a free amine as its TFA salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the flask and co-evaporate under reduced pressure. Repeat this step three times.[3]
-
The resulting product is the amine-PEG-t-butyl ester as a TFA salt, which can often be used directly in the subsequent coupling step.
Protocol 2: Simultaneous Deprotection of N-Boc and t-Butyl Ester
This protocol describes the removal of both protecting groups to yield the free amino acid-PEG linker.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA), 95%
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in DCM.
-
Add a solution of 95% TFA in water.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until both protecting groups are cleaved. This may take several hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amino-PEG-acid can be purified by an appropriate method such as reverse-phase HPLC.
Protocol 3: EDC/NHS Coupling of a Carboxylic Acid to a Deprotected Amine-PEG-t-butyl Ester
This protocol describes the conjugation of a molecule containing a carboxylic acid to the amine-PEG-t-butyl ester obtained from Protocol 1.
Materials:
-
Amine-PEG-t-butyl ester TFA salt (from Protocol 1)
-
Carboxylic acid-containing molecule of interest
-
EDC
-
NHS or sulfo-NHS
-
Activation Buffer (e.g., 50 mM MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Ethanolamine, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Preparation of the Amine: Dissolve the amine-PEG-t-butyl ester TFA salt in DMF. Add 2-3 equivalents of DIPEA to neutralize the TFA salt and generate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid-containing molecule, EDC (1.2 eq.), and NHS (1.2 eq.) in Activation Buffer. If the molecule is not water-soluble, use an anhydrous organic solvent like DMF.
-
Incubate the activation mixture at room temperature for 15-30 minutes with gentle stirring.
-
Coupling Reaction: Add the activated carboxylic acid solution to the free amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to block any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the final conjugate using an appropriate chromatographic method, such as Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC, to remove unreacted starting materials and byproducts.[][15]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker, which is a primary application for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 6. Application of PEG Linker | AxisPharm [axispharm.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 15. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Nanoparticle Surface Engineering: A Detailed Guide to N-Boc-PEG-t-butyl Ester Application
Introduction
The precise control of nanoparticle surface properties is paramount in the field of advanced drug delivery and nanomedicine. Surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the systemic circulation time, improve stability, and reduce the immunogenicity of nanoparticles. The use of heterobifunctional PEG linkers, such as N-Boc-PEG-t-butyl ester, offers a versatile platform for the sequential and controlled conjugation of targeting ligands, imaging agents, and therapeutic payloads. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound, catering to researchers, scientists, and drug development professionals.
This compound is a linear PEG derivative featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a t-butyl ester protected carboxylic acid at the other. This dual protection allows for selective deprotection and subsequent functionalization of either end of the PEG linker, providing a powerful tool for creating sophisticated nanoparticle constructs.
Principle of Application
The strategic use of this compound in nanoparticle surface modification involves a multi-step process. Initially, the t-butyl ester is hydrolyzed to reveal a terminal carboxylic acid, which can then be covalently attached to amine-functionalized nanoparticles via carbodiimide (B86325) chemistry. Subsequently, the Boc-protected amine at the distal end of the PEG chain can be deprotected to allow for the conjugation of a targeting moiety or other functional molecules. This stepwise approach prevents undesirable cross-reactions and ensures a high degree of control over the final nanoparticle architecture.
Experimental Protocols
This section details the key experimental procedures for the successful surface modification of nanoparticles using this compound.
Protocol 1: Deprotection of t-butyl Ester to Yield N-Boc-PEG-COOH
Objective: To selectively remove the t-butyl ester protecting group to expose the carboxylic acid functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 50% (v/v) while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Precipitate the N-Boc-PEG-COOH product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether three times to remove residual TFA.
-
Dry the final product under vacuum.
Protocol 2: Covalent Attachment of N-Boc-PEG-COOH to Amine-Functionalized Nanoparticles
Objective: To conjugate the carboxylated PEG linker to nanoparticles displaying primary amine groups on their surface using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric, silica, or lipid-based)
-
N-Boc-PEG-COOH (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)
-
Quenching solution (e.g., 50 mM hydroxylamine (B1172632) or ethanolamine (B43304) in PBS)
-
Centrifuge and centrifuge tubes
Procedure:
-
Disperse the amine-functionalized nanoparticles in MES buffer to a final concentration of 1-5 mg/mL.
-
In a separate tube, dissolve N-Boc-PEG-COOH, EDC, and NHS in MES buffer. A typical molar ratio is 1:1.2:1.2 (Nanoparticle amine groups:PEG-COOH:EDC:NHS). Note: The optimal ratio may need to be determined empirically.
-
Add the EDC and NHS solution to the N-Boc-PEG-COOH solution and incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Add the activated N-Boc-PEG-COOH solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.
-
Quench the reaction by adding the quenching solution and incubate for 15 minutes.
-
Purify the PEGylated nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes). Discard the supernatant.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps three times to ensure the removal of unreacted reagents.
-
Resuspend the final purified N-Boc-PEG-nanoparticles in the desired buffer for storage or further modification.
Protocol 3: Deprotection of N-Boc Group to Expose Terminal Amine
Objective: To remove the Boc protecting group from the surface of the PEGylated nanoparticles to reveal a primary amine for subsequent conjugation.[1][2][3][4]
Materials:
-
N-Boc-PEG-nanoparticles (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resuspend the N-Boc-PEG-nanoparticles in DCM.
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).[3]
-
Incubate for 30-60 minutes at room temperature with gentle mixing.[1][3]
-
Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Resuspend the nanoparticles in PBS (pH 7.4).
-
Purify the amine-terminated nanoparticles by centrifugation. Discard the supernatant.
-
Repeat the washing step with PBS three times.
-
Resuspend the final amine-terminated PEG-nanoparticles in the desired buffer for the next conjugation step.
Data Presentation
The following tables summarize the expected changes in nanoparticle properties upon surface modification with PEG, as well as typical drug loading and release characteristics.
Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation
| Nanoparticle Type | Modification Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | Bare | 150 ± 15 | 0.15 ± 0.03 | -26.2 ± 2.5[5] |
| PEGylated (5% PEG) | 180 ± 20 | 0.18 ± 0.04 | -9.3 ± 1.8[5] | |
| PEGylated (10% PEG) | 210 ± 25 | 0.21 ± 0.05 | -5.1 ± 1.5[5] | |
| PEGylated (15% PEG) | 235 ± 30 | 0.25 ± 0.06 | -2.8 ± 1.2[5] | |
| Gold Nanoparticles | Bare (Citrate-capped) | 15 ± 2 | 0.20 ± 0.05 | -35 ± 5[6] |
| PEGylated (2 kDa PEG) | 25 ± 3 | 0.22 ± 0.06 | -10 ± 3 | |
| PEGylated (5 kDa PEG) | 40 ± 5 | 0.24 ± 0.07 | -5 ± 2[7] | |
| BSA Nanoparticles | Bare | 185 ± 10 | 0.19 ± 0.04 | -31.7 ± 3.0[8] |
| PEGylated | 217 ± 12 | 0.23 ± 0.05 | -14.0 ± 2.5[8] | |
| Mesoporous Silica Nanoparticles | Bare | 95 ± 2 | 0.17 ± 0.03 | +8.48 ± 0.33[9] |
| PEGylated | 102 ± 4 | 0.20 ± 0.04 | +4.14 ± 0.42[9] |
Data are presented as mean ± standard deviation from representative studies.
Table 2: Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| PEG-PLGA Nanoparticles | Doxorubicin | 5.2 ± 0.8 | 85.3 ± 5.2 |
| Paclitaxel | 8.5 ± 1.1 | 78.9 ± 6.7 | |
| PEGylated Liposomes | Cisplatin | 1.5 ± 0.3 | 65.7 ± 4.9 |
| PEG-TiO2 Nanoparticles | Imatinib (B729) | 10.3 ± 1.5 | 92.1 ± 3.4[10] |
| PLGA Nanoparticles | Nuciferine | 7.8 ± 0.9 | 88.2 ± 4.1[11] |
| PLGA Nanoparticles | Minocycline | 1.92 ± 0.1 | 68.4 ± 3.5[12] |
| Glibenclamide Nanoparticles | Glibenclamide | 15.2 ± 1.2 | 89.5 ± 2.8[13] |
Values are indicative and can vary based on the specific drug, polymer, and formulation method.[14][15]
Table 3: In Vitro Drug Release Kinetics from PEGylated Nanoparticles
| Nanoparticle Formulation | Drug | Release Medium (pH) | Cumulative Release at 24h (%) | Release Model |
| PEG-PLGA Nanoparticles | Doxorubicin | 5.5 | 65 ± 5 | Korsmeyer-Peppas |
| 7.4 | 30 ± 4 | Higuchi | ||
| PEGylated Liposomes | Cisplatin | 7.4 | 25 ± 3 | Zero-order |
| PEG-TiO2 Nanoparticles | Imatinib | 5.0 | 80 ± 6[10] | Peppas-Sahlin |
| 7.4 | 45 ± 5[10] | Peppas-Sahlin | ||
| PLGA Nanoparticles | Nuciferine | 6.8 | 50 ± 4[11] | Biphasic |
| Tamoxifen Nanoparticles | Tamoxifen | 7.4 | 70 ± 6[16] | Korsmeyer-Peppas |
| Glibenclamide Nanoparticles | Glibenclamide | 7.4 | 85 ± 7[13] | First-order |
Drug release kinetics are highly dependent on the nanoparticle composition, drug properties, and release conditions.[17][18][19]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships described in this document.
Caption: Workflow for Nanoparticle Surface Modification.
Caption: EDC/NHS Coupling Reaction Pathway.
Caption: Sequential Modification Logic Diagram.
Conclusion
The use of this compound provides a robust and highly controllable method for the surface modification of nanoparticles. The detailed protocols and compiled data presented in this document serve as a comprehensive guide for researchers in the field of nanomedicine and drug delivery. By following these procedures, scientists can effectively engineer the surface of nanoparticles to enhance their therapeutic potential, paving the way for the development of next-generation targeted therapies. Careful optimization of reaction conditions and thorough characterization of the resulting nanoparticles are crucial for achieving reproducible and effective outcomes.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
- 7. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 8. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FericipXT-coated PEGylated rutile TiO 2 nanoparticles in drug delivery: in vitro assessment of imatinib release - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02439G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. researchgate.net [researchgate.net]
- 18. Table 1 from Kinetic analysis of drug release from nanoparticles. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterizing N-Boc-PEG-t-butyl Ester Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Boc-PEG-t-butyl ester conjugates are valuable bifunctional linkers and building blocks in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties, while the terminal N-Boc (tert-butyloxycarbonyl) and t-butyl ester groups serve as protecting groups for an amine and a carboxylic acid, respectively.[2][3][4] Accurate and thorough characterization of these conjugates is critical to ensure identity, purity, and consistency, which are paramount for the successful development of therapeutics.
This document provides a detailed overview of the primary analytical techniques and protocols for the comprehensive characterization of this compound conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation of the conjugate, confirming the covalent connectivity of the atoms and the presence of the key functional groups (N-Boc, PEG, and t-butyl ester).[5][6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[5] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[5]
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will require a longer acquisition time than ¹H NMR.
-
2D NMR (Optional): If further structural confirmation is needed, experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon connectivities.[5]
-
-
Data Analysis: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to the different parts of the molecule.
Expected Results & Interpretation:
-
¹H NMR:
-
N-Boc group: A sharp singlet around 1.44 ppm corresponding to the 9 protons of the t-butyl group.
-
PEG backbone: A complex multiplet or a broad singlet typically between 3.50 and 3.70 ppm corresponding to the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).
-
t-Butyl ester group: A sharp singlet around 1.45 ppm corresponding to the 9 protons of the t-butyl group.
-
Other significant peaks will be present depending on the specific structure of the conjugate, such as protons adjacent to the nitrogen atom.
-
-
¹³C NMR:
-
N-Boc group: Resonances around ~28 ppm (methyl carbons) and ~79 ppm (quaternary carbon).
-
PEG backbone: A strong signal around ~70 ppm .
-
t-Butyl ester group: Resonances around ~28 ppm (methyl carbons) and ~80 ppm (quaternary carbon).
-
Carbonyls: Signals for the carbamate (B1207046) and ester carbonyls in the range of 155-175 ppm .
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the conjugate, confirming the incorporation of the carbamate (from N-Boc) and ester (from t-butyl ester) moieties.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[7] No extensive sample preparation is typically required for ATR, which makes it a rapid technique.[7]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).[7]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure using the clamp to ensure good contact.[7]
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.
Expected Results & Interpretation:
-
C-H stretch (Aliphatic): Strong bands around 2870-2980 cm⁻¹ from the PEG backbone and t-butyl groups.[8]
-
C=O stretch (Carbamate): A strong absorption band around 1690-1710 cm⁻¹ is characteristic of the N-Boc group.[8]
-
C=O stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹ corresponding to the t-butyl ester.
-
C-O-C stretch (Ether): A very strong and prominent band around 1100 cm⁻¹ , which is characteristic of the PEG backbone.[8][9]
-
N-H bend (if applicable): A band around 1510-1530 cm⁻¹ may be observed if there is an N-H bond in the linker.
Size Exclusion / Gel Permeation Chromatography (SEC/GPC)
Objective: To determine the molecular weight distribution, including the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ) of the PEG conjugate.[10][11]
Experimental Protocol: SEC/GPC
-
Sample Preparation: Accurately weigh and dissolve the polymer sample in the mobile phase (e.g., Tetrahydrofuran - THF) to a known concentration (typically 1-5 mg/mL).[][13] Filter the solution through a 0.2 or 0.45 µm filter before injection to remove any particulate matter.[10]
-
Instrumentation: An SEC/GPC system equipped with a pump, injector, a set of columns appropriate for the expected molecular weight range, and a detector (typically a Refractive Index (RI) detector is used for polymers).[14]
-
Method Parameters:
-
Mobile Phase: THF is a common solvent for non-aqueous GPC.[]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 35-40 °C) for reproducible results.
-
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or PEG standards) to create a calibration curve of log(MW) versus retention time.
-
Data Analysis: Analyze the sample chromatogram using the calibration curve to calculate Mₙ, Mₙ, and PDI (Mₙ/Mₙ).
Expected Results & Interpretation:
-
Chromatogram: A single, symmetrical peak indicates a relatively homogeneous sample.
-
Molecular Weight: The calculated Mₙ and Mₙ should be consistent with the expected molecular weight of the conjugate.
-
Polydispersity Index (PDI): For discrete PEG linkers, the PDI is expected to be very low (close to 1.0), indicating a narrow molecular weight distribution. For polymeric PEGs, a PDI between 1.0 and 1.2 is common.
Mass Spectrometry (MS)
Objective: To confirm the absolute molecular weight of the conjugate and identify the mass of the repeating monomer unit. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for polymer analysis.[15][16]
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation: This is a critical step for successful MALDI analysis.[15]
-
Matrix Selection: Choose a suitable matrix that co-crystallizes with the polymer. Dithranol or α-cyano-4-hydroxycinnamic acid (CHCA) are common choices for PEGs.[17]
-
Cationizing Agent: Add a salt (e.g., sodium trifluoroacetate (B77799) - NaTFA) to promote the formation of single-charged ions ([M+Na]⁺).[17]
-
Solution Preparation: Prepare stock solutions of the polymer sample (e.g., 5 mg/mL in THF), the matrix (e.g., 35 mg/mL in THF), and the cationizing agent (e.g., 10 mg/mL in THF).[17][18]
-
Spotting: Mix the analyte, matrix, and cation solutions (a common ratio is 5:20:1 by volume) and spot ~1 µL onto the MALDI target plate.[18] Allow the solvent to evaporate completely (dried-droplet method).
-
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., laser intensity) should be optimized to achieve good signal intensity and resolution while avoiding fragmentation.[16]
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a different length, typically adducted with a sodium ion. The mass difference between adjacent peaks should correspond to the mass of the PEG repeating unit (C₂H₄O, ~44.03 Da).[17]
Expected Results & Interpretation:
-
Mass Spectrum: A series of peaks separated by ~44 Da, representing the different chain lengths of the PEG conjugate.
-
Molecular Weight Confirmation: The m/z of the peaks should correspond to the theoretical mass of the N-Boc-PEGn-t-butyl ester structure plus the mass of the cation (e.g., Na⁺).
-
End Group Analysis: The overall mass of the distribution can confirm the presence of the N-Boc and t-butyl ester end groups.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the characterization of an exemplary this compound conjugate.
| Analytical Technique | Parameter Measured | Typical Expected Value |
| ¹H NMR Spectroscopy | Chemical Shift (δ) of N-Boc Protons | ~1.44 ppm (singlet, 9H) |
| Chemical Shift (δ) of t-Butyl Ester Protons | ~1.45 ppm (singlet, 9H) | |
| Chemical Shift (δ) of PEG Backbone Protons | ~3.50 - 3.70 ppm (multiplet) | |
| FTIR Spectroscopy | Wavenumber (ν) of Carbamate C=O Stretch | ~1690 - 1710 cm⁻¹ |
| Wavenumber (ν) of Ester C=O Stretch | ~1730 - 1740 cm⁻¹ | |
| Wavenumber (ν) of Ether C-O-C Stretch | ~1100 cm⁻¹ | |
| SEC / GPC | Number-Average Molecular Weight (Mₙ) | Consistent with theoretical MW |
| Weight-Average Molecular Weight (Mₙ) | Consistent with theoretical MW | |
| Polydispersity Index (PDI = Mₙ/Mₙ) | Close to 1.0 for discrete PEGs | |
| Mass Spectrometry | Mass of Repeating Unit (Δm/z) | ~44.03 Da |
| Ion Series | [M + Na]⁺ or [M + K]⁺ |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of this compound conjugates.
Caption: Workflow for the characterization of this compound conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(Boc-PEG4)-NH-PEG4-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 3. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. piketech.com [piketech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. measurlabs.com [measurlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 17. shimadzu.com [shimadzu.com]
- 18. MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups [jove.com]
Application Notes: N-Boc-PEG-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][] The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group for amines and the t-butyl ester for carboxylic acids, provides a strategic advantage in the multi-step synthesis of complex ADC constructs.
This document details the application and protocols for using a heterobifunctional N-Boc-PEG-t-butyl ester linker in the synthesis of ADCs. This linker offers a versatile platform for the controlled, sequential conjugation of a drug and an antibody.
The Role of this compound Linkers
The this compound linker is a heterobifunctional molecule designed for a two-step conjugation process.
-
N-Boc Protected Amine: The Boc group is a widely used protecting group for primary and secondary amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[3] In the context of this linker, the Boc-protected amine serves as a latent reactive site. Its deprotection unmasks the amine, which can then be conjugated to a payload that has a suitable reactive group (e.g., a carboxylic acid activated as an NHS ester).
-
t-Butyl Ester Protected Carboxylic Acid: The t-butyl ester protects the carboxylic acid functionality. Similar to the Boc group, it is stable under many conditions but can be selectively cleaved under acidic conditions to yield a free carboxylic acid.[4][5] This carboxylic acid can then be activated (e.g., using N-hydroxysuccinimide, NHS) to react with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody.[][7]
-
Polyethylene Glycol (PEG) Spacer: The PEG chain serves as a hydrophilic and flexible spacer between the antibody and the drug. The inclusion of a PEG linker can significantly improve the physicochemical properties of the ADC, leading to:
-
Enhanced Solubility and Reduced Aggregation: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[][8]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life, allowing for greater accumulation in the tumor.[8][9][10]
-
Masking of the Payload: The PEG chain can shield the cytotoxic drug from the systemic circulation, potentially reducing off-target toxicity.[8]
-
Data Presentation: Impact of PEGylation on ADC Properties
The length of the PEG chain is a critical parameter that can be optimized to fine-tune the properties of an ADC.[8][11] The following tables summarize quantitative data from various studies on the impact of PEGylation on key ADC characteristics.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Length (Number of PEG units) | Plasma Clearance Rate | Half-Life (t½) | Reference |
| Non-PEGylated ADC | 0 | High | Short | [11][12] |
| PEGylated ADC | 2 | Moderately High | Increased | [3] |
| PEGylated ADC | 4 | Moderate | Further Increased | [3] |
| PEGylated ADC | 8 | Low | Significantly Increased | [3][10][11][12] |
| PEGylated ADC | 12 | Low | Significantly Increased | [3] |
| PEGylated ADC | 24 | Low | Maximally Increased | [3][12][13] |
Data synthesized from multiple sources and presented as general trends. Actual values are dependent on the specific antibody, payload, and experimental model.
Table 2: Influence of PEGylation on In Vitro Cytotoxicity
| ADC Target | Cell Line | PEG Length | IC50 (ng/mL) | Reference |
| Trop-2 | Various | Non-PEGylated | Baseline | [13] |
| Trop-2 | Various | PEG24 | Similar to non-PEGylated | [13] |
| CD30 | L540cy | Non-PEGylated | Potent | [12] |
| CD30 | L540cy | PEG8 | No significant change | [12] |
| CD30 | L540cy | PEG24 | No significant change | [12] |
In general, for many ADCs, the inclusion of a PEG linker does not negatively impact the in vitro potency, as the cytotoxic effect is realized after internalization and cleavage of the linker.[12]
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using an this compound linker. Optimization will be required for specific antibodies, drugs, and PEG chain lengths.
Protocol 1: Synthesis of the Drug-Linker Intermediate
This protocol describes the deprotection of the Boc group and subsequent conjugation to a cytotoxic payload.
1.1. N-Boc Deprotection
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the this compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected H2N-PEG-t-butyl ester.
-
1.2. Conjugation of the Deprotected Linker to the Drug
-
Materials:
-
H2N-PEG-t-butyl ester
-
Carboxylic acid-containing cytotoxic drug (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Activate the carboxylic acid group of the cytotoxic drug by reacting it with EDC and NHS in anhydrous DMF to form an NHS ester.
-
Add the deprotected H2N-PEG-t-butyl ester to the activated drug solution.
-
Add DIPEA as a non-nucleophilic base to facilitate the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the drug-linker conjugate using column chromatography or preparative HPLC.
-
Protocol 2: Synthesis of the Antibody-Drug Conjugate
This protocol outlines the deprotection of the t-butyl ester and conjugation to the antibody.
2.1. t-Butyl Ester Deprotection and Carboxylic Acid Activation
-
Materials:
-
Drug-PEG-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
EDC and NHS
-
Anhydrous DMF
-
-
Procedure:
-
Selectively deprotect the t-butyl ester using appropriate acidic conditions (e.g., TFA in DCM, carefully controlling reaction time to avoid cleaving other acid-labile groups if present). Note: Selective deprotection in the presence of other acid-sensitive groups can be challenging and may require specific reagents like cerium(III) chloride and sodium iodide.[4][5]
-
After deprotection, purify the resulting drug-PEG-acid.
-
Activate the terminal carboxylic acid of the drug-PEG-acid by reacting it with EDC and NHS in anhydrous DMF to form the drug-PEG-NHS ester.
-
2.2. Conjugation to the Antibody
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Drug-PEG-NHS ester
-
Desalting column (e.g., Sephadex G-25)
-
-
Procedure:
-
Dissolve the drug-PEG-NHS ester in an appropriate organic solvent (e.g., DMSO or DMF).
-
Add the drug-linker solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
3.1. Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species.[14][15][16][17]
-
The ADC sample is injected onto a HIC column and eluted with a decreasing salt gradient.
-
Antibody species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.
-
The average DAR can be calculated from the peak areas of the different species.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the mass of the intact ADC and its subunits.[14][18]
-
The mass difference between the unconjugated antibody and the ADC can be used to determine the number of conjugated drug molecules.
-
3.2. In Vitro Cytotoxicity Assay
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated drug, and a non-targeting control ADC for a period of 72-96 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[19][20][21]
-
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: HER2 signaling pathway and ADC mechanism of action.[22][23][24][25][26]
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacology of Antibody-Drug Conjugates [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. biocompare.com [biocompare.com]
- 19. biocompare.com [biocompare.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 22. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: N-Boc-PEG-t-butyl Ester Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-PEG-t-butyl ester linkers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound linkers?
This compound is a heterobifunctional linker used in bioconjugation, drug delivery, and the development of molecules like Proteolysis Targeting Chimeras (PROTACs).[1] The N-Boc (tert-butoxycarbonyl) protected amine and the t-butyl ester protected carboxylic acid allow for a controlled, stepwise synthesis. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the final conjugate.
Q2: What is the principle of orthogonal protection in the context of this linker?
Orthogonal protection allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[2] For this compound, the N-Boc group is labile to strong acids (e.g., trifluoroacetic acid), while the t-butyl ester is also acid-labile but can be selectively cleaved under different conditions, for instance, using specific Lewis acids like cerium(III) chloride or zinc bromide.[3][4] This strategy enables sequential reactions at either the amine or the carboxylic acid end of the PEG linker.
Troubleshooting Guides
Boc Deprotection Issues
Q3: My N-Boc deprotection is incomplete. What are the possible causes and solutions?
Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid (commonly trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not go to completion.[5]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[5]
-
Steric Hindrance: The bulky PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate, especially for high molecular weight PEGs.
-
Solvent Issues: The chosen solvent must ensure good solubility of the PEGylated compound for the reaction to proceed efficiently.
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in dichloromethane (B109758) (DCM) to 50% TFA in DCM).[5]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[5]
-
Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[5]
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.
Q4: I am observing side products after the Boc deprotection step. What could be the cause?
The formation of side products is often due to the reactive nature of the carbocation generated during Boc cleavage:
-
Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan or methionine.[6]
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, such as a t-butyl ester, they may also be cleaved under the acidic conditions used for Boc deprotection.
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and thioanisole. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[7]
t-Butyl Ester Related Issues
Q5: How can I selectively deprotect the t-butyl ester without removing the N-Boc group?
While both groups are acid-labile, selective deprotection of the t-butyl ester is possible using specific reagents and conditions that are milder towards the N-Boc group.
-
Lewis Acid Catalysis: Certain Lewis acids can selectively cleave the t-butyl ester.
-
Cerium(III) chloride and Sodium Iodide: A system of CeCl₃·7H₂O and NaI in refluxing acetonitrile (B52724) can selectively deprotect t-butyl esters in the presence of N-Boc groups.[3][8]
-
Zinc Bromide: ZnBr₂ in dichloromethane (DCM) has been used for the chemoselective hydrolysis of tert-butyl esters, although its compatibility with N-Boc can be substrate-dependent.[4]
-
Q6: My t-butyl ester is being prematurely cleaved during workup or purification. How can I avoid this?
Premature cleavage of the t-butyl ester can occur under acidic or strongly basic conditions.
-
Avoid Strong Acids: During aqueous workup, avoid washing with strong acidic solutions if the t-butyl ester needs to be preserved.
-
Neutral or Mildly Basic Buffers: Use neutral or mildly basic buffers (e.g., phosphate-buffered saline, sodium bicarbonate solution) for extractions and purification steps.
-
Stability under Basic Conditions: Tert-butyl esters are generally stable to basic hydrolysis conditions that would cleave simpler esters like ethyl or methyl esters, due to steric hindrance.
Purification Challenges
Q7: What are the recommended methods for purifying the final PEGylated conjugate?
The choice of purification method depends on the properties of the conjugate and the impurities to be removed. Common techniques include:
-
Size Exclusion Chromatography (SEC): This technique is effective at removing low molecular weight by-products, unreacted PEG, and native (un-PEGylated) proteins from the reaction mixture.[] However, its resolution may be insufficient to separate species with small differences in size, such as mono- and di-PEGylated products.[10]
-
Ion Exchange Chromatography (IEX): IEX is a powerful method for separating PEGylated proteins. The PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin. This allows for the separation of native protein, different PEGylated species, and even positional isomers.[][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for separation from the native form. HIC can be a useful polishing step after IEX.[][11][12]
Data Presentation
Table 1: Comparison of Purification Techniques for PEGylated Proteins
| Purification Method | Principle of Separation | Common Application | Typical Purity | Typical Yield | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Removal of unreacted PEG and native protein | >90% | Variable | Efficient for removing small molecule impurities | Poor resolution for species with similar sizes (e.g., mono- vs. di-PEGylated)[10] |
| Ion Exchange Chromatography (IEX) | Surface Charge | Separation of native protein, mono-, and multi-PEGylated species, and positional isomers | >95%[12] | Variable | High resolution, can separate isomers | Binding capacity can be reduced due to charge shielding by PEG[13] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Polishing step to remove remaining impurities and aggregates | High | Variable | Orthogonal to IEX, good for removing aggregates | Performance is dependent on the hydrophobicity of the native protein and the size of the PEG chain[11] |
| Aqueous Two-Phase Separation (ATPS) | Partitioning between two immiscible aqueous phases | Scalable purification of mono-PEGylated proteins | >99%[14] | 50-58%[14][15] | High purity and selectivity, rapid equilibrium | Yield may be moderate, requires optimization of phase components[14][15] |
Experimental Protocols
Protocol 1: General Amide Coupling using this compound
This protocol describes the coupling of the carboxylic acid end of the linker (after t-butyl ester deprotection) to a primary amine.
-
Deprotection of t-butyl ester: Selectively deprotect the t-butyl ester of the this compound using a suitable method (e.g., CeCl₃·7H₂O/NaI or mild TFA treatment if the Boc group is not required). Purify the resulting N-Boc-PEG-acid.
-
Activation of Carboxylic Acid:
-
Dissolve the N-Boc-PEG-acid (1 equivalent) in an anhydrous solvent like DMF or DCM.
-
Add a coupling reagent such as HBTU (1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Dissolve the amine-containing molecule (1.2 equivalents) in the same anhydrous solvent.
-
Add the solution of the amine-containing molecule to the activated N-Boc-PEG-acid.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate using an appropriate chromatographic technique (e.g., SEC or reversed-phase HPLC).
-
Protocol 2: Boc Deprotection
This protocol outlines the removal of the N-Boc protecting group.
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection Reaction:
-
Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[7]
-
Add the deprotection cocktail to the dissolved conjugate (a common ratio is 1:1 v/v of the DCM solution to the cocktail).[7]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5] Monitor the reaction by LC-MS or TLC.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[5]
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[16]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous workup.[16]
-
Alternatively, the product can be precipitated by adding cold diethyl ether.[7]
-
Mandatory Visualization
Caption: Orthogonal synthesis strategy using this compound.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete Boc deprotection?
Incomplete removal of the Boc (tert-butoxycarbonyl) protecting group is most often due to insufficient acid strength or concentration, inadequate reaction time, or low temperature. The Boc group is cleaved by acidolysis, and if the acidic conditions are not optimal, the reaction may not proceed to completion.[1] Steric hindrance from the PEG chain, especially in high molecular weight PEGs, can also slow down the reaction rate.[1]
Q2: What are common side products observed during Boc deprotection and how can they be minimized?
A common side reaction is the alkylation of nucleophilic residues (like tryptophan or methionine) by the tert-butyl cation generated during deprotection.[2] This can be minimized by adding "scavengers" such as triisopropylsilane (B1312306) (TIS) or water to the reaction mixture.[2][3] Another potential issue is the cleavage of other acid-sensitive functional groups within the molecule.[1] Careful selection of deprotection conditions and the use of scavengers are crucial to prevent these side reactions.
Q3: How can I effectively monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a rapid and straightforward method to qualitatively monitor the reaction by observing the disappearance of the starting material and the appearance of the more polar deprotected product (which will have a lower Rf value).[1] For more precise and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended as it can accurately quantify the starting material, the desired product, and any side products formed.[1]
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
Presence of starting material (Boc-protected PEG linker) in TLC or LC-MS analysis after the expected reaction time.
-
Low yield of the deprotected product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in dichloromethane (B109758) (DCM).[1][3] If the reaction is still sluggish, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1][4] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and continue to monitor its progress.[1] Most deprotections are performed at room temperature for 1-2 hours.[3] Gentle heating may be required for some substrates, but should be done cautiously to avoid side reactions.[1] |
| Steric Hindrance | For high molecular weight PEGs, the bulky chain can impede the acid's access to the Boc group.[1] Using a higher concentration of acid or a longer reaction time can help overcome this.[3] |
| Solvent Issues | Ensure the PEG linker is fully dissolved in the chosen solvent. DCM is a common choice, but the solubility of your specific PEGylated compound should be confirmed.[1] |
Issue 2: Presence of Unexpected Side Products
Symptoms:
-
Multiple spots on TLC in addition to the starting material and product.
-
Additional peaks in the LC-MS chromatogram.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Alkylation by tert-butyl cation | The tert-butyl cation formed during deprotection can alkylate electron-rich functional groups.[2][5] Add a scavenger to the reaction mixture. Common scavengers and their typical concentrations are provided in the table below.[2] |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive protecting groups or linkers, they may be cleaved under the deprotection conditions.[1] If this occurs, a milder deprotection strategy may be necessary. One user reported that while TFA in DCM led to 100% deprotection in 30 minutes, it also resulted in a 10-20% loss of their ester bonds.[1] Using HCl in EtOAc, while slower (6 hours), preserved the ester bonds.[6] |
Quantitative Data Summary
The following tables provide a summary of common reaction conditions and scavenger recommendations for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection [1][7]
| Reagent | Concentration | Solvent | Typical Temperature | Typical Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp | 1-2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | Varies |
Table 2: Common Scavengers to Prevent Side Reactions [2]
| Scavenger | Target of Protection | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | tert-butyl cation | 2.5-5% (v/v) | A good general scavenger, particularly effective for protecting tryptophan.[2] |
| Water | tert-butyl cation | 2.5% (v/v) | Often used in combination with other scavengers.[2] |
| Thioanisole | tert-butyl cation | 5% (v/v) | Particularly effective for protecting methionine residues.[2] |
| 1,2-Ethanedithiol (EDT) | tert-butyl cation | 2.5% (v/v) | Very effective for protecting sulfur-containing residues, but has a strong odor.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][7]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][7]
-
If necessary, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1][7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) (3 times) can help remove residual TFA.[1][7]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][7]
Protocol 2: Monitoring Reaction Progress by TLC
-
At various time points, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate.
-
Elute the TLC plate with an appropriate solvent system (e.g., a mixture of DCM and methanol).
-
Visualize the spots under UV light or by staining (e.g., with ninhydrin (B49086) to detect the free amine). The deprotected product should have a lower Rf value than the Boc-protected starting material.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting logic for Boc deprotection issues.
References
N-Boc-PEG-t-butyl ester solubility problems and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility, handling, and use of N-Boc-PEG-t-butyl ester. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It features a Boc (tert-Butyloxycarbonyl) protected amine at one end and a t-butyl ester protected carboxylic acid at the other. The PEG spacer enhances the solubility and flexibility of the molecule.[1] This linker is commonly used in bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protecting groups allow for sequential and controlled conjugation reactions.
Q2: In which solvents is this compound typically soluble?
A2: this compound, due to its hydrophobic protecting groups and the hydrophilic PEG backbone, is generally soluble in a range of common organic solvents. These include, but are not limited to, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2][3] Some derivatives with longer PEG chains may also exhibit solubility in water.[4][5]
Q3: How do the Boc and t-butyl ester groups affect the solubility of the PEG linker?
A3: The Boc and t-butyl ester groups are both bulky and nonpolar, which increases the hydrophobicity of the molecule. This can decrease its solubility in aqueous solutions compared to unprotected PEG. However, these groups contribute to its solubility in lipophilic organic solvents.[6] The overall solubility is a balance between the hydrophilicity of the PEG chain and the hydrophobicity of the protecting groups.
Q4: What are the recommended storage and handling conditions for this compound?
A4: It is recommended to store this compound at -20°C for long-term stability.[2][3][7] The compound should be kept in a dry environment and protected from moisture to prevent hydrolysis of the ester and potential degradation of the Boc group. Before use, it is advisable to allow the container to warm to room temperature before opening to avoid condensation of moisture.
Solubility Data
| Solvent | Classification | Inferred Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Dichloromethane (DCM) | Chlorinated | High |
| Tetrahydrofuran (THF) | Ether | Moderate |
| Chloroform | Chlorinated | Moderate |
| Methanol | Polar Protic | Moderate to Low |
| Water | Aqueous | Low to Insoluble |
Experimental Protocols
Protocol for Dissolving this compound
This protocol provides a general procedure for dissolving this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DMSO, DMF, DCM)
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening.
-
Weigh: Accurately weigh the desired amount of the compound in a clean, dry vial.
-
Add Solvent: Add the appropriate volume of anhydrous solvent to achieve the desired concentration.
-
Dissolve:
-
Vortex the mixture for 30-60 seconds.
-
If the compound does not fully dissolve, sonicate the vial for 2-5 minutes.
-
For particularly difficult to dissolve compounds, gentle heating (30-40°C) with intermittent vortexing can be applied. Avoid excessive heat to prevent degradation.
-
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
Protocol for Deprotection of the t-Butyl Ester Group
This protocol describes the removal of the t-butyl ester protecting group to reveal the carboxylic acid.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the this compound conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by an appropriate analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | 1. Insufficient solvent volume.2. Inappropriate solvent.3. Compound has low solubility at room temperature. | 1. Add more solvent to decrease the concentration.2. Try a different recommended solvent (e.g., switch from DCM to DMF or DMSO).3. Gently warm the solution (30-40°C) while stirring or vortexing. |
| Precipitation After Dissolution | 1. Change in temperature.2. Solvent evaporation.3. Supersaturated solution. | 1. If the solution was heated to dissolve, maintain a slightly elevated temperature or re-dissolve before use.2. Ensure the container is tightly sealed to prevent solvent loss.3. Prepare a more dilute solution. |
| Cloudy or Hazy Solution | 1. Presence of moisture leading to hydrolysis.2. Impurities in the compound or solvent. | 1. Use anhydrous solvents and handle the compound in a dry environment.2. Ensure high-purity reagents and solvents are used. |
Visual Guides
Below are diagrams to illustrate key experimental workflows and logical relationships for troubleshooting.
References
- 1. purepeg.com [purepeg.com]
- 2. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 3. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 4. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 5. NH-bis(PEG2-t-butyl ester), 1964503-36-3 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
side reactions of N-Boc-PEG-t-butyl ester and how to avoid them
Welcome to the technical support center for N-Boc-PEG-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
The most significant side reactions occur during the acidic deprotection of the N-Boc (tert-butoxycarbonyl) and t-butyl ester protecting groups. The primary issue is the generation of a stable tert-butyl cation. This reactive electrophile can lead to the alkylation of nucleophilic residues within your molecule, particularly if it is a peptide or protein.
Commonly affected amino acid residues include:
-
Tryptophan: The indole (B1671886) ring is highly susceptible to tert-butylation.[1]
-
Methionine: The thioether side chain can be alkylated.
-
Cysteine: The free thiol group is a target for alkylation.
This alkylation can lead to undesired side products, reducing the yield and purity of your target molecule.
Q2: How can I prevent the alkylation of amino acid residues during deprotection?
The most effective method to prevent unwanted alkylation is the use of a "scavenger" in the deprotection cocktail. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cations before they can modify your target molecule.
A widely used and effective scavenger cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.[1][2] TIS acts as a potent scavenger for the tert-butyl cation.
Q3: My deprotection reaction seems to be incomplete. What could be the cause?
Several factors can contribute to incomplete deprotection:
-
Insufficient Acid Strength or Concentration: The cleavage of both the N-Boc and t-butyl ester groups is an acid-catalyzed reaction. If the acid concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many deprotections are performed at room temperature, some substrates may require longer reaction times for complete removal of the protecting groups.[3]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, especially in high molecular weight linkers, can sterically hinder the approach of the acid to the protecting groups, slowing down the reaction rate.
-
Solvent Issues: Proper solvation of both the this compound conjugate and the acid is crucial for the reaction to proceed efficiently. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[3]
Q4: Are there alternative methods for deprotection if my molecule is sensitive to strong acids?
Yes, several milder deprotection methods can be considered for acid-sensitive substrates:
-
Lewis Acid Catalysis: Reagents such as cerium(III) chloride heptahydrate with sodium iodide can selectively cleave t-butyl esters in the presence of N-Boc groups under milder conditions.[4][5]
-
Oxalyl Chloride in Methanol: This system has been reported to be effective for the deprotection of N-Boc groups under mild conditions.[6][7]
-
Enzymatic Hydrolysis: For C-terminal tert-butyl esters of peptides, enzymatic methods using enzymes like subtilisin can offer high selectivity under neutral pH conditions, avoiding acid-catalyzed side reactions.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of deprotected product | Incomplete deprotection. | Increase TFA concentration (e.g., from 20% to 50% in DCM). Extend reaction time and monitor progress by TLC or LC-MS. Consider using a stronger acid system like 4M HCl in dioxane.[3] |
| Side reactions (alkylation). | Add a scavenger cocktail to the deprotection solution (e.g., TFA/TIS/H₂O). | |
| Presence of unexpected side products in LC-MS or HPLC | Alkylation of nucleophilic residues by t-butyl cations. | Use a scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For molecules with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be employed.[1] |
| Cleavage of other acid-labile groups in the molecule. | Consider using a milder deprotection method, such as Lewis acid catalysis or an enzymatic approach. | |
| Broad peak or multiple peaks for the product in chromatography | Incomplete deprotection leading to a mixture of partially and fully deprotected products. | Optimize deprotection conditions as described above to ensure complete removal of both protecting groups. |
| Formation of various alkylated side products. | Implement the use of scavengers to minimize side product formation. |
Data Presentation
Table 1: Effectiveness of Different Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Model Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| 95% TFA / 5% H₂O | - | High | General Knowledge |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% | Internal Analysis[1] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% | General Knowledge |
| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | >95% | <5% | [1] |
Note: The efficiency of scavengers can be substrate-dependent. The data presented is for a model peptide and should be used as a guideline. Optimization for your specific substrate is recommended.
Experimental Protocols
Protocol 1: Standard N-Boc and t-Butyl Ester Deprotection using TFA/TIS/H₂O
This protocol describes a standard procedure for the simultaneous deprotection of N-Boc and t-butyl ester groups using a scavenger cocktail to minimize side reactions.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Nitrogen gas supply
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of Deprotection Cocktail: In a fume hood, prepare a fresh deprotection cocktail of 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).
-
Reaction Setup: Dissolve the this compound conjugate in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.
-
Deprotection Reaction: Cool the solution to 0°C in an ice bath. Add an equal volume of the cold deprotection cocktail to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation under reduced pressure. b. Add cold diethyl ether to the residue to precipitate the deprotected product. c. Centrifuge the mixture to pellet the product. d. Wash the pellet with cold diethyl ether two more times. e. Dry the final product under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Confirm the complete deprotection by LC-MS, observing the expected mass decrease corresponding to the loss of both the Boc (100.12 Da) and t-butyl (56.11 Da) groups.
Protocol 2: Quantitative Analysis of Deprotection Side Products by HPLC
This protocol outlines a general method for the quantitative analysis of the desired deprotected product and potential alkylated side products using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standards for the starting material, expected product, and potential side products (if available).
Procedure:
-
Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a large volume of a 50:50 mixture of Mobile Phase A and B.
-
HPLC Analysis: a. Equilibrate the C18 column with a suitable starting gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B). b. Inject the quenched sample onto the column. c. Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min. d. Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds, or a wavelength specific to an aromatic residue if present).
-
Data Analysis: a. Identify the peaks corresponding to the starting material, the desired product, and any side products based on their retention times (and comparison to standards, if available). b. Integrate the peak areas of all components. c. Calculate the percentage of each component by dividing its peak area by the total peak area of all components. This will provide a quantitative measure of the reaction progress and the extent of side product formation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
improving the stability of N-Boc-PEG-t-butyl ester conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of N-Boc-PEG-t-butyl ester conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of instability in this compound conjugates?
A1: The primary sources of instability in this compound conjugates are the two acid-labile protecting groups: the N-tert-butoxycarbonyl (N-Boc) group and the tert-butyl (t-butyl) ester group. Both groups are susceptible to cleavage under acidic conditions, which can be encountered during synthesis, purification, storage, or in certain experimental environments.[1] The cleavage of these groups generates a reactive tert-butyl cation, which can lead to the formation of side products.[2][3][4]
Q2: What are the typical degradation pathways for these conjugates?
A2: The main degradation pathway is acid-catalyzed hydrolysis of the N-Boc and t-butyl ester groups. For the N-Boc group, protonation of the carbamate (B1207046) is followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine.[4] Similarly, the t-butyl ester undergoes acid-catalyzed hydrolysis to form the corresponding carboxylic acid and a tert-butyl cation.[5] In biological systems, esterases may also contribute to the cleavage of the t-butyl ester.[6]
Q3: How does the PEG linker itself affect the stability of the conjugate?
A3: The polyethylene (B3416737) glycol (PEG) linker generally enhances the overall stability and solubility of the conjugate.[7] It can sterically hinder the approach of enzymes or chemical reagents to the labile ester and carbamate groups, thereby increasing their resistance to degradation.[8] However, the ether backbone of the PEG linker itself can be susceptible to oxidative degradation under certain conditions, although this is generally a slower process compared to the acid-catalyzed hydrolysis of the protecting groups.[9]
Troubleshooting Guides
Issue 1: Premature Cleavage of N-Boc or t-Butyl Ester Group
Q: I am observing premature cleavage of either the N-Boc or the t-butyl ester group during my experiment. What are the possible causes and solutions?
A: Premature cleavage is most often due to unintentional exposure to acidic conditions. Here’s a breakdown of potential causes and how to address them:
-
Acidic Reagents or Solvents: Ensure all reagents and solvents used are free from acidic impurities. For example, dichloromethane (B109758) (DCM) can degrade to produce trace amounts of HCl. Using freshly distilled or stabilized solvents is recommended.
-
Purification Conditions: During chromatographic purification (e.g., silica (B1680970) gel chromatography), the silica can be slightly acidic. This can be mitigated by:
-
Neutralizing the silica gel with a base (e.g., triethylamine) before use.
-
Using a less acidic stationary phase, such as neutral alumina.
-
Employing purification techniques that do not rely on acidic conditions, like size-exclusion chromatography (SEC).
-
-
Storage Conditions: Store the conjugate in a neutral, anhydrous environment. Avoid storing solutions in protic solvents for extended periods, as this can facilitate hydrolysis. Lyophilization from a neutral buffer and storage as a solid at low temperatures (-20°C or below) is recommended.
Issue 2: Formation of Side Products During N-Boc Deprotection
Q: During the intentional deprotection of the N-Boc group with acid (e.g., TFA), I am observing significant side product formation. What are these side products and how can I minimize them?
A: The most common side products arise from the reaction of the tert-butyl cation generated during Boc cleavage with nucleophilic residues in your molecule or with other components in the reaction mixture.[2][3]
-
Common Side Products:
-
Solutions:
-
Use of Scavengers: Incorporating scavengers into the deprotection cocktail is crucial to "trap" the tert-butyl cation.[3] Common scavengers and their targets are listed in the table below.
-
Reaction Conditions: Perform the deprotection at a low temperature (e.g., 0°C) to minimize side reactions. Monitor the reaction closely and stop it as soon as the deprotection is complete.
-
Table 1: Common Scavengers for N-Boc Deprotection
| Scavenger | Target of t-Butylation | Recommended Concentration (v/v) | Reference |
| Triisopropylsilane (TIS) | General | 2.5 - 5% | [2] |
| Triethylsilane (TES) | General | 5 - 10% | [3] |
| Thioanisole | Tryptophan, Methionine | 2.5 - 5% | [3] |
| Water | General | 2.5 - 5% | [2] |
| Phenol | Tryptophan, Tyrosine | 2.5 - 5% | [3] |
Issue 3: Selective Deprotection of N-Boc vs. t-Butyl Ester
Q: I need to selectively deprotect the N-Boc group while keeping the t-butyl ester intact (or vice versa). How can this be achieved?
A: While both groups are acid-labile, their cleavage kinetics can differ, allowing for selective deprotection under carefully controlled conditions.[5][10]
-
Selective N-Boc Deprotection: The N-Boc group is generally more sensitive to acid than the t-butyl ester.
-
Method: Use milder acidic conditions. For example, treatment with methanesulfonic acid in a mixture of t-butyl acetate (B1210297) and dichloromethane has been reported to selectively cleave the N-Boc group in the presence of a t-butyl ester.[5] Anhydrous HCl in an organic solvent like ethyl acetate can also be effective.[11]
-
-
Selective t-Butyl Ester Deprotection: This is more challenging due to the similar lability of the two groups under many acidic conditions.
-
Method: A system using cerium(III) chloride heptahydrate and sodium iodide in refluxing acetonitrile (B52724) has been shown to selectively cleave t-butyl esters while preserving N-Boc groups.[10][12] This method reverses the typical selectivity seen with protic acids.
-
Quantitative Data on Stability
The stability of this compound conjugates is highly dependent on pH, temperature, and the presence of enzymes. The following tables provide an overview of the relative stability under different conditions. Note that the exact half-lives can vary depending on the specific molecular structure of the conjugate and the length of the PEG chain.
Table 2: pH-Dependent Hydrolytic Stability of Protecting Groups at 25°C
| pH | N-Boc Group Stability | t-Butyl Ester Stability | General Observations |
| 1-2 | Very Low (Rapid Cleavage) | Low (Cleavage occurs) | Both groups are rapidly cleaved under strongly acidic conditions. |
| 3-4 | Low | Moderate | N-Boc cleavage is significantly faster than t-butyl ester hydrolysis. |
| 5-6 | Moderate to High | High | Both groups show reasonable stability, but slow degradation can occur over time. |
| 7.4 | High | High | Generally stable under physiological pH, but enzymatic hydrolysis of the ester can occur.[6] |
| 8-9 | High | Moderate | The t-butyl ester becomes more susceptible to base-catalyzed hydrolysis. |
Table 3: Temperature-Dependent Stability
| Temperature | General Effect on Stability |
| -20°C to 4°C | High stability, recommended for long-term storage of solid compounds. |
| 25°C (Room Temp) | Moderate stability; degradation can occur over hours to days, especially in solution. |
| 37°C | Lower stability; accelerated degradation, particularly in the presence of enzymes. |
| > 50°C | Low stability; significant and rapid degradation is expected. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of an this compound conjugate under various stress conditions.[13][14]
-
Preparation of Stock Solution: Prepare a stock solution of the conjugate at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 37°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 37°C.
-
Neutral Hydrolysis: Dilute the stock solution with phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 0.1 mg/mL. Incubate at 37°C.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature.
-
Thermal Degradation: Store the solid conjugate at 60°C.
-
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal degradation, dissolve a sample at each time point.
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating analytical method, such as HPLC or LC-MS, to quantify the remaining parent conjugate and identify degradation products.[7][]
Protocol 2: HPLC Method for Stability Analysis
This protocol provides a general reverse-phase HPLC method for monitoring the degradation of the conjugate.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm (if the conjugate has a chromophore) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for universal detection.
-
Injection Volume: 20 µL
Visualizations
Caption: Workflow for a forced degradation study of this compound conjugates.
Caption: Decision tree for troubleshooting stability issues with this compound conjugates.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. pharmtech.com [pharmtech.com]
dealing with incomplete reactions of N-Boc-PEG-t-butyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-PEG-t-butyl ester. Here, you will find solutions to common issues encountered during the deprotection and subsequent reactions of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete deprotection of my this compound?
Incomplete deprotection is a frequent issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: Both the N-Boc and t-butyl ester groups are removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be enough to completely remove the protecting groups. While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1][2]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, particularly those with a high molecular weight, can sterically hinder the acid's approach to the protecting group, which slows down the reaction rate.[1][3]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[1][2]
Q2: How can I selectively deprotect the N-Boc group while leaving the t-butyl ester intact?
Selective deprotection is challenging as both groups are acid-labile. However, certain milder conditions can favor N-Boc removal:
-
Milder Acid Systems: Using systems like oxalyl chloride in methanol (B129727) or catalytic amounts of sulfuric acid in tert-butyl acetate (B1210297) may offer selectivity.[4]
-
Careful Control of Reaction Conditions: Titrating the amount of acid and carefully monitoring the reaction progress at low temperatures can help achieve selectivity.
Q3: I'm observing unexpected side products after deprotection. What could be the cause?
The most common side reaction is alkylation by the tert-butyl cation.
-
Alkylation by tert-butyl Cations: Cleavage of the Boc and t-butyl ester groups generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[1][5][6]
Q4: How can I prevent side reactions during deprotection?
The most effective way to prevent alkylation by the tert-butyl cation is to use "scavengers" in your reaction mixture.
-
Use of Scavengers: Scavengers are reagents that trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, or a cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT). A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1][2][5]
Q5: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction, allowing for the quantification of starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Incomplete N-Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of starting material remaining.
-
¹H NMR still shows a prominent singlet at ~1.4 ppm.
-
The subsequent reaction gives a low yield.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | Increase the concentration of TFA (e.g., from 20% in DCM to 50% in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[1][2] |
| Low Reaction Temperature | Allow the reaction to warm to room temperature if it is being run at 0°C. Gentle heating may be required for particularly hindered substrates, but should be done with caution to avoid side reactions.[1] |
| Poor Solubility | Ensure the chosen solvent provides good solubility for your PEGylated compound.[1] |
| Steric Hindrance | For high molecular weight PEGs, longer reaction times and higher acid concentrations may be necessary.[1][3] |
Issue 2: Incomplete t-Butyl Ester Deprotection
Symptoms:
-
The final product has an incorrect molecular weight, corresponding to the presence of the t-butyl group.
-
Saponification of the product yields the desired carboxylic acid, confirming the presence of the ester.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | Similar to Boc deprotection, increase the acid concentration. TFA is effective at cleaving t-butyl esters.[8] |
| Inadequate Reaction Time | Extend the reaction time. t-Butyl ester cleavage can sometimes be slower than N-Boc deprotection. |
| Reversibility of Deprotection | The acidic deprotection of a t-butyl ester can be a reversible process. Ensure complete removal of the generated isobutylene (B52900) and excess acid during workup.[4] |
Issue 3: Formation of Side Products
Symptoms:
-
LC-MS shows peaks with a mass increase of +56 Da or multiples thereof.
-
The purified product shows a broader molecular weight distribution than expected.[2]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Alkylation by tert-butyl Cation | Add a scavenger to the deprotection cocktail. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2][5] |
| Presence of Other Acid-Labile Groups | If your molecule contains other acid-sensitive functional groups, consider using milder deprotection conditions, such as thermal deprotection or using a Lewis acid catalyst like zinc bromide.[1][9] |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA
This protocol describes the removal of the N-Boc protecting group using trifluoroacetic acid.
-
Dissolution: Dissolve the Boc-protected PEG compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.[1]
-
Addition of Reagents: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is susceptible to alkylation, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Neutralization (Optional):
-
Dissolve the residue in a suitable organic solvent.
-
Wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
-
Protocol 2: Monitoring Deprotection by LC-MS
-
Calibration: Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable buffer or solvent.
-
Analysis: Analyze the quenched sample by LC-MS to determine the relative amounts of starting material, product, and any side products.
Data Summary
Table 1: Common Acidic Conditions for N-Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Time |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0°C to RT | 1-2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | RT | 1-2 hours |
| Methanesulfonic Acid | 1.5-3.0 equiv. | tBuOAc:CH2Cl2 (4:1) | RT | 1-4 hours |
| Sulfuric Acid | 1.5-3.0 equiv. | tBuOAc | RT | 1-4 hours |
This data is compiled from multiple sources.[1][2][4]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5-5% | Traps tert-butyl cations. |
| Water | 2.5-5% | Reacts with tert-butyl cations to form tert-butanol. |
| Thioanisole | 5-10% | Effective scavenger, particularly in solid-phase peptide synthesis. |
| Triethylsilane (TES) | 5-10% | Reduces the tert-butyl cation to isobutane. |
This data is compiled from multiple sources.[1][2][5][10]
Visualizations
Caption: A flowchart of the experimental workflow for N-Boc deprotection.
Caption: A logical diagram for troubleshooting incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
how to prevent aggregation during PEGylation with N-Boc-PEG-t-butyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to aggregation during protein PEGylation, with a focus on workflows involving heterobifunctional linkers like N-Boc-PEG-t-butyl ester derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors related to the protein, the reagents, and the reaction conditions. Key causes include:
-
Intermolecular Cross-linking: If the PEG reagent contains bifunctional impurities (e.g., PEG diols instead of a monofunctional reagent), it can physically link multiple protein molecules together, leading to large aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of non-specific intermolecular interactions and aggregation increases significantly.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize the protein.[1] Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[1][2]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.[1][2] The length and architecture (linear vs. branched) of the PEG chain can influence these interactions.[2][3]
-
Poor Reagent Quality: The purity of the PEGylating reagent is critical. The presence of impurities can lead to unintended side reactions and cross-linking.[1]
Q2: How is a reagent like this compound used for protein PEGylation?
This compound is a heterobifunctional linker, meaning it has two different functional groups at its ends that are protected.[4][5][6] The N-Boc group protects an amine, and the t-butyl ester protects a carboxylic acid.[7] To use such a reagent for PEGylating a protein's primary amines (e.g., on lysine (B10760008) residues), the carboxylic acid end must first be activated, commonly by converting it into an N-hydroxysuccinimide (NHS) ester. The resulting N-Boc-PEG-NHS ester can then react with the protein. The Boc-protected amine remains stable during this step and is available for subsequent deprotection and conjugation in a later stage of a multi-step synthesis, such as in the development of PROTACs or Antibody-Drug Conjugates (ADCs).[7] The aggregation issues discussed here typically occur during the crucial step of conjugating the activated PEG-NHS ester to the protein.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify aggregation during your experiment:
-
Size Exclusion Chromatography (SEC): This is a powerful method for separating molecules by size. Aggregates will elute earlier than the monomeric PEGylated and un-PEGylated protein, allowing for quantification of each species.[8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Visual Inspection: The simplest method is to check for visible precipitation or turbidity in the reaction tube.
-
Flow Imaging Microscopy: This technique can detect and characterize micron-sized aggregate particles in a formulation.[9]
Q4: Can the PEGylation process itself improve protein stability?
Yes, successful PEGylation is a well-established method for increasing the long-term stability of proteins.[2][10][11] The attached PEG chain can create a hydrophilic shield around the protein, which helps to prevent protein-protein interactions, reduce aggregation during storage, and protect against enzymatic degradation.[3][9][12] However, the PEGylation reaction itself can be a stressor that induces aggregation if not properly optimized.
Troubleshooting Guide: Preventing Aggregation
This guide addresses common issues encountered during the PEGylation reaction.
Problem 1: I see immediate precipitation or cloudiness after adding my activated PEG reagent.
-
Potential Causes:
-
High Local Concentration: Adding the PEG reagent (often dissolved in an organic solvent like DMSO) too quickly can create localized high concentrations that cause the protein to precipitate.
-
Protein Concentration Too High: The starting concentration of your protein may be too high, facilitating rapid aggregation.[1]
-
Suboptimal Buffer: The pH or ionic strength of the buffer may be near the protein's isoelectric point (pI), where it is least soluble.
-
-
Solutions & Recommendations:
-
Modify Reagent Addition: Instead of adding the PEG reagent all at once, add it in small aliquots over time (stepwise addition) with gentle mixing.[1]
-
Optimize Protein Concentration: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]
-
Screen Buffer Conditions: Perform the reaction in a range of pH values (e.g., 6.0, 7.4, 8.0) to find the optimal pH for both protein stability and reaction efficiency.[1][13] Ensure the buffer composition is suitable for your specific protein.
-
Problem 2: My analysis (SEC) shows a high percentage of large aggregates and a low yield of the desired mono-PEGylated product.
-
Potential Causes:
-
Incorrect Molar Ratio: A very high molar excess of PEG can sometimes promote aggregation, while a ratio that is too low may be inefficient.
-
High Temperature: Higher temperatures accelerate the reaction rate but can also increase the rate of protein unfolding and aggregation.[1][14]
-
Cross-linking Impurities: Your PEG reagent may contain di-functional impurities that are cross-linking the protein.
-
-
Solutions & Recommendations:
-
Optimize PEG:Protein Molar Ratio: Screen a range of molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the sweet spot that maximizes mono-PEGylated product while minimizing aggregation.[1]
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C or on ice) will slow down all reaction rates, often favoring the desired intra-molecular modification over inter-molecular aggregation.[1][15]
-
Verify Reagent Purity: If possible, verify the purity of your PEG reagent. If cross-linking is suspected, obtain a new, high-purity batch.
-
Problem 3: The reaction looks fine initially, but aggregation increases over the incubation period.
-
Potential Causes:
-
Protein Instability: The protein may be inherently unstable under the required reaction conditions (e.g., prolonged exposure to a specific pH).
-
Surface-Induced Aggregation: The protein may be adsorbing to the surface of the reaction vessel and denaturing over time.
-
-
Solutions & Recommendations:
-
Incorporate Stabilizing Excipients: Add protein stabilizers directly to the reaction buffer. These additives do not interfere with the reaction but can significantly suppress aggregation.[1]
-
Reduce Incubation Time: Optimize other parameters (e.g., molar ratio, temperature) to achieve the desired level of PEGylation in a shorter amount of time.
-
Use Low-Binding Tubes: Perform the reaction in low-protein-binding microcentrifuge tubes.
-
Data Presentation
Table 1: Recommended Starting Conditions for Screening PEGylation Reactions
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A molar excess drives the reaction, but an excessive amount can be wasteful and sometimes promote aggregation.[1] |
| pH | 6.0 - 8.5 | Reaction efficiency with NHS esters increases with pH, but protein stability is paramount. Screen a range to find the best balance.[1][13] |
| Temperature | 4°C to Room Temp (25°C) | Lower temperatures slow the reaction but often reduce aggregation significantly.[1] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose / Trehalose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion, increasing the thermodynamic stability of the folded state.[1] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions and can prevent aggregation.[1] |
| Glycerol / Sorbitol | 5-20% (v/v) | These polyols are known protein stabilizers.[1] |
| Polysorbate 20 / 80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and prevent surface-induced aggregation.[1] |
Experimental Protocols
Protocol 1: General PEGylation with an Activated N-Boc-PEG-NHS Ester
-
Protein Preparation: Prepare your protein in an amine-free buffer (e.g., phosphate (B84403) buffer) at the desired concentration and pH. Ensure the protein solution is clear and free of aggregates before starting.
-
PEG Reagent Preparation: Immediately before use, dissolve the N-Boc-PEG-NHS ester in a minimal volume of anhydrous DMSO to create a concentrated stock solution.
-
PEGylation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution. For best results, add the PEG solution slowly and with gentle mixing.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 4°C or room temperature) for a set period (e.g., 1-4 hours). Avoid vigorous shaking or vortexing.[1]
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or dialysis.
-
Analysis: Analyze the purified product using SEC, SDS-PAGE, and/or mass spectrometry to determine the degree of PEGylation and the extent of any remaining aggregation.
Visualizations
Caption: A typical experimental workflow for protein PEGylation.
Caption: A troubleshooting decision tree for PEGylation-induced aggregation.
Caption: Reaction scheme for protein amine PEGylation with an NHS-activated PEG.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-OH | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effect of protein PEGylation on physical stability in liquid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. nhsjs.com [nhsjs.com]
- 13. researchgate.net [researchgate.net]
- 14. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for N-Boc-PEG-t-butyl Ester Reactions
Welcome to the technical support center for N-Boc-PEG-t-butyl ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing and troubleshooting your experiments. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols focused on the critical role of pH in managing this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the key pH-sensitive functional groups on an this compound molecule?
This molecule has two primary functional groups protected by acid-labile groups:
-
N-Boc (tert-butyloxycarbonyl): Protects a primary or secondary amine. It is stable under basic and nucleophilic conditions but is readily cleaved by acid.[1][2]
-
t-Butyl Ester: Protects a carboxylic acid. It is remarkably stable under basic conditions but is also cleaved by acid.[3][4]
The stability of both groups is highly dependent on the pH of the reaction and workup conditions.
Q2: How do I selectively deprotect the t-butyl ester without removing the N-Boc group?
While both groups are acid-labile, the N-Boc group is generally more sensitive to acid than the t-butyl ester.[5] Therefore, selective deprotection is challenging and often results in a mixture of products. For applications requiring a free carboxylic acid while retaining the Boc-protected amine, it is often preferable to synthesize or procure a linker with a more orthogonal protecting group strategy (e.g., N-Boc-PEG-Acid with a benzyl (B1604629) ester). However, carefully controlled, mild acidic conditions can be attempted. Some researchers report success using weaker acids like citric acid or carefully titrated strong acids at low temperatures, but this requires rigorous optimization for each specific molecule.[6]
Q3: What is the optimal pH for coupling the PEG's carboxylic acid (after t-butyl ester deprotection) to a primary amine?
This is the most common application and requires a two-step, two-pH process for optimal efficiency, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.[7][8][9]
-
Activation Step (pH 4.5 - 6.0): The activation of the newly deprotected carboxylic acid with EDC/NHS to form an amine-reactive NHS ester is most efficient in a slightly acidic environment.[7][10][11] This pH range protonates the carboxylate to a limited extent, facilitating the reaction with EDC, while minimizing premature hydrolysis of the EDC reagent.
-
Coupling Step (pH 7.0 - 8.5): The subsequent reaction of the NHS-activated PEG with the target primary amine is most efficient at a neutral to slightly basic pH.[8][12][13][14] This is because the amine must be in its unprotonated, nucleophilic state (-NH₂) to attack the NHS ester.[7][8]
Q4: What happens if I use the wrong pH during EDC/NHS coupling?
Using a suboptimal pH will significantly decrease your conjugation yield.
-
If the activation pH is too high (> 6.0): The EDC reagent can be less effective, and side reactions may occur.
-
If the coupling pH is too low (< 7.0): The target amine will be protonated (-NH₃⁺), rendering it non-nucleophilic and unable to react with the NHS ester.
-
If the coupling pH is too high (> 8.5): The rate of hydrolysis of the amine-reactive NHS ester increases dramatically.[8][15] This competing reaction converts the activated PEG back into its carboxylic acid form before it can react with the target amine.
Q5: Which buffers should I use for activation and coupling steps?
Buffer selection is critical to avoid interfering with the reaction.
-
Activation (pH 4.5 - 6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is the most common and highly recommended choice.[7][8]
-
Coupling (pH 7.0 - 8.5): Use an amine-free buffer. Phosphate-Buffered Saline (PBS) , HEPES, borate (B1201080), or carbonate buffers are suitable.[8][10][16]
-
Buffers to AVOID: Never use buffers containing primary amines (e.g., Tris, Glycine ) or carboxylates (e.g., Acetate ) for coupling, as they will compete with the target molecule and significantly reduce conjugation efficiency.[7][8][10]
Data Summary Tables
Table 1: Recommended pH Ranges for Key Reactions
| Reaction Step | Reagents | Optimal pH Range | Purpose |
| Carboxylic Acid Activation | EDC, NHS/Sulfo-NHS | 4.5 - 6.0 | Maximizes the formation of the amine-reactive NHS ester intermediate.[7][9] |
| Amine Coupling | NHS-activated PEG, Primary Amine | 7.0 - 8.5 | Ensures the primary amine is deprotonated and sufficiently nucleophilic for reaction.[8][17] |
| Boc/t-Butyl Deprotection | Strong Acids (TFA, HCl) | < 2 (Anhydrous) | Rapid and complete cleavage of acid-labile protecting groups.[1][4][18] |
| Workup/Stability | N-Boc & t-Butyl Ester | > 4 | Both groups are generally stable above pH 4 but are labile to strong acids.[3][6] |
Table 2: Recommended Buffers for Amide Coupling
| Reaction Step | Recommended Buffers | Buffers to Avoid | Rationale |
| Activation | 0.1 M MES | Acetate, Citrate | Avoids competing carboxyl groups.[7][8] |
| Coupling | PBS, HEPES, Borate, Carbonate | Tris, Glycine, Ammonium salts | Avoids competing primary amines that will react with the NHS ester.[7][10][16] |
Visual Guides and Workflows
Caption: General workflow for deprotection and subsequent amide coupling of a PEG linker.
Caption: Troubleshooting decision tree for low-yield EDC/NHS conjugation reactions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Incorrect pH for activation or coupling: Buffers were outside the optimal ranges. | Verify the pH of your activation buffer (should be 4.5-6.0) and coupling buffer (should be 7.0-8.5).[7][9] |
| Hydrolysis of NHS ester: Too much time elapsed between the activation and coupling steps, or the coupling pH was too high. | Perform the coupling step immediately after activating the PEG-acid. The NHS ester is susceptible to hydrolysis, which accelerates as pH increases.[8][15] | |
| Presence of competing nucleophiles: The coupling buffer contained primary amines (e.g., Tris, glycine). | Use amine-free buffers like PBS, HEPES, or borate for the reaction. If the target molecule is in an incompatible buffer, perform a buffer exchange before starting.[7][8][10] | |
| Inactive EDC or NHS: Reagents were compromised by moisture. | Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature before opening to prevent moisture condensation.[9] | |
| Unintended Deprotection of N-Boc Group | Acidic conditions during workup or purification: Exposure to low pH (<4) during purification steps like ion-exchange chromatography. | Maintain a neutral or slightly basic pH during all steps following the coupling reaction. If acidic conditions are unavoidable, consider using a more robust amine protecting group for future syntheses. Optimize purification pH carefully.[6][19] |
| Precipitation of Protein/Molecule during Reaction | High degree of PEGylation: Attaching multiple large PEG chains can sometimes reduce the solubility of the target molecule. | Optimize the molar ratio of the PEG reagent to the target molecule. A lower molar excess of PEG may be necessary.[9] |
Experimental Protocols
Protocol 1: General N-Boc and/or t-Butyl Ester Deprotection
This protocol describes a general procedure for the acid-catalyzed deprotection of N-Boc and t-butyl ester groups. Caution: This procedure is harsh and will likely remove both protecting groups.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution (for quenching)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 50-100 mg/mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue can be co-evaporated with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.
-
The deprotected H₂N-PEG-COOH is now ready for purification or direct use in subsequent reactions.
Protocol 2: Two-Step Amide Coupling via EDC/NHS Chemistry
This protocol provides a general guideline for conjugating a PEG-acid to a primary amine-containing molecule.
Materials:
-
PEG-acid (e.g., from Protocol 1 or a commercial source like N-Boc-PEG-Acid)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
EDC and Sulfo-NHS (or NHS)
-
Amine-containing target molecule
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)[19]
Procedure:
-
Prepare Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.[9] Dissolve the PEG-acid in Activation Buffer.
-
Activation Step (pH 6.0):
-
In a reaction tube, combine the PEG-acid solution with EDC (a 2- to 10-fold molar excess over the PEG is a common starting point).[8][9]
-
Immediately add NHS/Sulfo-NHS (use a 1.25- to 2.5-fold molar excess over EDC).[8]
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG.[7]
-
-
Coupling Step (pH 7.4):
-
Immediately add the activated PEG solution to your amine-containing molecule, which should be in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[9]
-
Alternatively, perform a rapid buffer exchange on the activated PEG solution into the Coupling Buffer using a desalting column before adding it to the target molecule.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[7]
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS-activated PEG. Incubate for 30 minutes at room temperature.[7]
-
-
Purification:
-
Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion or ion-exchange chromatography.[19]
-
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 14. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 15. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: N-Boc-PEG-t-butyl Ester Synthesis
Welcome to the technical support center for challenges in scaling up N-Boc-PEG-t-butyl ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield during the N-Boc protection step of an amino-PEG?
Low yields in N-Boc protection are typically traced back to a few key areas:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient equivalents of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), suboptimal reaction time, or inadequate base.[1]
-
Moisture: Water in the reaction can hydrolyze (Boc)₂O and reduce its effectiveness.
-
Suboptimal Base: The choice and amount of base (e.g., triethylamine (B128534), DIPEA) are critical. A weak or insufficient amount of base may not adequately deprotonate the amine starting material, hindering the reaction.[1]
-
Side Reactions: Formation of side products like N,N-di-t-Boc derivatives can occur, consuming the starting material and reducing the yield of the desired mono-protected product.[2]
Q2: I am seeing an unexpected side product in my t-butyl esterification reaction. What could it be?
The most likely side product is the result of incomplete reaction or hydrolysis.
-
Unreacted Starting Material: The presence of the starting PEG-acid is common if the esterification conditions are not optimal.
-
Hydrolysis of the t-butyl ester: The t-butyl ester group is sensitive to acidic and strongly basic conditions. Exposure to these conditions during the reaction or workup can cleave the ester, regenerating the carboxylic acid.[3] Ensure all workup steps are performed under neutral or mildly basic conditions.
Q3: My purified this compound appears as a sticky oil, making it difficult to handle. Is this normal?
Yes, PEG derivatives, especially those with lower molecular weights, are frequently oils or waxy solids at room temperature.[3] This physical state does not necessarily indicate impurity. After purification, it is crucial to remove all residual solvents under high vacuum to obtain the final product in its correct form.
Q4: During workup, I'm experiencing product loss. How can I improve recovery?
Product loss often occurs during aqueous extraction steps due to the amphiphilic nature of PEG compounds.
-
Use Brine Washes: Washing the organic layer with saturated sodium chloride solution (brine) can help to "salt out" the PEG derivative, reducing its solubility in the aqueous phase and improving recovery in the organic layer.[1]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-polar solvent in which the PEG derivative is insoluble, such as diethyl ether or hexane.[3]
Troubleshooting Guide
This guide addresses specific problems, their potential causes, and recommended solutions.
| Problem Encountered | Possible Cause | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Deprotonation: (For esterification using an alkyl halide) The base used (e.g., NaH) was not strong enough or was quenched by moisture. | Use a stronger base like sodium hydride (NaH) and ensure strictly anhydrous (moisture-free) conditions. Allow sufficient time for deprotonation before adding the electrophile.[3] |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[3] | |
| Poor Reagent Purity: Impurities in starting materials are interfering with the reaction. | Verify the purity of starting materials (PEG, (Boc)₂O, t-butyl bromoacetate, etc.) using appropriate analytical methods (e.g., NMR, MS). | |
| Multiple Spots on TLC/Peaks in LC-MS | Side Reactions: Formation of N,N-di-t-Boc (during protection) or other byproducts. | Use a moderate excess of (Boc)₂O (1.1-1.5 equivalents).[1] For esterification, ensure complete deprotonation to avoid side reactions with the starting alcohol.[3] |
| Hydrolysis of Ester: The t-butyl ester is being cleaved during acidic or basic workup. | Maintain neutral or slightly basic pH during aqueous workup steps to prevent hydrolysis.[3] | |
| Difficulty in Product Purification | Streaking on Silica (B1680970) Gel Column: The polar nature of PEG causes it to interact strongly with silica. | Use a gradient elution, starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol).[3] Adding a small amount of a modifier like triethylamine can sometimes help if the compound is basic. |
| Co-elution with Impurities: Impurities have similar polarity to the product. | If silica chromatography is ineffective, consider alternative purification methods such as reversed-phase preparative HPLC for better separation.[3] |
Experimental Protocols
Protocol 1: N-Boc Protection of an Amino-PEG-Acid
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino-PEG-Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer, Round-bottom flask, Nitrogen/Argon supply
Procedure:
-
Dissolve the amino-PEG-acid in anhydrous DCM in a round-bottom flask.
-
Add a non-nucleophilic base like DIPEA (2-3 equivalents relative to the amine).[1]
-
Slowly add (Boc)₂O (1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-PEG-Acid.
Protocol 2: t-Butyl Esterification of N-Boc-PEG-Acid
This protocol describes the esterification of the carboxylic acid terminus to a t-butyl ester.
Materials:
-
N-Boc-PEG-Acid
-
tert-Butyl acetate
-
Perchloric acid (HClO₄)
-
Dichloromethane (DCM)
-
10% Na₂CO₃ solution
-
Anhydrous Na₂SO₄
-
Magnetic stirrer, Round-bottom flask
Procedure:
-
Suspend the N-Boc-PEG-Acid (1 equivalent) in tert-butyl acetate, which acts as both reagent and solvent.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add perchloric acid (1.5 equivalents) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, wash the reaction mixture with water and a 10% Na₂CO₃ solution to neutralize the acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[4]
-
Purify the product as required, typically via column chromatography.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from an amino-PEG-acid to the final this compound product.
Caption: Overall synthesis workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
References
Validation & Comparative
A Head-to-Head Comparison of N-Boc-PEG-t-butyl Ester and Other PEG Derivatives for Bioconjugation
For Immediate Release
In the landscape of advanced bioconjugation, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is paramount to the efficacy, stability, and pharmacokinetic profile of the final conjugate. This guide provides an objective comparison between N-Boc-PEG-t-butyl ester and other widely utilized PEG derivatives, offering researchers, scientists, and drug development professionals a data-driven resource for making informed decisions. We delve into the distinct advantages conferred by the dual-protected this compound and compare its performance with common alternatives such as N-hydroxysuccinimide (NHS) ester PEGs and maleimide (B117702) PEGs.
Executive Summary
This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a t-butyl ester-protected carboxylic acid. This dual-protection strategy affords a high degree of control over sequential conjugation reactions, making it an invaluable tool for the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). While other PEG derivatives offer more direct, one-step conjugation, this compound provides the flexibility required for multi-step synthetic strategies where precise control and prevention of side reactions are critical.
Comparative Performance of PEG Derivatives
The choice of a PEG linker significantly impacts the performance of the resulting bioconjugate. The following table summarizes key performance indicators for this compound (used in a sequential manner) compared to other common PEG derivatives based on typical experimental outcomes.
| Parameter | This compound (Sequential Conjugation) | NHS-Ester-PEG-Maleimide (Heterobifunctional) | HO-PEG-OH (Homobifunctional) | Reference |
| Conjugation Efficiency | High (due to controlled, stepwise reactions) | High | Moderate to Low (risk of cross-linking) | [1] |
| Reaction Specificity | Very High | High | Low | [1] |
| Yield of Desired Conjugate | High | Moderate to High | Low to Moderate | [2] |
| Purity of Final Product | High | Good (may require more purification) | Lower (potential for product mixture) | [2] |
| Stability of Conjugate (Aggregation after 1 month at 4°C) | <2% | <2% | 5-10% | [2] |
| Drug Dissociation in Human Plasma (72h) | 5-10% | 5-10% | 15-25% | [2] |
| In-vivo Half-life (murine model, hours) | ~250 | ~250 | ~150 | [2] |
Key Advantages and Disadvantages
This compound
Advantages:
-
Controlled Sequential Conjugation: The orthogonal Boc and t-butyl protecting groups allow for a stepwise approach to bioconjugation, minimizing unwanted side reactions and leading to a more homogenous product.[3]
-
Versatility: This linker is ideal for complex, multi-step syntheses where different parts of a molecule need to be modified in a specific order.[4]
Disadvantages:
-
Multi-step Process: Requires deprotection steps, which adds time and complexity to the overall workflow.[4]
NHS-Ester PEG Derivatives
Advantages:
-
Direct Amine Reactivity: NHS esters react efficiently with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds in a single step.[5][6]
-
Well-Established Chemistry: A widely used and well-understood method for protein modification.[]
Disadvantages:
-
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.[6]
-
Potential for Heterogeneity: Proteins typically have multiple lysine residues, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).[1]
Maleimide PEG Derivatives
Advantages:
-
Thiol-Specific Reactivity: Maleimide groups react specifically with free sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[8] This allows for more site-specific conjugation.
-
High Selectivity: The reaction is highly selective for thiols under mild conditions (pH 6.5-7.5).[8]
Disadvantages:
-
Maleimide Instability: The maleimide group can undergo hydrolysis, particularly at higher pH, and can also react with amines at pH values above 7.5.[1][9]
Experimental Workflows and Methodologies
Logical Workflow for Utilizing this compound
The use of a dual-protected linker like this compound involves a logical sequence of deprotection and conjugation steps to achieve a precisely assembled biomolecule.
Caption: Sequential conjugation workflow using this compound.
General Bioconjugation Experimental Workflow
The following diagram illustrates a generalized experimental workflow for bioconjugation, highlighting the key stages from reactant preparation to final product analysis.
Caption: Generalized experimental workflow for bioconjugation.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Protocol 2: Protein Conjugation via NHS Ester
This protocol describes the conjugation of an NHS-activated PEG linker to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
NHS-activated PEG linker
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Equilibrate the vial of the NHS-activated PEG linker to room temperature before opening.
-
Immediately before use, prepare a 10 mM solution of the linker in DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[4]
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using a desalting column or dialysis.[4][6]
Protocol 3: Protein Conjugation via Maleimide-Thiol Chemistry
This protocol is for the site-specific conjugation of a maleimide-activated PEG linker to a reduced antibody.
Materials:
-
Antibody solution (1–2 mg/mL in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated PEG linker (10 mM in DMSO)
-
Cysteine solution (10 mM)
-
Desalting column
Procedure:
-
Add TCEP solution to the antibody solution to a final 10-fold molar excess of TCEP over the antibody.
-
Incubate for 30 minutes at room temperature to reduce the antibody's hinge-region disulfide bonds.
-
Purify the reduced antibody using a desalting column to remove excess TCEP.
-
Add the maleimide-activated PEG linker to the reduced antibody solution in a 5-fold molar excess.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Terminate the reaction by adding cysteine solution to cap any unreacted maleimide groups.[]
-
Purify the final conjugate using size-exclusion chromatography.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates. This compound offers unparalleled control for complex, multi-step syntheses due to its orthogonal protecting groups, leading to highly pure and well-defined conjugates. For more straightforward, one-step conjugations, NHS-ester and maleimide PEGs are excellent choices for targeting amines and thiols, respectively. The experimental data and protocols provided in this guide are intended to equip researchers with the necessary information to select the optimal PEG linker and conjugation strategy for their specific application, ultimately leading to more effective and stable bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison: N-Boc-PEG-t-butyl Ester vs. NHS-ester PEGs for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that dictates the strategy and success of their molecular constructs. Among the plethora of available options, N-Boc-PEG-t-butyl esters and NHS-ester PEGs represent two distinct and widely utilized classes of reagents. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal PEGylation strategy.
Executive Summary: A Tale of Two Reactivities
The fundamental difference between N-Boc-PEG-t-butyl ester and NHS-ester PEGs lies in their reactivity and intended application. NHS-ester PEGs are activated reagents designed for direct and rapid conjugation to primary amines, making them the workhorse for straightforward, one-step labeling of proteins, antibodies, and other biomolecules.[1] In contrast, This compound is a protected precursor that requires a multi-step approach involving deprotection and activation before conjugation. This characteristic makes it an ideal intermediate for more complex, multi-step synthetic strategies where controlled, sequential reactions are paramount, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Quantitative Performance Comparison
The choice between these two PEGylation strategies often comes down to a trade-off between convenience and control. The following table summarizes key quantitative parameters to facilitate an evidence-based decision.
| Parameter | This compound (after deprotection and activation) | NHS-ester PEG |
| Reaction Type | Two-step, one-pot reaction (deprotection, activation, then conjugation) | One-step direct conjugation[1] |
| Reaction Efficiency | Can be highly efficient, but yields can be variable and are highly dependent on reaction conditions. The two-step nature (NHS-ester formation and subsequent amidation) can result in lower overall yields. For example, NHS-ester formation from a carboxylic acid has been reported at ~45% yield, with a subsequent amidation reaction yielding ~70% amide product.[2] | Generally high and can be near-quantitative under optimal conditions. A study involving an NHS-activated PEG12 linker reported a near-complete conversion with an isolated yield of over 75%.[2] |
| Reaction pH | Deprotection (Boc): Acidic (e.g., TFA in DCM). Deprotection (t-butyl ester): Acidic. Activation (EDC/NHS): pH 4.5-6.0. Conjugation: pH 7.2-8.5.[2] | pH 7.2-9.0[2] |
| Reaction Time | Deprotection: 30-60 minutes. Activation: 15-30 minutes. Conjugation: 2 hours to overnight.[2] | 30 minutes to 2 hours[2] |
| Key Side Reactions | Formation of N-acylurea byproduct during EDC/NHS activation; hydrolysis of the in situ formed NHS ester.[2] | Hydrolysis of the NHS ester, which is accelerated at higher pH.[1][2] |
| Linker Stability | The carboxylic acid (after deprotection) is stable. The in situ generated NHS ester is unstable.[2] | The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.[1][2] |
| Resulting Linkage | Stable amide bond | Stable amide bond[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and comparable bioconjugation outcomes.
Protocol 1: Protein PEGylation with NHS-ester PEG
This protocol describes a general procedure for the direct conjugation of an NHS-ester activated PEG to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
NHS-ester PEG reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[3]
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.[3]
-
NHS-ester PEG Preparation: Immediately before use, dissolve the NHS-ester PEG in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[3]
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS-ester PEG to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3][4]
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[4]
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[3][4]
Protocol 2: Protein PEGylation with this compound
This protocol outlines a multi-step procedure involving deprotection, activation, and conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[2]
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[2]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[2]
-
Purification system (e.g., dialysis or SEC)
Procedure:
Part A: Deprotection of this compound
-
Dissolve the this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting HOOC-PEG-NH2 can be carried forward.
Part B: Activation and Conjugation
-
Activation: Dissolve the deprotected HOOC-PEG-NH2 in Activation Buffer. Add NHS (1.2 equivalents) and then EDC (1.2 equivalents). Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.[2]
-
Conjugation: Add the activated PEG-NHS ester solution to the protein solution in Conjugation Buffer. A 10- to 20-fold molar excess of the linker over the protein is a recommended starting point.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours to overnight with gentle stirring.[2]
-
Quenching and Purification: Quench the reaction and purify the conjugate as described in Protocol 1.[2]
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical steps involved in choosing the appropriate PEGylation reagent.
Caption: Comparative experimental workflows for PEGylation.
Caption: Decision-making workflow for reagent selection.
Conclusion: Matching the Reagent to the Research Needs
The selection between this compound and NHS-ester PEGs is not a matter of inherent superiority but of strategic alignment with experimental goals. For rapid, efficient, and direct modification of biomolecules with available primary amines, NHS-ester PEGs offer a simple and effective solution. However, for complex, multi-step syntheses requiring orthogonal protection and controlled, sequential conjugation, the this compound provides the necessary versatility and control, serving as a critical building block for advanced molecular architectures. By understanding the distinct chemical properties, reaction kinetics, and procedural requirements of each, researchers can make informed decisions to optimize their bioconjugation strategies and accelerate their scientific discoveries.
References
The Strategic Advantage of N-Boc-PEG-t-butyl Ester in Advanced Drug Delivery Systems
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of sophisticated drug delivery, the precise engineering of therapeutic molecules is paramount to enhancing their efficacy and safety. Polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, has emerged as a gold-standard strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. Among the diverse array of PEGylation reagents, N-Boc-PEG-t-butyl ester stands out as a versatile heterobifunctional linker, offering precise control over the synthesis of complex drug delivery systems. This guide provides an objective comparison of this compound with alternative PEGylation strategies and other polymer-based approaches, supported by experimental data and detailed methodologies, to inform the selection of optimal drug delivery platforms.
The this compound Advantage: Precision and Versatility
This compound is a linear PEG linker featuring two distinct protecting groups at its termini: a tert-butyloxycarbonyl (Boc) group protecting an amine and a t-butyl ester protecting a carboxylic acid. This unique architecture provides a strategic advantage in the multi-step synthesis of advanced drug delivery vehicles such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The orthogonal nature of these protecting groups allows for their selective removal under different chemical conditions, enabling the sequential attachment of different molecules in a controlled manner.[1]
The core benefits of employing this compound in drug delivery include:
-
Enhanced Pharmacokinetics: Like other forms of PEGylation, the incorporation of a PEG chain increases the hydrodynamic volume of the conjugated drug, which reduces renal clearance and prolongs its circulation half-life.[2][3][4]
-
Improved Solubility and Stability: The hydrophilic nature of the PEG backbone enhances the solubility of hydrophobic drugs and protects the therapeutic payload from enzymatic degradation.[3][5]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the drug molecule, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[3][4]
-
Controlled Synthesis: The Boc and t-butyl ester protecting groups offer chemists precise control over the conjugation process, which is crucial for producing homogenous and well-defined bioconjugates.[1]
Performance Comparison: this compound vs. Alternatives
The selection of a linker is a critical determinant of a drug conjugate's performance. The following tables provide a comparative overview of this compound against other PEG architectures and alternative polymers, based on key performance indicators in drug delivery.
Table 1: Comparison of PEG Linker Architectures
| Feature | Linear PEG (e.g., this compound) | Branched PEG |
| Hydrodynamic Volume | Moderate increase | Significant increase for the same molecular weight[6][] |
| Drug Loading Capacity | Typically lower | Higher potential Drug-to-Antibody Ratio (DAR)[8] |
| In Vivo Half-Life | Extended | Generally longer than linear PEGs of similar MW[6] |
| Steric Hindrance | Lower | Higher, can potentially impact binding affinity[6] |
| Synthesis Complexity | More straightforward | More complex multi-step synthesis |
Table 2: Pharmacokinetic Parameters of Linear vs. Branched PEG-Nanobody Conjugates
| Conjugate (40 kDa total PEG MW) | Clearance (mL/h/kg) | Half-life (h) |
| Linear PEG | 0.83 | 25 |
| Branched PEG (2x20 kDa) | 0.35 | 47 |
| Branched PEG (4x10 kDa) | 0.25 | 61 |
Data adapted from a study on TNF nanobodies.[6]
Table 3: Comparison of PEGylation with Polymer Alternatives
| Feature | PEGylation | Poly(2-oxazolines) (POx) |
| "Stealth" Properties | Well-established, reduces opsonization[4] | Similar "stealth" properties to PEG[9] |
| Immunogenicity | Potential for anti-PEG antibodies[10] | Considered to have lower immunogenic potential[11] |
| Biodegradability | Generally non-biodegradable | Can be designed to be biodegradable |
| In Vivo Performance | Extensive clinical data available | Promising pre-clinical and early clinical data[9] |
Table 4: In Vivo T-Cell and B-Cell Responses to LNP Formulations
| Formulation | Antigen-Specific CD8+ T-Cell Response (% of CD8+ T-cells) | Neutralizing Antibody Titer (log10) |
| LNP with 1.5% PEG | ~15% | ~3.5 |
| LNP with 1.5% PMOZ | ~10% | ~4.0 |
Data adapted from a study comparing PEG and Poly(2-methyl-2-oxazoline) (PMOZ) in lipid nanoparticle (LNP) formulations for mRNA delivery.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of drug conjugates.
Protocol 1: Solid-Phase Synthesis of a PROTAC using a Boc-Protected PEG Linker
This protocol outlines the general steps for the solid-phase synthesis of a PROTAC, a bifunctional molecule that induces the degradation of a target protein.
Materials:
-
Resin-bound E3 ligase ligand
-
Boc-NH-PEG-COOH linker
-
Target protein ligand with a reactive functional group
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., Trifluoroacetic acid (TFA))
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail
Procedure:
-
Resin Swelling: Swell the resin-bound E3 ligase ligand in a suitable solvent like DMF.
-
Linker Coupling: Activate the carboxylic acid of the Boc-NH-PEG-COOH linker using a coupling reagent and react it with the free amine on the resin-bound ligand.
-
Boc Deprotection: Remove the Boc protecting group from the PEG linker using a solution of TFA in DCM to expose the terminal amine.
-
Target Ligand Coupling: Couple the target protein ligand to the newly exposed amine on the PEG linker.
-
Cleavage from Resin: Cleave the synthesized PROTAC from the solid support using a cleavage cocktail.
-
Purification: Purify the crude PROTAC using techniques such as HPLC.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[12]
Principle:
This method relies on the differential UV absorbance of the antibody and the cytotoxic drug at two specific wavelengths.[12] By applying the Beer-Lambert law, the concentrations of the antibody and the drug can be determined, allowing for the calculation of their molar ratio.[12][]
Procedure:
-
Extinction Coefficient Determination: Determine the molar extinction coefficients of the unconjugated antibody and the free drug at two wavelengths (e.g., 280 nm and the wavelength of maximum absorbance for the drug).
-
Absorbance Measurement: Measure the absorbance of the purified ADC solution at the two selected wavelengths.
-
DAR Calculation: Use a set of simultaneous equations derived from the Beer-Lambert law to calculate the concentrations of the antibody and the drug in the ADC sample. The DAR is then calculated as the molar ratio of the drug to the antibody.
Protocol 3: In Vitro Drug Release Assay
This assay evaluates the rate at which the cytotoxic drug is released from the drug conjugate under simulated physiological conditions.
Procedure:
-
Sample Preparation: Prepare solutions of the drug conjugate in release media with different pH values (e.g., pH 5.0 to simulate the lysosomal environment and pH 7.4 to simulate blood plasma).[14][15]
-
Incubation: Incubate the samples at 37°C with gentle agitation.[14][15]
-
Sampling: At predetermined time points, withdraw aliquots from each sample.
-
Separation: Separate the released free drug from the conjugated drug. This can be achieved by methods such as dialysis, centrifugal ultrafiltration, or solid-phase extraction.[2][14][15]
-
Quantification: Quantify the amount of released drug in each sample using a suitable analytical method, such as HPLC or LC-MS.
-
Data Analysis: Plot the cumulative percentage of drug released over time to generate a drug release profile.
Mandatory Visualizations
Conclusion
This compound offers a powerful and versatile platform for the development of advanced drug delivery systems. Its key advantage lies in the precise control it affords over the synthetic process, enabling the construction of homogenous and well-defined bioconjugates. While alternative PEG architectures, such as branched PEGs, may offer enhanced pharmacokinetic properties in certain applications, the choice of linker should be guided by a thorough evaluation of the specific therapeutic goals and the physicochemical properties of the drug and targeting moiety. Furthermore, emerging polymer alternatives like poly(2-oxazolines) present promising avenues for overcoming some of the limitations associated with PEGylation, such as potential immunogenicity. Ultimately, a data-driven approach, supported by robust experimental validation, is crucial for selecting the optimal linker strategy to maximize the therapeutic potential of novel drug candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 6. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 9. Frontiers | Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation [frontiersin.org]
- 10. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
A Comparative Guide to HPLC Methods for Validating N-Boc-PEG-t-butyl Ester Conjugate Purity
For researchers, scientists, and drug development professionals, establishing the purity of linker molecules like N-Boc-PEG-t-butyl ester is a critical checkpoint in the synthesis of complex bioconjugates and therapeutics. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering robust and reliable purity assessment. This guide provides a comparative overview of HPLC-based methods for the validation of this compound conjugate purity, complete with experimental protocols and a discussion of alternative analytical techniques.
The Role of HPLC in Purity Assessment
HPLC is instrumental in the analysis of this compound conjugates for several key reasons. It effectively separates the main conjugate from potential impurities such as unreacted starting materials, byproducts from the synthesis, and various degradation products. The versatility of HPLC allows for the use of different separation modes and detection methods to suit the specific characteristics of the analyte and the impurities of interest.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on the physicochemical properties of the this compound conjugate and the anticipated impurities. Reversed-Phase HPLC (RP-HPLC) is the most common and recommended method for routine purity analysis due to its high resolution and quantitative accuracy.
| Method | Principle | Advantages | Disadvantages | Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Separation based on hydrophobicity. | High resolution, excellent for quantifying known and unknown impurities, widely applicable.[1] | Requires impurities to have a UV chromophore for detection. | Primary recommended method for routine purity analysis. |
| RP-HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) | Universal detection based on light scattering of non-volatile analytes. | Universal detection, not reliant on chromophores, suitable for a broad range of PEG compounds.[2] | Can have a non-linear response, may require careful calibration. | Ideal for detecting impurities that lack a UV chromophore. |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes sub-2 µm particle columns for higher resolution and speed. | Faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.[3][4] | Higher initial instrument cost and potentially shorter column lifespan.[3] | Beneficial for high-throughput screening and resolving complex impurity profiles. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Can separate oligomers and aggregates. | Lower resolution for small molecule impurities compared to RP-HPLC. | Useful for analyzing the polydispersity of the PEG chain if applicable. |
Experimental Protocol: RP-HPLC with UV Detection
This protocol outlines a standard RP-HPLC method for the purity assessment of an this compound conjugate.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Diluent: Initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
3. Chromatographic Conditions:
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a suitable starting point and can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound conjugate in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
5. Data Analysis:
-
Identify the main peak corresponding to the this compound conjugate.
-
Integrate the peak areas of all observed impurities.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Potential Impurities
During the synthesis and storage of this compound conjugates, several impurities may arise:
-
Unreacted Starting Materials: Residual amounts of the initial PEG linker, the Boc-anhydride, or the t-butyl ester source.[1]
-
Di-Boc Species: Formation of molecules with two Boc protecting groups.
-
Deprotected Species: Premature loss of the Boc or t-butyl ester protecting groups.
-
PEG-related Impurities: Oligomers of different PEG chain lengths, and degradation products such as formaldehyde (B43269) and formic acid.[5]
-
Side-reaction Products: Impurities formed from reactions involving residual catalysts or reagents.[6]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process for an this compound conjugate.
References
A Comparative Guide to Mass Spectrometry Analysis of N-Boc-PEG-t-butyl Ester Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of N-Boc-PEG-t-butyl ester products, which are crucial bifunctional linkers in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Objective comparison of product performance with alternative analytical methods is supported by experimental data and detailed protocols.
Introduction
N-Boc-PEG-t-butyl esters are versatile chemical tools characterized by a polyethylene (B3416737) glycol (PEG) spacer, a tert-butyloxycarbonyl (Boc) protected amine, and a t-butyl ester. The precise characterization of these linkers is paramount to ensure the successful synthesis of the final therapeutic agent. Mass spectrometry is an indispensable technique for confirming the molecular weight, purity, and structural integrity of these products. This guide focuses on the two most common mass spectrometry techniques for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF).
Comparison of Key Mass Spectrometry Techniques
The choice between MALDI-TOF and ESI-MS for the analysis of N-Boc-PEG-t-butyl esters depends on the specific analytical need, such as determination of polydispersity, confirmation of molecular weight, or structural elucidation through fragmentation analysis.
| Feature | MALDI-TOF MS | ESI-MS (e.g., LC-QTOF MS) |
| Primary Application | Determination of molecular weight distribution (polydispersity) of the PEG chain. | Accurate mass measurement of the monoisotopic peak, purity assessment, and structural elucidation via fragmentation. |
| Ionization Process | Soft ionization, less fragmentation. | Soft ionization, but in-source fragmentation can occur, especially for labile groups like Boc. |
| Sample Preparation | Requires a matrix and co-crystallization on a target plate. | Direct infusion or coupled with liquid chromatography (LC) for separation prior to analysis. |
| Typical Observed Ions | Singly charged ions, often as adducts with Na⁺ or K⁺. | Multiply charged ions are possible, but for smaller PEG linkers, singly charged protonated molecules [M+H]⁺ or adducts [M+Na]⁺ are common. |
| Fragmentation | Minimal, primarily shows the polymer distribution. | Controllable fragmentation (MS/MS) provides structural information. |
| Advantages | Excellent for analyzing polydisperse samples and obtaining a clear picture of the PEG chain distribution.[1] Simpler spectra for polymers. | High mass accuracy, can be coupled with LC for online separation and analysis of complex mixtures.[2] Provides detailed structural information through MS/MS. |
| Limitations | Lower resolution than ESI-MS. Quantification can be challenging. | Can be complex for highly polydisperse samples.[3] The Boc group is susceptible to fragmentation.[4] |
Experimental Data
The following tables summarize the expected mass spectrometry data for a representative N-Boc-PEG4-t-butyl ester molecule.
Table 1: Expected Molecular Ions for N-Boc-PEG4-t-butyl ester
| Molecular Formula | C21H41NO8 |
| Monoisotopic Mass | 435.2832 g/mol |
| Ion Species | Expected m/z |
| [M+H]⁺ | 436.2905 |
| [M+Na]⁺ | 458.2724 |
| [M+K]⁺ | 474.2464 |
Table 2: Predicted Major Fragment Ions in ESI-MS/MS
| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Description |
| 436.2905 | Loss of t-butyl group | 380.2275 | [M+H - C4H8]⁺ |
| 436.2905 | Loss of Boc group | 336.2379 | [M+H - C5H9O2]⁺ |
| 436.2905 | Cleavage of t-butyl ester | 362.2328 | [M+H - C4H9O]⁺ |
| 336.2379 | Further PEG chain fragmentation | Various | Ions separated by 44.0262 Da (C2H4O) |
Experimental Protocols
MALDI-TOF MS Analysis
Objective: To determine the molecular weight distribution of the this compound.
Methodology:
-
Instrument: Bruker Autoflex Speed MALDI-TOF Mass Spectrometer or similar.[1]
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common choice for PEGs.[1] Prepare a saturated solution in 50:50 acetonitrile:water with 0.1% TFA.
-
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) can be added to promote the formation of sodium adducts for a more uniform ionization.[1]
-
Sample Preparation: Mix the sample solution (in a suitable solvent like acetonitrile) with the matrix solution and the cationizing agent solution. Spot the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[1]
-
Analysis: Acquire spectra in positive ion reflectron mode.
LC-ESI-QTOF MS Analysis
Objective: To obtain an accurate mass measurement and fragmentation data for structural confirmation.
Methodology:
-
System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer like a QTOF or Orbitrap.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the compound.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Analysis: Acquire full scan MS data for accurate mass measurement. For fragmentation analysis, perform tandem MS (MS/MS) on the precursor ion of interest.
Mandatory Visualization
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Conclusion
Both MALDI-TOF and ESI-MS are powerful techniques for the characterization of this compound products. MALDI-TOF excels at providing a rapid assessment of the PEG chain's molecular weight distribution, which is crucial for understanding the polydispersity of the sample. In contrast, LC-ESI-MS offers high mass accuracy for unambiguous molecular weight confirmation and, through MS/MS, provides detailed structural information by elucidating fragmentation pathways. For comprehensive characterization, a combinatorial approach utilizing both techniques is often the most effective strategy.
References
Assessing the Biocompatibility of N-Boc-PEG-t-butyl Ester Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of drug delivery and biomaterial development continually seeks materials with enhanced biocompatibility and functionality. Poly(ethylene glycol) (PEG) and its derivatives are mainstays in this arena, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1][2] Among the vast array of PEG linkers, N-Boc-PEG-t-butyl ester has emerged as a versatile tool in bioconjugation and the synthesis of complex drug delivery systems, including proteolysis-targeting chimeras (PROTACs).[3][4] This guide provides a comprehensive comparison of the expected biocompatibility of this compound materials against a conventional alternative, methoxy (B1213986) PEG (mPEG), and furnishes detailed experimental protocols for researchers to conduct their own assessments.
Understanding this compound
This compound is a heterobifunctional PEG linker featuring a Boc-protected amine at one terminus and a t-butyl ester-protected carboxylic acid at the other.[5][6] This configuration allows for sequential and controlled conjugation to different molecules. The Boc group can be removed under acidic conditions to reveal a primary amine, while the t-butyl ester can also be cleaved under mild acidic conditions to expose a carboxylic acid.[7][8] This versatility is invaluable in the precise construction of complex biomolecules and drug conjugates.
Biocompatibility Profile: A Comparative Analysis
While direct, extensive biocompatibility studies on this compound are not widely published, its biocompatibility can be largely inferred from the well-documented behavior of the PEG backbone. PEG itself is known for its high solubility in aqueous media, general biocompatibility, and ability to reduce immunogenicity of conjugated molecules.[1][2] However, the terminal functional groups and any residual starting materials or byproducts from synthesis could potentially influence its biological interactions.
Here, we compare the anticipated biocompatibility of this compound with that of mPEG, one of the most commonly used PEG derivatives in FDA-approved therapeutics.
Table 1: Comparative Biocompatibility of this compound and mPEG
| Feature | This compound (Inferred) | Methoxy PEG (mPEG) (Documented) | Key Considerations |
| Cytotoxicity | Expected to be low, similar to other PEG derivatives. The Boc and t-butyl ester groups are generally considered biocompatible but should be fully removed or confirmed to be non-toxic in the final application. | Generally low cytotoxicity.[9][10] High concentrations may exhibit some effects. | Cell viability should be assessed using standard assays like MTT or LDH. |
| Immunogenicity | The PEG backbone is known to have low immunogenicity.[1][11] However, PEGylated molecules can elicit anti-PEG antibodies.[12] The Boc and t-butyl end groups are small molecules and are not expected to be highly immunogenic. | mPEG is considered to have low immunogenicity, though the "PEG dilemma" of inducing anti-PEG antibodies is a known phenomenon.[1][12] | ELISA is the standard method for detecting anti-PEG antibodies. |
| Hemocompatibility | Expected to be good, with low potential for hemolysis, similar to other PEG materials. | mPEG-containing copolymers have been shown to have good hemocompatibility, with hemolysis rates typically below 5%.[9][10] | A hemolysis assay is a crucial preliminary biocompatibility test. |
| Biodegradability | The PEG backbone is not readily biodegradable.[1][11] Clearance is primarily through renal filtration for low molecular weight PEGs. | Similar to this compound, mPEG is not readily biodegradable.[1][11] | The molecular weight of the PEG chain will be the primary determinant of its clearance mechanism. |
| In Vivo Stability | The ester linkage is susceptible to hydrolysis in vivo, which may be desirable for controlled release applications. The Boc group is stable under physiological conditions. | The methoxy group is generally stable in vivo. | The stability of the entire conjugate should be evaluated under relevant physiological conditions. |
Experimental Protocols for Biocompatibility Assessment
To empower researchers to directly assess the biocompatibility of this compound and other novel biomaterials, this section provides detailed protocols for key in vitro assays.
Cytotoxicity Assessment: MTT and LDH Assays
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[14]
-
Material Exposure: Treat the cells with varying concentrations of the test material (e.g., this compound) and appropriate controls (e.g., vehicle control, positive control for toxicity). Incubate for a specified period (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
2. LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[16][17]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and material exposure.[17]
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.[18]
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution.[19]
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16][17] Controls should include a spontaneous LDH release (untreated cells) and a maximum LDH release (cells treated with a lysis buffer).[17]
Immunogenicity Assessment: Anti-PEG Antibody ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to detect and quantify antibodies against a specific antigen, in this case, PEG.[20][21]
Protocol:
-
Plate Coating: Coat a 96-well microplate with a PEG-conjugated molecule (e.g., PEG-BSA) or the specific PEG derivative being tested. Incubate overnight at 4°C.[22]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% skim milk or 1% BSA in PBS) for 1-2 hours at room temperature.[20][23]
-
Sample Incubation: Add diluted serum samples (from animals immunized with the PEGylated material) and control sera to the wells. Incubate for 1-2 hours at room temperature.[22][24]
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-IgM or anti-IgG). Incubate for 1 hour at room temperature.[23][24]
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). A color change will occur in wells with bound HRP.[23][24]
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[22][24]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the biocompatibility assays described.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: General workflow for an anti-PEG antibody ELISA.
Conclusion
This compound is a promising and versatile tool for advanced drug delivery and bioconjugation applications. Based on the extensive data available for the PEG backbone, it is anticipated to have a favorable biocompatibility profile, characterized by low cytotoxicity and immunogenicity. However, as with any novel biomaterial, rigorous experimental validation is paramount. The comparative data and detailed experimental protocols provided in this guide offer a solid framework for researchers to thoroughly assess the biocompatibility of this compound materials and make informed decisions in their development endeavors. The use of standardized assays such as MTT, LDH, and ELISA will ensure robust and reliable characterization of these materials, ultimately paving the way for their safe and effective translation into clinical applications.
References
- 1. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Boc-PEG4)-NH-PEG4-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 6. Amino-PEG2-t-butyl ester, 756525-95-8 | BroadPharm [broadpharm.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. The biocompatibility evaluation of mPEG-PLGA-PLL copolymer and different LA/GA ratio effects for biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH Cytotoxicity Assay [3hbiomedical.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 19. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. A double antigen bridging immunogenicity ELISA for the detection of antibodies to polyethylene glycol polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 24. affinityimmuno.com [affinityimmuno.com]
Navigating the Bioconjugation Landscape: A Comparative Review of N-Boc-PEG-t-butyl Ester Linkers
For researchers, scientists, and professionals in drug development, the strategic selection of a chemical linker is a critical determinant of success in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast arsenal (B13267) of available tools, the N-Boc-PEG-t-butyl ester linker has emerged as a versatile and widely utilized building block. This guide provides a comprehensive comparison of this compound and its derivatives, supported by available data and detailed experimental protocols to inform rational design and application in drug delivery and bioconjugation.
This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc) protected amine and a t-butyl protected carboxylic acid, connected by a polyethylene (B3416737) glycol (PEG) chain. This unique architecture offers several advantages in the multi-step synthesis of complex biomolecules. The Boc and t-butyl protecting groups provide orthogonal stability, allowing for selective deprotection and sequential conjugation, thereby minimizing unwanted side reactions. The incorporated PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and favorably modulate pharmacokinetic properties.[1]
Performance in Bioconjugation and PROTAC Synthesis
The utility of this compound lies in its role as a precursor to a reactive amine and carboxylic acid. Following deprotection, these functional groups can be used to couple with various molecules of interest. The Boc group is typically removed under acidic conditions to yield a primary amine, while the t-butyl ester is also cleaved under acidic conditions to reveal a carboxylic acid.
While direct head-to-head quantitative comparisons of this compound with a wide array of other specific linkers in a single biological system are not extensively documented in publicly available literature, the impact of its core components—the PEG chain and the terminal functional groups—is well-established. The length and composition of the PEG linker are critical parameters influencing the efficacy, selectivity, and pharmacokinetic properties of PROTACs. An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The following table summarizes the general characteristics of this compound derivatives available from various suppliers, highlighting the tunable nature of the PEG spacer.
| Product Name | PEG Units (n) | Molecular Weight ( g/mol ) | Supplier |
| N-(Boc-PEG4)-NH-PEG4-t-butyl ester | 8 | 640.8 | CD Bioparticles[2] |
| This compound | 2 | 289.37 | MedchemExpress[3] |
| N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester | 7 | Not Specified | Biopharma PEG[4] |
| N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester | 5 | 534.65 | Precise PEG[5] |
Experimental Protocols
The successful application of this compound linkers hinges on reliable and efficient deprotection and conjugation methodologies. Below are detailed protocols for key experimental steps.
Protocol 1: Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Chloroform
Procedure:
-
Dissolve the this compound derivative and thioanisole (B89551) (2 equivalents) in DCM.
-
Add TFA to the solution to a final concentration of 33–50% (v/v).
-
Stir the reaction mixture at room temperature for 1–2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by azeotropic distillation with toluene and chloroform.[6]
Protocol 2: General PROTAC Synthesis Workflow
This workflow illustrates the modular approach to PROTAC synthesis utilizing a deprotected this compound linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Signaling Pathways and Logical Relationships
The fundamental principle behind PROTAC action is the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The this compound, once incorporated into the PROTAC molecule, serves as the crucial linker that brings the target protein and an E3 ubiquitin ligase into close proximity.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound and its derivatives are invaluable tools in the construction of complex bioconjugates and targeted therapeutics like PROTACs. Their bifunctional nature with orthogonal protecting groups allows for a controlled and modular synthetic approach. The inherent properties of the PEG spacer contribute favorably to the physicochemical characteristics of the final product. While direct, extensive comparative studies against other specific linkers are not always readily available, the principles of linker design, particularly concerning PEG length and composition, are well-established and underscore the importance of empirical optimization for each specific biological target and application. The provided protocols offer a foundational framework for the utilization of these versatile linkers in advancing drug discovery and development.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. N-(Boc-PEG4)-NH-PEG4-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. microdetection.cn [microdetection.cn]
The Strategic Advantage of N-Boc-PEG-t-butyl Ester in Bioconjugation: A Comparative Guide
In the landscape of advanced drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and stability. Among the diverse array of available options, N-Boc-PEG-t-butyl ester has emerged as a versatile and strategic tool. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Unpacking the Functionality: this compound
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups. This characteristic allows for a controlled, stepwise approach to conjugation.[1] The key features of this linker are:
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines that is stable under a variety of conditions but can be easily removed with acid. This allows for the selective reaction of the other end of the linker first, followed by deprotection of the amine for the second conjugation step.
-
A t-butyl ester: The tert-butyl ester serves as a protecting group for a carboxylic acid. Similar to the Boc group, it is cleaved under acidic conditions. This feature can be exploited for controlled release or for further modification after the initial conjugations.
-
A Polyethylene Glycol (PEG) chain: The PEG component of the linker is crucial for enhancing the solubility and stability of the resulting bioconjugate.[2] It can also reduce the immunogenicity of the molecule and provide a flexible spacer to ensure that the conjugated molecules can interact effectively with their targets.[2]
This combination of features makes this compound a valuable asset in the synthesis of complex biomolecules where precise control over the assembly process is essential.
Performance Comparison with Alternative Linkers
The selection of a linker significantly impacts the physicochemical properties and biological activity of the final conjugate. While direct head-to-head comparisons in a single study are not always available, we can infer performance characteristics based on the known properties of different functional groups. A common alternative to the protected this compound is a linker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group (NHS-PEG-Maleimide), which allows for direct conjugation to amines and thiols, respectively.
| Property | This compound | NHS-PEG-Maleimide | Click Chemistry Linkers (e.g., DBCO-PEG-NHS Ester) |
| Conjugation Strategy | Stepwise, controlled conjugation after deprotection of Boc and/or t-butyl ester groups. Requires additional reaction steps. | Direct, one-pot or two-step conjugation to amines and thiols. | High efficiency and bioorthogonal "click" reaction. Requires introduction of azide (B81097) or alkyne handles. |
| Reaction Specificity | High, due to the controlled deprotection and activation of reactive groups. | Good, but potential for side reactions with NHS esters (hydrolysis) and maleimides (reaction with other nucleophiles at high pH).[3] | Very high due to the bioorthogonal nature of the click reaction. |
| Stability of Linkage | Stable amide or other bonds formed after conjugation. | Amide bond is stable; thioether bond from maleimide reaction is generally stable, though can undergo retro-Michael addition. | Triazole linkage is highly stable. |
| Versatility | High, allows for a wide range of coupling chemistries after deprotection. | Moderate, limited to reactions with amines and thiols. | High, a wide variety of molecules can be functionalized with click handles. |
| Typical Yield | Can be high with optimization of each step, but multiple steps may lower overall yield. | Generally good for direct conjugations, but can be affected by hydrolysis of the NHS ester. | Often very high due to the efficiency of the click reaction. |
Case Study Insights: The Impact of Linker Architecture
While specific quantitative data for this compound versus other linkers in a single published study is limited, research on PROTAC and ADC development consistently highlights the importance of the linker's composition and length. For instance, studies have shown that varying the length of the PEG chain in a PROTAC linker can dramatically affect the stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[4] Similarly, in ADCs, the linker architecture influences stability in circulation and the rate of payload release at the target site. The stepwise synthesis enabled by linkers like this compound allows for the precise optimization of these parameters.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for its use in a typical bioconjugation workflow.
Protocol 1: Boc Deprotection of an Amine-Terminated PEG Linker
Objective: To remove the Boc protecting group to expose a primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon gas
-
Rotary evaporator
-
Round bottom flask
Procedure:
-
Dissolve the this compound in DCM in a round bottom flask.
-
Under an inert atmosphere (nitrogen or argon), add a solution of TFA in DCM (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
The resulting deprotected PEG linker with a free amine can be used directly in the next step or purified further if necessary.
Protocol 2: Conjugation of a Deprotected PEG Linker to a Carboxylic Acid-Containing Molecule
Objective: To form an amide bond between the newly exposed amine on the PEG linker and a carboxylic acid on a target molecule.
Materials:
-
Deprotected PEG linker (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., a small molecule drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule and NHS (1.1 equivalents) in anhydrous DMF or DCM.
-
Add EDC (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected PEG linker (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be filtered to remove the urea (B33335) byproduct (if DCC or EDC is used) and the solvent removed under reduced pressure.
-
The resulting conjugate should be purified by column chromatography or high-performance liquid chromatography (HPLC).
Visualizing the Workflow and Pathways
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
References
A Comparative Analysis of Different Length PEG Linkers with Boc and t-Butyl Ester Protecting Groups for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced drug delivery and bioconjugation, the choice of a linker molecule is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to shield conjugated molecules from enzymatic degradation and immunogenic responses.[1] This guide provides an objective comparison of different length PEG linkers featuring two of the most common orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group for amines and the t-butyl ester for carboxylic acids. Understanding the interplay between PEG chain length and the physicochemical properties of these linkers is paramount for the rational design of sophisticated biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Impact of PEG Linker Length on Physicochemical and Biological Properties
The length of the PEG chain in a linker molecule is not merely a spacer; it profoundly influences the overall characteristics of the resulting bioconjugate. Shorter PEG linkers (e.g., n=2-4) offer a more rigid connection, which can be advantageous in applications requiring precise spatial orientation between two conjugated moieties. Conversely, longer PEG chains (e.g., n=8, 12, 24) provide greater flexibility and significantly enhance the solubility and hydrodynamic radius of the conjugate.[2] This increase in size can lead to a longer circulation half-life in vivo by reducing renal clearance.[1] However, it is crucial to recognize that excessively long linkers may introduce steric hindrance, potentially diminishing the biological activity of the conjugated molecule.[1]
Data Presentation: A Comparative Overview
The following table summarizes the expected trends and typical experimental outcomes when comparing short, medium, and long-chain Boc- and t-butyl ester-protected PEG linkers. These values are representative and can vary based on specific reaction conditions and the nature of the conjugated molecule.
| Property | Short PEG Linker (n=2-4) | Medium PEG Linker (n=8-12) | Long PEG Linker (n=24+) |
| Synthesis Yield | Generally high | High, may require more rigorous purification | Moderate to high, purification can be challenging |
| Purity (after purification) | >95% | >95% | >90% |
| Solubility in Organic Solvents | High | Very High | Excellent |
| Aqueous Solubility (of conjugate) | Moderate Increase | Significant Increase | Substantial Increase |
| Flexibility | Low | Moderate | High |
| Steric Hindrance | Low | Moderate | High |
| Cleavage Efficiency of Protecting Groups | High | High | Generally high, may be slightly slower due to steric effects |
| In vivo Half-life of Conjugate | Modest Increase | Significant Increase | Substantial Increase |
Experimental Protocols
Detailed and optimized experimental protocols are essential for the successful synthesis and application of these heterobifunctional PEG linkers.
Protocol 1: General Synthesis of Boc-NH-PEGn-COOH
This protocol outlines the synthesis of a Boc-protected amino-PEG-acid.
Materials:
-
H₂N-PEGn-COOH
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve H₂N-PEGn-COOH in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add a solution of (Boc)₂O in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the dioxane under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-NH-PEGn-COOH product.
Protocol 2: t-Butyl Esterification of Boc-NH-PEGn-COOH
This protocol describes the protection of the carboxylic acid moiety as a t-butyl ester.
Materials:
-
Boc-NH-PEGn-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
t-Butyl alcohol
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-NH-PEGn-COOH in anhydrous DCM.
-
Add DMAP and t-butyl alcohol to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection of Boc and t-Butyl Ester Groups
This protocol outlines the simultaneous cleavage of both protecting groups using acidic conditions.
Materials:
-
Boc-NH-PEGn-COOtBu
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-NH-PEGn-COOtBu linker in DCM.
-
Add TFA to the solution (typically 20-50% v/v).[3]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA.[3]
-
The resulting deprotected H₂N-PEGn-COOH can be used directly or further purified.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and application of Boc/t-butyl ester protected PEG linkers.
Caption: Relationship between PEG linker length and key physicochemical and biological properties.
References
Evaluating N-Boc-PEG-t-butyl Ester in Drug Development: A Comparative In Vivo Performance Guide
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The N-Boc-PEG-t-butyl ester is a versatile heterobifunctional linker that offers a polyethylene (B3416737) glycol (PEG) spacer with protected amine (Boc) and carboxylic acid (t-butyl ester) functionalities. Its utility lies in the synthetic phase, allowing for controlled, sequential conjugation of different molecular entities. However, the ultimate in vivo performance of the resulting conjugate is determined by the properties of the PEG linker after the removal of these protecting groups.
This guide provides an objective comparison of the in-vivo performance of drug conjugates synthesized using PEG linkers, which can be derived from precursors like this compound, against alternatives. The focus is on how the presence and characteristics of the PEG linker impact pharmacokinetics, biodistribution, and overall therapeutic efficacy, supported by experimental data.
The Role of PEG Linkers in In Vivo Performance
PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][][3] The hydrophilic and flexible nature of the PEG chain can confer several advantages:
-
Improved Solubility and Stability: PEG can increase the solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.[4][5]
-
Enhanced Pharmacokinetics: By increasing the hydrodynamic size of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[1][]
-
Reduced Immunogenicity: The PEG chain can shield the drug conjugate from the immune system, reducing the risk of an immune response.[6]
The length of the PEG chain is a crucial parameter, with different lengths offering a trade-off between prolonged circulation and retained biological activity.[1][4]
Comparative In Vivo Data
The following tables summarize quantitative data from studies evaluating the in vivo performance of PEGylated versus non-PEGylated conjugates and the impact of PEG chain length. While these studies may not explicitly name this compound as the starting material, they provide valuable insights into the performance of the resulting PEG linkers in vivo.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Conjugates
| Conjugate | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Key Findings | Reference |
| Non-PEGylated ADC | Shorter | Higher | Larger | Rapid clearance from circulation. | [7] |
| ADC with Linear PEG24 Linker | Longer | Lower | Smaller | Slower clearance and prolonged circulation compared to the non-PEGylated version. | [7] |
| ADC with Pendant PEG12 Linker | Longest | Lowest | Smallest | The pendant configuration of PEG showed the most improved pharmacokinetic profile. | [7] |
| BTK PROTAC (MT802) | 0.119 h | 1662 mL/min/kg | - | Exhibited poor pharmacokinetic properties. | [8][9] |
| BTK PROTAC with Modified Linker (SJF620) | 1.64 h | 40.8 mL/min/kg | - | Structural modifications to the linker significantly improved the pharmacokinetic profile. | [8] |
Table 2: Biodistribution of PEGylated Conjugates in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Conjugate | Tumor | Liver | Kidney | Spleen | Key Findings | Reference |
| Radiolabeled Antibody (No PEG) | Lower | Higher | Higher | Higher | Higher accumulation in organs of the reticuloendothelial system. | [10] |
| Radiolabeled Antibody (with PEG2k) | Higher | Lower | Lower | Lower | PEGylation led to increased tumor deposition and reduced accumulation in the liver and spleen. | [10] |
| 40 kDa PEG-Ala | - | High initial uptake, then decreased | Highest initial uptake, then decreased | - | Widely distributed with initial high concentrations in kidneys, lungs, heart, and liver, which decreased significantly after 6 hours. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different drug conjugates. Below are representative protocols for key in vivo experiments.
Pharmacokinetic (PK) Study Protocol
-
Animal Model: Male CD-1 or BALB/c mice (6-8 weeks old).
-
Drug Administration: The test conjugate is administered intravenously (IV) via the tail vein at a specified dose (e.g., 5 mg/kg).
-
Blood Sampling: Blood samples (approximately 50 µL) are collected from the saphenous vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours) post-administration into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 14,000 rpm for 5 minutes at 4°C) to separate the plasma.
-
Sample Analysis: The concentration of the conjugate in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters (half-life, clearance, volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis.
Biodistribution Study Protocol
-
Radiolabeling: The conjugate is labeled with a radionuclide (e.g., 125I or 89Zr) to enable in vivo tracking.
-
Animal Model: Tumor-bearing mice (e.g., xenograft models with human cancer cell lines).
-
Drug Administration: The radiolabeled conjugate is administered intravenously at a specific activity.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, mice are euthanized, and major organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile.
In Vivo Efficacy Study Protocol
-
Animal Model: Tumor-bearing mice (syngeneic or xenograft models).
-
Treatment Groups: Mice are randomized into groups: vehicle control, a non-PEGylated control drug, and the PEGylated test conjugate.
-
Dosing Regimen: The drugs are administered at various doses and schedules (e.g., once or twice weekly for 3-4 weeks).
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated (e.g., using the formula: Volume = 0.5 x length x width²).
-
Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and histological analysis of tumors and major organs at the end of the study.[8][12]
Visualizing In Vivo Evaluation and Signaling Pathways
To better illustrate the processes involved in evaluating PEGylated conjugates and their potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for in vivo evaluation of PEGylated conjugates.
Caption: Generalized signaling pathway for an Antibody-Drug Conjugate.
Conclusion
The use of PEG linkers, often synthesized from precursors like this compound, is a powerful strategy to improve the in vivo performance of targeted therapeutics. Experimental data consistently demonstrates that PEGylation can significantly enhance pharmacokinetic profiles, leading to longer circulation times and improved biodistribution with higher tumor accumulation. The length and architecture of the PEG chain are critical design parameters that must be optimized for each specific application to achieve the desired balance of prolonged exposure and potent therapeutic activity. The provided experimental protocols offer a framework for the systematic in vivo evaluation of novel PEGylated drug conjugates.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel BTK-targeting proteolysis targeting chimeras (PROTACs) with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution and excretion of radiolabeled 40 kDa polyethylene glycol following intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cytotoxicity: A Comparative Guide to Assays for N-Boc-PEG-t-butyl Ester Modified Compounds
The inclusion of a Polyethylene Glycol (PEG) linker, often functionalized with protecting groups like N-Boc (tert-butyloxycarbonyl) and t-butyl ester for synthetic purposes, is a widely adopted strategy in drug delivery and the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[1][2] Generally, PEGylation is known to enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules, often leading to a reduction in their inherent cytotoxicity.[3][4] However, the specific impact of the PEG linker itself, including its length and terminal groups, on cellular health necessitates rigorous evaluation.
Comparing the Workhorses: Key Cytotoxicity Assays
The choice of a suitable cytotoxicity assay is paramount for obtaining reliable and meaningful data. The most common assays rely on measuring markers of cell viability, such as metabolic activity or membrane integrity. Below is a comparison of three widely used assays: MTT, XTT, and LDH.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product.[5] | Well-established, cost-effective, and sensitive. | Requires a solubilization step for the formazan crystals, which can introduce variability. Potential for interference from colored compounds or compounds that affect mitochondrial respiration.[6] |
| XTT Assay | Similar to MTT, it measures the reduction of a tetrazolium salt (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) to a water-soluble formazan product. | Does not require a solubilization step, leading to a simpler and faster protocol. The soluble product allows for continuous measurement. | Generally more expensive than MTT. Can also be susceptible to interference from reducing agents. |
| LDH Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity.[7] | Non-destructive to the remaining viable cells, allowing for further experimentation on the same cell population. Reflects a different mechanism of cell death (necrosis or late apoptosis) compared to metabolic assays. | Less sensitive for detecting early apoptotic events where the cell membrane is still intact. Potential for interference from serum LDH in the culture medium. |
Experimental Protocols: A Closer Look
Detailed and consistent experimental protocols are the bedrock of reproducible scientific research. Below are generalized protocols for the MTT and LDH assays, which can be adapted for the evaluation of N-Boc-PEG-t-butyl ester modified compounds.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound modified compound. Include appropriate controls (untreated cells, vehicle control, and a positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and a tetrazolium dye) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance values to a standard curve and express cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Visualizing the Process and Pathways
To better understand the experimental flow and the potential biological context, the following diagrams are provided.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 145119-18-2 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Boc-PEG-t-butyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Boc-PEG-t-butyl ester, a common reagent in bioconjugation and drug delivery research.
The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with all applicable federal, state, and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) for every this compound variant is not publicly available, the general properties of this class of compounds can be summarized. Polyethylene (B3416737) glycol (PEG) derivatives are typically characterized by low toxicity and biodegradability.[1] The Boc (tert-butyloxycarbonyl) protecting group is stable under basic conditions but can be removed with acid.[2][3]
| Property | Data/Information |
| Appearance | Varies; can be a solid or a viscous liquid. |
| Solubility | Generally soluble in a wide range of organic solvents. The PEG component enhances water solubility. |
| Hazards | Not typically classified as hazardous. However, as with any laboratory chemical, it should be handled with care to avoid contact with skin and eyes. Some related compounds may cause irritation.[4] Always consult the supplier-specific SDS if available. |
| Reactivity | The Boc group is sensitive to strong acids.[3][5][6] Avoid mixing with incompatible materials, particularly strong oxidizing agents and strong acids, unless part of a planned chemical transformation.[7] |
| Environmental Impact | PEG compounds are generally considered biodegradable and do not bioaccumulate.[1] However, direct release into the environment or sewer system is strongly discouraged to avoid impacting wastewater treatment processes.[1][8] |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for disposing of this compound waste, including pure reagent, contaminated labware, and spill cleanup materials.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[4]
-
Labeling: The label should clearly state "Hazardous Waste" (as a precaution), list the chemical name "this compound," and include any other identifiers required by your institution.
-
Collection:
-
Unused/Expired Reagent: Carefully transfer the chemical into the designated waste container.
-
Contaminated Labware: Collect disposable items such as pipette tips, gloves, and weighing paper that have come into contact with the chemical and place them in the same container.
-
Aqueous and Organic Solutions: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless approved by your EHS office.
-
Step 2: Storage of Chemical Waste
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area should be at or near the point of waste generation.
-
Conditions: Keep the container closed at all times, except when adding waste.[9][10] The storage area should be cool, dry, and away from direct sunlight or heat sources.
-
Segregation: Ensure the waste container is stored separately from incompatible materials, such as strong acids or oxidizers.[7]
Step 3: Spill Management
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Cleanup: Carefully sweep or wipe up the absorbed material and place it into the designated chemical waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and dispose of the cleaning materials as chemical waste.
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full (do not overfill) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to arrange for a hazardous waste pickup.[9][10]
-
Professional Disposal: The chemical waste will be transported and disposed of by a licensed waste disposal company in accordance with all federal, state, and local regulations.[9] Do not attempt to dispose of this chemical down the drain or in the regular trash. [8][10]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure research environment and environmental responsibility.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling N-Boc-PEG-t-butyl ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for handling N-Boc-PEG-t-butyl ester, a common reagent in bioconjugation and drug delivery applications.
Disclaimer: This document is intended as a guide and should not replace a formal risk assessment or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for your product before use.
Hazard Identification and Classification
While a specific Safety Data Sheet for this compound may not be readily available, the hazards can be inferred from its constituent functional groups: the N-Boc protecting group, the polyethylene (B3416737) glycol (PEG) linker, and the tert-butyl ester group.
-
N-Boc Group: The di-tert-butyl dicarbonate (B1257347) (Boc₂O) used to introduce the Boc group is a suspected skin sensitizer.[1] The Boc group itself is generally stable but can be cleaved under acidic conditions, releasing isobutylene (B52900) and carbon dioxide.[2]
-
PEG Linker: Polyethylene glycol is generally considered to have low toxicity and to be biodegradable.[2]
-
tert-Butyl Ester: Similar compounds with tert-butyl groups can be irritating to the eyes, skin, and respiratory tract.[3][4] They may also be flammable.[3][4]
Based on these components, this compound is anticipated to be a solid with potential for skin and eye irritation.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[2][7] Should be disposed of after handling the compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes or airborne particles.[7][8] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if handling fine powders or if ventilation is inadequate. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Handling | Avoid direct contact with skin and eyes.[9] Avoid inhalation of dust or vapors.[9] Wash hands thoroughly after handling.[5] |
| Storage | Store in a tightly sealed container in a cool, dry place.[9] Some similar compounds recommend refrigeration.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3][10] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Situation | Action |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2] For larger spills, evacuate the area and follow institutional emergency procedures. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[6] Seek medical attention. |
| Inhalation | Move to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention. |
Disposal Plan
Chemical waste must be managed to ensure the safety of personnel and the protection of the environment.
| Waste Type | Disposal Method |
| Solid Waste | Collect in a designated, labeled hazardous waste container.[2] |
| Liquid Waste | If dissolved in a solvent, collect in a labeled container for halogenated or non-halogenated organic waste, depending on the solvent.[2] Do not mix incompatible waste streams.[2] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Note: Never dispose of this compound or its solutions down the drain.[2]
Experimental Workflow for Handling this compound
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. ICSC 1445 - tert-BUTYL ACETATE [inchem.org]
- 4. nj.gov [nj.gov]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
